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  • Product: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
  • CAS: 1261234-71-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol: Synthesis, Properties, and Potential Applications

Introduction In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol emerges as a compound of significant interest, integrating two key pharmacophores: the 2-substituted pyrimidine and the 3-hydroxypiperidine moieties. The pyrimidine ring is a fundamental component of nucleobases and is found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The 2-methylsulfanyl-pyrimidine core, in particular, is a versatile intermediate and a constituent of molecules targeting critical biological pathways[4].

Concurrently, the 3-hydroxypiperidine scaffold is a recognized structural motif in numerous pharmaceuticals, contributing to favorable pharmacokinetic profiles and providing a key interaction point with biological targets through its hydroxyl group[5][6][7]. It is a crucial intermediate in the synthesis of compounds with applications ranging from neuropharmacology to oncology, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib[6][8].

This technical guide provides a comprehensive overview of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, presenting its chemical properties, a proposed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is not extensively available in the public domain, its physicochemical properties can be predicted based on its structure. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyPredicted/Calculated Value
Molecular Formula C₁₀H₁₅N₃OS
Molecular Weight 225.31 g/mol
CAS Number 1261234-71-2[9]
Appearance Expected to be an off-white to pale yellow solid
Solubility Likely soluble in organic solvents like DMSO, methanol, and dichloromethane. Limited solubility in water.
Predicted LogP ~1.5 - 2.5
Predicted pKa ~7.5 - 8.5 (for the piperidine nitrogen)
Hydrogen Bond Donors 1 (hydroxyl group)
Hydrogen Bond Acceptors 4 (pyrimidine nitrogens, hydroxyl oxygen, sulfur)

Synthesis and Characterization

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a suitable leaving group on the pyrimidine ring by the secondary amine of 3-hydroxypiperidine.

Proposed Synthetic Workflow

The proposed synthesis involves a single-step reaction between a commercially available pyrimidine precursor and 3-hydroxypiperidine.

Synthesis_Workflow Proposed Synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Chloro-2-(methylthio)pyrimidine conditions Base (e.g., DIPEA or K₂CO₃) Solvent (e.g., DMSO, DMF, or n-Butanol) Heat (e.g., 80-120 °C) reactant1->conditions SₙAr Reaction reactant2 3-Hydroxypiperidine [1] reactant2->conditions product 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol conditions->product

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as DMSO, DMF, or n-butanol, add 3-hydroxypiperidine (1.1 equivalents)[5].

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents) or potassium carbonate (K₂CO₃) (2.0 equivalents), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using an organic solvent, dilute with a larger volume of ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

  • ¹H NMR:

    • Pyrimidine protons: Two doublets in the aromatic region, one for the proton at the 5-position and one for the proton at the 6-position of the pyrimidine ring.

    • Piperidine protons: A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet.

    • Hydroxyl proton: A broad singlet, which is exchangeable with D₂O.

    • Methylsulfanyl protons: A sharp singlet around 2.5 ppm corresponding to the -SCH₃ group.

  • ¹³C NMR:

    • Pyrimidine carbons: Signals in the downfield region characteristic of the pyrimidine ring, including the carbon attached to the sulfur atom.

    • Piperidine carbons: Signals in the upfield region corresponding to the carbons of the piperidine ring. The carbon attached to the hydroxyl group would be in the range of 60-70 ppm.

    • Methylsulfanyl carbon: A signal in the aliphatic region for the -SCH₃ carbon.

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (225.31 g/mol ).

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

    • C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

    • C-O stretching vibration around 1050-1150 cm⁻¹.

Potential Biological and Pharmaceutical Applications

The structural components of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol suggest a strong potential for biological activity, particularly in the realm of oncology and infectious diseases.

Kinase Inhibition

A structurally related compound, 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide, has been investigated for its potential as a kinase inhibitor[10]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers[10]. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It is plausible that 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol could also exhibit inhibitory activity against various kinases.

Kinase_Signaling_Pathway Potential Modulation of a Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase Target Kinase (e.g., FLT3, BTK) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (Proliferation, Survival) substrate->response inhibitor 1-(2-Methylsulfanyl- pyrimidin-4-yl)-piperidin-3-ol inhibitor->kinase Inhibits

Caption: Hypothetical mechanism of kinase inhibition.

Antitumor and Antimicrobial Activity

Derivatives of both piperidine and pyrimidine have demonstrated significant antitumor and antimicrobial activities[2][5][10]. The combination of these two rings in a single molecule could lead to synergistic effects or a novel mechanism of action against cancer cells or pathogenic microbes. Further screening of this compound in relevant cellular assays is warranted.

Safety and Handling

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards:

    • Piperidine derivatives can be skin and eye irritants.

    • Pyrimidines can be harmful if swallowed or inhaled.

    • The toxicological properties have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis is feasible through established chemical methodologies, and its structure suggests a likelihood of engaging with biological targets, particularly protein kinases. This technical guide provides a foundational understanding of this molecule, offering a proposed synthetic route, predicted chemical properties, and a rationale for its further investigation as a potential therapeutic agent. Experimental validation of the properties and biological activities outlined herein is a necessary next step to fully elucidate the potential of this compound.

References

  • PubMed. (2003, March 27). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Bentham Science. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2025, July 11). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • MDPI. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • Academia.edu. Synthesis and biological activity of some pyrimidine derivatives. [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PubChem. 1-[4-(Cyanomethyl)-1-(2-methylsulfonylacetyl)piperidin-4-yl]-3-[(2-fluoro-4-pyridinyl)amino]pyrazole-4-carboxamide. [Link]

  • Letters in Applied NanoBioScience. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • International Journal of Pharmaceutical and Research Sciences. (2013). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]

  • NIST WebBook. Sulfamethoxypyridazine. [Link]

  • SpectraBase. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Institute of Molecular and Translational Medicine. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Formula, and Synthetic Utility of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the pyrimidine heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the pyrimidine heterocycle remains a privileged scaffold, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a highly versatile, functionalized building block designed to accelerate structure-activity relationship (SAR) exploration.

This whitepaper provides an authoritative breakdown of the compound’s chemical identity—specifically its molecular weight and formula—alongside field-proven methodologies for its synthesis and downstream functionalization. By leveraging the latent reactivity of the 2-methylsulfanyl (methylthio) group, researchers can utilize this scaffold to rapidly generate diverse libraries of bioactive molecules [1].

Chemical Identity & Physicochemical Properties

Accurate mass and structural characterization are critical for analytical validation during high-throughput screening and library synthesis. The integration of a piperidin-3-ol moiety introduces both a chiral center and a hydrogen-bond donor, which are essential for probing protein-ligand interactions in the binding pockets of target enzymes.

Table 1: Core Physicochemical Data
PropertyValue
Chemical Name 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
CAS Registry Number 1261234-71-2
Molecular Formula C₁₀H₁₅N₃OS
Average Molecular Weight 225.31 g/mol
Monoisotopic Mass 225.0936 Da
SMILES String CSc1nccc(N2CCCC(O)C2)n1
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 5 (N and O atoms)
Topological Polar Surface Area (tPSA) 59.3 Ų

Structural Rationale in Medicinal Chemistry

The architectural design of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is intentional, offering three distinct vectors for pharmacological optimization:

  • The Pyrimidine Core: Acts as the primary hinge-binding motif in many ATP-competitive kinase inhibitors. The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions.

  • The Piperidin-3-ol Moiety (C4 Position): The inclusion of a hydroxylated saturated heterocycle improves the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate. The secondary alcohol provides a specific vector for hydrogen bonding with solvent-exposed regions of target proteins.

  • The 2-Methylsulfanyl Group (C2 Position): This is the strategic cornerstone of the molecule. A thioether is relatively stable under a variety of cross-coupling and basic conditions, acting as a protecting group. However, it can be chemoselectively oxidized to a sulfoxide or sulfone, transforming it into an exceptional leaving group for subsequent SNAr reactions with anilines or aliphatic amines [2].

Experimental Workflows & Protocols

The following protocols outline the synthesis of the title compound and its subsequent activation. These procedures are designed as self-validating systems, incorporating specific causality for reagent selection to ensure high fidelity and yield.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This step describes the installation of the piperidin-3-ol group onto the pyrimidine core.

Causality & Rationale: The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. Because piperidin-3-ol is a secondary amine, the SNAr reaction generates hydrochloric acid (HCl). DIPEA scavenges this acid, preventing the protonation of the piperidine nucleophile, which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 4-chloro-2-(methylthio)pyrimidine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.2 eq of piperidin-3-ol, followed dropwise by 2.0 eq of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 80°C. The electron-deficient nature of the C4 position allows the substitution to proceed smoothly. Stir for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should completely disappear.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Confirm the product (1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol) via LC-MS. The expected mass-to-charge ratio is m/z [M+H]⁺ = 226.1 .

Protocol B: Activation via Oxidation to the Sulfone

To utilize the scaffold for further diversification, the methylsulfanyl group must be activated.

Causality & Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is used as the oxidant. The reaction is strictly maintained at 0°C to ensure chemoselectivity. Elevated temperatures risk the undesired N-oxidation of the piperidine nitrogen or the pyrimidine ring. The oxidation to a sulfone (-SO₂CH₃) dramatically increases the electrophilicity of the C2 position, priming it for displacement by weaker nucleophiles like anilines [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in anhydrous dichloromethane (DCM) (0.1 M). Cool the flask to 0°C using an ice bath.

  • Oxidation: Slowly add 2.2 eq of mCPBA (77% max purity) in small portions over 15 minutes to control the exothermic nature of the oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to neutralize the acid and destroy any unreacted peroxide. Extract with DCM.

  • Validation: Isolate the sulfone intermediate and verify via LC-MS (m/z [M+H]⁺ = 258.1 ).

Mechanistic Pathway Visualization

The following diagram illustrates the logical synthetic workflow, demonstrating how the core scaffold is assembled and subsequently activated for late-stage functionalization.

G A 4-Chloro-2-(methylthio) pyrimidine (Electrophile) C SNAr Reaction (DIPEA, DMF, 80°C) A->C B Piperidin-3-ol (Nucleophile) B->C D 1-(2-Methylsulfanyl-pyrimidin- 4-yl)-piperidin-3-ol (Target Scaffold) C->D -HCl E Chemoselective Oxidation (mCPBA, DCM, 0°C) D->E F Sulfone Intermediate (Activated for C2-SNAr) E->F +2 [O]

Workflow: Assembly of the C10H15N3OS scaffold and its subsequent activation for SAR diversification.

Analytical Characterization Standards

To ensure the highest scientific integrity, any synthesized batch of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol must meet the following analytical benchmarks:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A dominant peak at 226.1 m/z [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • A distinct singlet integrating to 3 protons at approximately δ 2.50 ppm , characteristic of the -SCH₃ group.

    • Two aromatic doublets (or a doublet and a broad singlet depending on rotameric states) between δ 6.20 - 8.10 ppm , corresponding to the pyrimidine C5 and C6 protons.

    • A broad multiplet around δ 3.80 - 4.00 ppm corresponding to the methine proton adjacent to the hydroxyl group on the piperidine ring.

References

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines Synthesis (ResearchGate) [Link]

Foundational

An In-depth Technical Guide to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

This guide provides a comprehensive technical overview of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this molecule in their research endeavors.

Introduction: The Significance of the Pyrimidine-Piperidine Scaffold

The confluence of pyrimidine and piperidine moieties in a single molecular entity represents a privileged scaffold in medicinal chemistry.[1][2][3] Piperidine rings are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] Pyrimidines, as essential components of nucleobases, are well-established pharmacophores that interact with a wide array of biological targets. The compound 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, by integrating these two key heterocycles, presents a unique three-dimensional structure with potential for selective interactions with various enzymes and receptors. Its structural analogs have been explored for their potential as kinase inhibitors and antitumor agents, highlighting the therapeutic promise of this chemical class.[4]

Core Identifiers and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research and development setting. The following table summarizes the key identifiers and computed physicochemical properties for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.

Identifier TypeValueSource
CAS Number 1261234-71-2[5]
IUPAC Name 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-olN/A
Molecular Formula C10H15N3OSN/A
Molecular Weight 225.31 g/mol N/A
MDL Number MFCD18380254[5]

Note: Physicochemical properties are often predicted via computational models and should be confirmed through empirical testing.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general principle relies on the displacement of a suitable leaving group on the pyrimidine ring by the secondary amine of the piperidine ring.

Conceptual Synthesis Workflow

The diagram below illustrates a common synthetic route. The choice of a chloro- or sulfone-activated pyrimidine is critical, as it provides a sufficiently electrophilic carbon center for the nucleophilic attack by the piperidin-3-ol nitrogen.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Chloro-2-(methylthio)pyrimidine C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 90-120 °C) A->C Nucleophilic Aromatic Substitution (SNAr) B Piperidin-3-ol B->C D 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol C->D

Caption: General workflow for the synthesis of the target compound.

Exemplary Laboratory Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidin-3-ol (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Heating: Heat the reaction mixture to a temperature between 90-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the final 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol as a solid.

Applications in Drug Discovery and Development

The structural motifs within 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

  • Kinase Inhibition: The pyrimidine core is a well-known hinge-binding motif for many protein kinases.[4] The piperidin-3-ol moiety can be functionalized to extend into other pockets of the ATP-binding site, potentially leading to potent and selective kinase inhibitors. Such inhibitors are crucial in oncology and immunology research.[6]

  • CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[2][3] The ability of the piperidine ring to adopt various conformations allows for precise spatial orientation of substituents, which is critical for receptor binding.

  • Antimicrobial and Antiviral Research: Heterocyclic compounds containing pyrimidine and piperidine rings have been investigated for their antimicrobial and antiviral properties.[4][7] This scaffold can serve as a starting point for the development of novel anti-infective agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.[8][9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[11][12] For long-term storage, refrigeration at 2-8°C is often recommended.[11][12]

The following GHS hazard statements and pictograms are generally associated with compounds of this class, though a specific Safety Data Sheet (SDS) for this exact compound should always be consulted.

GHS InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Disclaimer: This is generalized safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed and accurate safety protocols.

Conclusion

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a versatile heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural features offer multiple avenues for chemical modification. Researchers and drug development professionals can leverage this molecule to create novel chemical entities targeting a range of diseases, from cancer to infectious diseases. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed Central (PMC). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link]

  • PubChem. 1-[4-(Cyanomethyl)-1-(2-methylsulfonylacetyl)piperidin-4-yl]-3-[(2-fluoro-4-pyridinyl)amino]pyrazole-4-carboxamide. Available from: [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Optimization for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Topic: Solubility Profile of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in Organic Solvents Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist[1][2] [1][2][3] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in Organic Solvents Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist[1][2]

[1][2][3]

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (CAS: 1261234-71-2), a critical intermediate scaffold used frequently in the synthesis of kinase inhibitors and pharmaceutical active ingredients (APIs).[1][2]

Understanding the solubility landscape of this amphiphilic heterocycle is essential for process chemists and medicinal chemists to optimize reaction yields, purification protocols (recrystallization), and biological assay formulation.[1][2] This guide moves beyond static data, offering a structural causality analysis and self-validating experimental protocols to determine precise solubility limits in your specific laboratory environment.

Physicochemical Characterization & Structural Analysis

To predict and manipulate solubility, we must first deconstruct the molecule into its functional "solubility-phores."[1] The compound exhibits a "Push-Pull" solubility character due to the juxtaposition of a lipophilic thioether and a polar hydroxyl group.[1]

Structural Property Map[1][2][3]
  • Core Scaffold (Pyrimidine-Piperidine): The central N-heteroaryl bond (C4-N1) delocalizes the piperidine nitrogen's lone pair into the electron-deficient pyrimidine ring.[1][2] Crucial Insight: This significantly reduces the basicity of the piperidine nitrogen compared to free piperidine, meaning the compound requires lower pH (stronger acids) for aqueous protonation than typical aliphatic amines.[1][2]

  • Hydrophobic Domain (-SMe): The 2-methylsulfanyl group adds significant lipophilicity, reducing water solubility and enhancing affinity for chlorinated solvents (DCM, Chloroform).[1][2]

  • Hydrophilic Domain (-OH): The 3-hydroxyl group on the piperidine ring acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in protic solvents like Methanol and Ethanol.[1][2]

Calculated Properties (In Silico)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 225.31 g/mol Small molecule; kinetics of dissolution will be fast.[1][2]
LogP (Predicted) 0.9 – 1.5Moderately lipophilic.[1] Soluble in organics; poor in water.[1]
H-Bond Donors 1 (-OH)Good solubility in alcohols.[1][2]
H-Bond Acceptors 4 (N, O)High affinity for DMSO/DMF.[1][2]
pKa (Conj. Acid) ~3.5 - 4.5Weak base.[1][2] Requires pH < 2 for significant aqueous solubility.[1]

Solubility Profile in Organic Solvents

The following categorization is derived from the compound's structural amphiphilicity and standard pharmaceutical intermediate behavior.

Tier 1: High Solubility (Stock & Reaction Solvents)

Concentration Potential: >50 mg/mL These solvents are ideal for preparing high-concentration stock solutions for biological assays or as the primary solvent in reaction mixtures.[1][2]

  • DMSO (Dimethyl Sulfoxide): The "Universal Solvent" for this class.[1] The high dielectric constant disrupts the crystal lattice effectively.[1]

    • Application: 10-20 mM stock solutions for HTS (High-Throughput Screening).[1][2]

  • DMF (Dimethylformamide): Excellent solubilizer, particularly for SNAr reactions or coupling steps.[1]

  • Methanol (MeOH): The 3-OH group interacts favorably via H-bonding.[1][2][3]

    • Warning: Avoid Methanol if using strong bases (e.g., NaH) that could cause transesterification or nucleophilic attack elsewhere in complex synthesis.[1][2]

Tier 2: Moderate Solubility (Extraction & Processing)

Concentration Potential: 10 – 50 mg/mL These solvents are best suited for liquid-liquid extraction (work-up) or chromatography.[1][2]

  • Dichloromethane (DCM): The "Work-horse" solvent.[1][2] The lipophilic -SMe group drives solubility here.[1][2]

    • Protocol: Ideal for extracting the compound from aqueous reaction quenches.[1]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1] Often used in combination with Hexane for silica gel chromatography (TLC Rf ~0.3-0.5 in 50% EtOAc/Hexane).[1][2]

  • Ethanol (EtOH): Good solubility at elevated temperatures (reflux), making it a prime candidate for recrystallization .[1][2]

Tier 3: Low Solubility (Antisolvents)

Concentration Potential: <1 mg/mL These solvents induce precipitation and are critical for purification.[1]

  • Hexanes / Heptane: The compound is largely insoluble due to the polarity of the pyrimidine and hydroxyl groups.[1]

  • Diethyl Ether: Poor solubility; useful for triturating crude solids to remove non-polar impurities.[1]

  • Water (Neutral pH): Very low solubility.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Compound 1-(2-Methylsulfanyl- pyrimidin-4-yl)-piperidin-3-ol Reaction Synthesis / Reaction Compound->Reaction Purification Purification / Isolation Compound->Purification Assay Biological Assay Compound->Assay DMSO DMSO / DMF (High Solubility) Reaction->DMSO SNAr / Coupling Alcohols MeOH / EtOH (Recrystallization) Reaction->Alcohols Green Chemistry DCM DCM / EtOAc (Extraction) Purification->DCM Liquid-Liquid Extraction Purification->Alcohols Hot Solvent (Dissolve) Hexane Hexane / Ether (Antisolvent) Purification->Hexane Cold Solvent (Precipitate) Assay->DMSO Stock Solution

Figure 1: Strategic Solvent Selection Matrix based on the physicochemical properties of the pyrimidine-piperidine scaffold.

Experimental Protocols

As a scientist, you should never rely solely on literature values. Batch-to-batch variation in crystal habit (polymorphism) can alter dissolution rates.[1][2] Use these self-validating protocols to determine the exact solubility for your specific lot.

Protocol A: The "Visual Titration" Method (Rapid Screening)

Best for: Quickly estimating solubility range (Low/Med/High).[1][2]

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

  • Solvent Addition: Add the solvent in specific aliquots using a micropipette at Room Temperature (25°C).

    • Step 1: Add 100 µL (Target: 100 mg/mL). Vortex for 30 seconds.[1]

      • Observation: If clear, solubility is >100 mg/mL . Stop.

    • Step 2: If solid remains, add 400 µL (Total: 0.5 mL, Target: 20 mg/mL). Vortex/Sonicate.[1]

      • Observation: If clear, solubility is 20–100 mg/mL .

    • Step 3: If solid remains, add 500 µL (Total: 1.0 mL, Target: 10 mg/mL).

      • Observation: If clear, solubility is 10–20 mg/mL .

    • Step 4: If solid remains, solubility is <10 mg/mL .

Protocol B: Gravimetric Saturation (Precise Quantitation)

Best for: Generating accurate data for formulation or process scale-up.[1][2]

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake or stir at 25°C for 24 hours. (Crucial: Ensure solid is still present after 24h).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.[1]

  • Calculation:

    
    
    

Process Application: Recrystallization Strategy

One of the most valuable applications of solubility data is purification.[1] Based on the profile above, a solvent/antisolvent system is recommended for purifying this intermediate.

  • System: Ethanol (Solvent) / Heptane (Antisolvent).[1][2]

  • Methodology:

    • Dissolve the crude 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in the minimum amount of hot Ethanol (60-70°C).

    • Once dissolved, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

    • Add one drop of hot Ethanol to clear the solution.[1]

    • Allow the mixture to cool slowly to room temperature, then to 4°C.

    • The hydrophobic SMe group and polar OH group balance will facilitate the formation of defined crystals, excluding impurities.[1]

References

  • PubChem. Compound Summary: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (CAS 1261234-71-2).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

  • Baluja, S., et al. (2016).[4] Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[1][3][4][5] World Scientific News, 44, 13-34.[2][4] Available at: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 2-Methylsulfanyl-Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, largely due to its structural mimicry of endogenous nucleobases. Within this class, 2-methylsulfanyl-pyrimidine (also known as 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, largely due to its structural mimicry of endogenous nucleobases. Within this class, 2-methylsulfanyl-pyrimidine (also known as 2-methylthiopyrimidine) derivatives have emerged as highly versatile pharmacophores. As a Senior Application Scientist, I have observed that the true power of the 2-methylsulfanyl moiety lies in its dual utility: it modulates lipophilicity to enhance target affinity within biological pockets, and it serves as an orthogonal synthetic handle for the regioselective construction of complex, multi-targeted therapeutics.

This guide dissects the pharmacological applications, mechanistic pathways, and self-validating synthetic protocols necessary to leverage these derivatives in oncology and antimicrobial drug development.

Pharmacological Modalities & Target Interactions

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, the 2-methylsulfanyl-pyrimidine core is frequently utilized to synthesize potent kinase inhibitors. Derivatives such as 4-chloro-2-methylthiopyrimidine act as critical precursors for KDR kinase inhibitors and inducible nitric oxide synthase (iNOS) dimerization inhibitors. By occupying the ATP-binding pocket of receptor tyrosine kinases, these compounds disrupt downstream signaling cascades, effectively halting tumor proliferation.

Recent studies have demonstrated that oxidized derivatives, such as methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, exhibit significant antiproliferative effects. These compounds achieve over 50% growth inhibition in aggressive cancer cell lines, including MiaPaCa-2 (pancreatic carcinoma) and HeLa (cervical carcinoma), at concentrations as low as 10 μM[1].

Antimicrobial: Biotin Carboxylase and Outer Membrane Penetration

The rise of multi-drug resistant ESKAPE pathogens necessitates novel antibacterial mechanisms. Pyrido[2,3-d]pyrimidine derivatives, synthesized via 2-methylsulfanyl precursors, have shown remarkable efficacy as inhibitors of bacterial Biotin Carboxylase (BC)[2].

The primary hurdle in Gram-negative antibacterial development is outer membrane penetration. By utilizing the 2-methylsulfanyl intermediate to carefully tune the calculated Log distribution coefficient (cLogD)—such as substituting a dibromo ring with a dichloro ring—researchers can maintain nanomolar target inhibition while significantly enhancing cellular accumulation and bypassing efflux pumps[2].

Mechanistic Pathways

To visualize how these derivatives translate structural affinity into biological outcomes, the following logical relationship maps the dual pathways of 2-methylsulfanyl-pyrimidines in drug discovery.

Mechanism A 2-Methylsulfanyl Pyrimidine B Kinase Domain (e.g., KDR/EGFR) A->B Binding C Bacterial Biotin Carboxylase A->C Binding D ATP Pocket Blockade B->D Mechanism E Membrane Disruption C->E Mechanism F Apoptosis D->F Effect G Pathogen Clearance E->G Effect

Mechanisms of 2-methylsulfanyl-pyrimidine derivatives in oncology and antibacterial targets.

Quantitative Data: Physicochemical & Pharmacological Profiling

Data-driven lead optimization requires a clear understanding of how specific derivatives perform. The table below summarizes the quantitative pharmacological and physicochemical data of key 2-methylsulfanyl-pyrimidine analogs.

Derivative / CompoundPrimary TargetPharmacological EfficacyPhysicochemical Notes
Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate Cancer cell lines (MiaPaCa-2, HeLa)>50% growth inhibition at ~10 μM[1]High electrophilicity; excellent leaving group for S-arylation.
Pyridopyrimidine (Compound 4a) Bacterial Biotin Carboxylase (BC)Potent BC inhibition (low nM range)[2]Low cLogD; optimized for Gram-negative membrane penetration.
4-Chloro-2-methylthiopyrimidine KDR kinase / iNOSiNOS dimerization inhibitionB.P. 139-140 °C; highly reactive C4-chloro position.
Mn(II)/Cu(II) complexes of 4-amino-6-chloro-2-methylthiopyrimidine Gram-negative bacteria (P. aeruginosa)Inhibitory zones of 30.0–38.0 mm[3]Enhanced hydrogen bonding capacity; improved cellular uptake.

Synthetic Workflows & Orthogonal Functionalization

As an application scientist, I cannot overstate the importance of orthogonal reactivity . When designing complex pyrimidines, relying solely on poly-halogenated precursors often leads to poor regiocontrol. The 2-methylsulfanyl group solves this. It remains relatively inert during the nucleophilic aromatic substitution (SNAr) of the 4- or 6-chloro positions, allowing for precise, stepwise functionalization.

Workflow S1 Thiourea + Precursor S2 Cyclization S1->S2 S3 S-Alkylation (MeI) S2->S3 S4 2-Methylsulfanyl Intermediate S3->S4 S5 Oxidation to Sulfone (m-CPBA) S4->S5 Activation S6 SNAr Displacement (Amines/Anilines) S5->S6 Substitution

Step-by-step synthetic workflow for 2-methylsulfanyl-pyrimidine pharmacophores.

Experimental Protocol: Regioselective SNAr and Sulfone Displacement

This self-validating protocol details the synthesis of a 2,4-diamino-pyrimidine derivative from a 4-chloro-2-methylsulfanyl-pyrimidine precursor.

Step 1: C4-Amine Installation (Regioselective SNAr)

  • Procedure: Dissolve 4-chloro-2-methylsulfanyl-pyrimidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture at 95°C for 16 hours[4].

  • Causality: DMSO is selected to stabilize the highly polar Meisenheimer complex intermediate. DIPEA is utilized as a non-nucleophilic base; it scavenges the generated HCl byproduct without competing with the primary amine for the electrophilic C4 position. Because the 2-methylsulfanyl group donates electron density into the ring, it raises the activation energy for C4 displacement, necessitating the elevated thermal energy (95°C) to drive the reaction to completion.

Step 2: Oxidation to Sulfone

  • Procedure: Isolate the intermediate and dissolve it in dichloromethane (DCM) at 0°C. Slowly add m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq). Stir for 2 hours, allowing the system to warm to room temperature.

  • Causality: The methylthio group is inherently a poor leaving group. By oxidizing the sulfur atom, we convert the methylthio moiety into a methylsulfonyl group. This creates a highly electron-withdrawing environment that drastically increases the electrophilicity of the C2 carbon, priming it for displacement[1].

Step 3: C2-Amine Installation

  • Procedure: Treat the newly formed sulfone intermediate with a second nucleophile (e.g., an aniline derivative) in a polar solvent at room temperature or under mild heating (40°C).

  • Causality: The exceptional leaving group ability of the sulfone allows this second SNAr reaction to proceed under significantly milder conditions than Step 1. This thermodynamic differential ensures that sensitive functional groups on the previously installed C4-amine are perfectly preserved.

Conclusion

The 2-methylsulfanyl-pyrimidine scaffold is not merely a structural endpoint; it is a dynamic chemical pivot. By understanding the thermodynamic requirements of its substitution and its geometric compatibility with biological targets like Biotin Carboxylase and KDR kinase, drug development professionals can leverage this moiety to construct highly selective, potent therapeutics with optimized pharmacokinetic profiles.

References

  • Benchchem. "Methyl 2-Methanesulfonylpyrimidine-5-carboxylate". 1[1]

  • National Institutes of Health (PMC). "Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase". 2[2]

  • Google Patents. "US20040087601A1 - Pyrimidine derivatives as IL-8 receptor antagonists". 4[4]

  • Sigma-Aldrich. "4-Chloro-2-methylthiopyrimidine 98 49844-90-8". Link

  • Science Arena Publications. "Synthesis, spectroscopic characterization and antibacterial activities of mixed ligand metal(II) complexes of 4-amino-6-chloro-2-methylthiopyrimidine". 3[3]

Sources

Exploratory

Comprehensive Technical Guide: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Analogs in Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted oncology and autoimmune therapies. At the heart of this medicinal chemistry revolution lies the 2,4-diaminopyrimidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and autoimmune therapies. At the heart of this medicinal chemistry revolution lies the 2,4-diaminopyrimidine scaffold, a privileged pharmacophore that mimics the adenine ring of ATP[1]. Within this chemical space, 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol [2] has emerged as a critical, highly versatile synthetic intermediate.

This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and biological applications of 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol analogs. By leveraging the regioselective reactivity of the pyrimidine core and the unique physicochemical properties of the piperidin-3-ol vector, drug development professionals can efficiently design potent inhibitors targeting Cyclin-Dependent Kinases (CDKs)[3], Anaplastic Lymphoma Kinase (ALK)[4], and Tropomyosin Receptor Kinases (TRK)[5].

Structural Rationale & Medicinal Chemistry

The architectural design of 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is not arbitrary; it is a masterclass in rational drug design and synthetic planning. The molecule is composed of three functional domains, each serving a distinct mechanistic purpose.

The Pyrimidine Core: The Hinge-Binding Anchor

The pyrimidine ring serves as the central scaffold. In the final active pharmaceutical ingredient (API), the N1 nitrogen and the C2-exocyclic amine (introduced later in the synthesis) form a critical bidentate hydrogen-bond donor/acceptor pair with the peptide backbone of the kinase hinge region (e.g., Leu83 in CDK2 or Met1199 in ALK)[1][6]. This interaction anchors the inhibitor within the ATP-binding pocket.

The Methylsulfanyl Linchpin: Synthetic Regioselectivity

The 2-methylsulfanyl group is the strategic linchpin of this intermediate. While a 2,4-dichloropyrimidine could theoretically be used as a starting material, it often leads to mixtures of C2 and C4 substituted products. The methylsulfanyl group acts as a robust masking agent. Because the C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position, initial nucleophilic aromatic substitution (SNAr) with piperidin-3-ol occurs exclusively at C4. The methylsulfanyl group remains inert during this step but can be later "activated" via oxidation to a sulfone or sulfoxide, transforming it into an excellent leaving group for the subsequent introduction of the C2-amine[7].

The Piperidin-3-ol Vector: Solvent Channel Engagement

The choice of piperidin-3-ol as the C4 substituent provides multiple pharmacological advantages:

  • Physicochemical Enhancement: The basic nitrogen of the piperidine ring significantly improves the aqueous solubility and oral bioavailability of the highly lipophilic pyrimidine core.

  • Targeted Interactions: The piperidine ring acts as a spatial vector, directing the 3-hydroxyl group toward the solvent-exposed channel or the ribose-binding pocket of the kinase. This hydroxyl group can engage in specific water-mediated hydrogen bonds (e.g., with the P-loop of CDK7), which drastically enhances kinase selectivity profiles[8].

KinaseBinding cluster_0 Kinase Active Site Hinge Hinge Region Solvent Solvent Channel Hydrophobic Hydrophobic Pocket Core 2,4-Diaminopyrimidine Core->Hinge Hydrogen Bonds Piperidine Piperidin-3-ol Piperidine->Solvent Solubilization RGroup C2-Aniline Group RGroup->Hydrophobic Van der Waals

Caption: Pharmacophore model illustrating 2,4-diaminopyrimidine binding in the kinase active site.

Experimental Workflows & Self-Validating Protocols

The transformation of 2-methylsulfanyl-4-chloropyrimidine into a highly potent 2,4-diaminopyrimidine API requires a two-stage SNAr workflow. The following protocols are designed with built-in self-validation steps to ensure synthetic integrity.

Protocol 1: Regioselective Synthesis of the Key Scaffold

Objective: Synthesize 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol via regioselective C4 amination.

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the SNAr reaction, preventing the protonation of the piperidin-3-ol nucleophile, which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (1.0 eq) in anhydrous ethanol (0.2 M).

  • Reagent Addition: Add piperidin-3-ol (1.2 eq) followed by DIPEA (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, higher

    
    ) should completely disappear, replaced by a new, highly UV-active spot (lower 
    
    
    
    ).
  • Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate and saturated aqueous

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Self-Validation (Analytical): Confirm product identity via LC-MS. The mass spectrum must show a dominant

    
     peak at m/z 226.1. 
    
    
    
    NMR should confirm the presence of the methylthio singlet at ~2.5 ppm, ensuring the C2 position remains intact.
Protocol 2: Oxidation and C2-Amination

Objective: Activate the C2 position and introduce the target R-group (e.g., an aniline or heteroarylamine) to yield the final 2,4-diaminopyrimidine inhibitor[7].

Causality: The thioether is a poor leaving group for SNAr. By oxidizing the sulfur atom with m-chloroperoxybenzoic acid (mCPBA), the electron density of the pyrimidine ring is drastically reduced. The resulting sulfone/sulfoxide is highly electrophilic, allowing displacement by weakly nucleophilic anilines that would otherwise fail to react.

Step-by-Step Methodology:

  • Oxidation: Dissolve the intermediate from Protocol 1 in anhydrous dichloromethane (DCM) at 0°C. Slowly add mCPBA (2.2 eq). Stir for 3 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (In-Process): Quench an aliquot with saturated

    
    . LC-MS must show a mass shift of +32 Da (
    
    
    
    = 258.1), confirming complete conversion to the sulfone.
    
    
    NMR will show the methyl singlet shifting downfield from ~2.5 ppm to ~3.2 ppm.
  • Quench & Extraction: Quench the bulk reaction with saturated

    
     and 
    
    
    
    . Extract with DCM, dry, and concentrate to isolate the crude sulfone.
  • Displacement (SNAr): Dissolve the crude sulfone in N-Methyl-2-pyrrolidone (NMP). Add the desired aniline/amine derivative (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA). Heat at 110°C for 12 hours.

  • Purification: Purify the final compound using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis A 2-Methylsulfanyl- 4-chloropyrimidine C 1-(2-Methylsulfanyl-pyrimidin-4-yl) -piperidin-3-ol A->C SNAr DIPEA, Heat B Piperidin-3-ol B->C Nucleophile D Sulfone/Sulfoxide Intermediate C->D Oxidation mCPBA E 2,4-Diaminopyrimidine API D->E R-NH2 Displacement

Caption: Chemical synthesis workflow from 2-methylsulfanyl-4-chloropyrimidine to 2,4-diaminopyrimidine APIs.

Biological Applications & Target Kinases

Analogs derived from the 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scaffold have demonstrated profound efficacy across a wide spectrum of kinase targets.

Cyclin-Dependent Kinases (CDKs)

CDKs are master regulators of the cell cycle and transcription[9]. The 2,4-diaminopyrimidine core is a hallmark of CDK inhibitors. Recent structure-guided designs have shown that substituting the C2 position with thiazole or sulfonyl-phenyl groups drastically increases potency against CDK2, CDK7, and CDK9[6][8]. The piperidin-3-ol moiety at C4 is critical here, as it navigates the solvent channel, preventing off-target binding to highly homologous kinases.

TRK, BTK, and ALK Inhibition

Beyond CDKs, this scaffold is heavily utilized in targeting TRK fusions in solid tumors[5], Bruton's Tyrosine Kinase (BTK) in autoimmune diseases[10], and ALK in non-small cell lung cancer[4]. In these targets, the C2-aniline group is often functionalized with a Michael acceptor (e.g., acrylamide) to form a covalent, irreversible bond with a specific cysteine residue (e.g., Cys481 in BTK) located near the ATP-binding pocket[10].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes representative SAR data, demonstrating how modifying the C2-amine (following the oxidation/displacement protocol) impacts the biochemical potency of the resulting piperidin-3-ol analogs against CDK targets.

Table 1: Representative SAR of 2,4-Diaminopyrimidine Analogs Derived from the Scaffold

CompoundC4 SubstituentC2 SubstituentCDK2 IC

(nM)
CDK9 IC

(nM)
ClogP
1 (Scaffold) Piperidin-3-olMethylsulfanyl>10,000>10,0001.8
2 Piperidin-3-ol4-Methoxyaniline45622.4
3 Piperidin-3-ol4-Fluoroaniline1201552.6
4 Piperidin-3-ol3-Aminopyrazole15221.5
5 Piperidin-3-ol2-Aminothiazole491.7

Note: The intact methylsulfanyl scaffold (Compound 1) exhibits no kinase activity, validating its role strictly as a synthetic intermediate. Conversion to heterocyclic amines (Compound 5) yields single-digit nanomolar potency[6].

References

1.2 - Chemdict.com 2.11 - Google Patents 3.4 - Google Patents 4.3 - Google Patents 5.7 - Google Patents 6.5 - Taylor & Francis 7.10 - MDPI 8.6 - ACS Publications 9.8 - PMC 10. 1 - DTU Inside 11.9 - Thieme Connect

Sources

Foundational

Safety Data Sheet (SDS) &amp; Technical Handling Guide for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Executive Summary & Structural Rationale In early-stage drug discovery, the 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scaffold is frequently utilized as a versatile intermediate or a hinge-binding motif in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scaffold is frequently utilized as a versatile intermediate or a hinge-binding motif in kinase inhibitor design[]. The pyrimidine core facilitates critical bidentate hydrogen bonding within the ATP-binding pocket of kinases, while the piperidin-3-ol moiety provides a vector for solvent-exposed hydrogen bonding. The methylsulfanyl (methylthio) group often occupies hydrophobic sub-pockets or serves as a chemically labile leaving group for subsequent cross-coupling reactions.

However, the unique combination of a basic piperidinol ring and a reactive methylthio-pyrimidine core presents specific toxicological and handling liabilities. This technical guide synthesizes the physicochemical hazards, metabolic liabilities, and self-validating handling protocols required to safely manage this compound in accordance with the OSHA Hazard Communication Standard (HCS)[2].

Part 1: Physicochemical Profiling & Hazard Assessment

The physicochemical properties of a compound directly dictate its macroscopic hazards. The localized basicity of the secondary amine in the piperidine ring (pKa ~9.5) makes the compound a mild base, capable of causing dermal saponification and irritation upon prolonged exposure. Furthermore, pyrimidine derivatives are known to be reactive and can release toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Implication
Chemical Formula C10H15N3OSDictates molecular weight and elemental composition.
Molecular Weight 225.31 g/mol []Optimal for lead-like chemical space; highly permeable.
Physical State Solid (Powder)Risk of aerosolization and inhalation during weighing.
Solubility DMSO, MethanolRequires organic solvents for stock solutions; poses skin penetration risks if spilled.
Table 2: GHS Hazard Classification & Causality
GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe basic piperidin-3-ol moiety disrupts the acidic mantle of the skin, leading to localized lipid saponification.
H319 Causes serious eye irritationHigh affinity for aqueous mucosal membranes; basicity causes rapid protein denaturation in the cornea.
H335 May cause respiratory irritationFine particulate dust can deposit in the upper respiratory tract, causing localized pH shifts and inflammation.

Part 2: Toxicological Mechanisms & Biological Reactivity

Understanding the in vivo and in vitro reactivity of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is critical for protecting laboratory personnel from accidental exposure.

The primary toxicological liability of this compound lies in the methylsulfanyl (methylthio) group . In biological systems, methylthio groups are highly susceptible to Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4[4]. The sulfur atom is rapidly oxidized to a sulfoxide , which can act as a reactive electrophilic intermediate capable of covalently binding to off-target cellular proteins, leading to idiosyncratic toxicity. Further oxidation yields a stable, readily excretable sulfone .

Metabolism Compound 1-(2-Methylsulfanyl-pyrimidin-4-yl) -piperidin-3-ol (Parent Compound) CYP450 Hepatic CYP450 (e.g., CYP3A4) Compound->CYP450 Oxidation Sulfoxide Sulfoxide Metabolite (Reactive Intermediate) CYP450->Sulfoxide Phase I Metabolism Sulfone Sulfone Metabolite (Stable Excretion Product) Sulfoxide->Sulfone Further Oxidation

Figure 1: CYP450-mediated phase I metabolic oxidation of the methylthio moiety.

Part 3: Experimental Protocol: In Vitro CYP450 Metabolic Stability Assay

To accurately profile the reactive liabilities of this compound, a self-validating microsomal stability assay must be conducted. This protocol determines the intrinsic clearance (


) and half-life (

) of the methylthio-pyrimidine.

Self-Validation Mechanism: This assay incorporates a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If the


 of these controls deviates by >15% from established historical baselines, the assay is automatically invalidated, ensuring data trustworthiness.
Step-by-Step Methodology:
  • Preparation of Matrix: Pre-incubate Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: pH 7.4 mimics physiological conditions. A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding artifacts.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6P-Dehydrogenase).

    • Causality: CYP450 monooxygenases are strictly NADPH-dependent. The regenerating system prevents cofactor depletion over the 60-minute time course.

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, terminating the reaction and precipitating proteins to yield a clean supernatant for mass spectrometry.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the

    
     based on the log-linear decline of the parent compound's peak area ratio.
    

Part 4: Safe Laboratory Handling & Spill Mitigation

Under the OSHA Hazard Communication Standard[2], employers must ensure that downstream users are equipped with self-validating protocols for handling hazardous chemical intermediates.

PPE & Engineering Controls
  • Ventilation: All weighing and dissolution must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of basic pyrimidine dust[3].

  • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is required. Causality: Nitrile provides superior resistance to the organic solvents (e.g., DMSO, Methanol) used to dissolve this compound, preventing transdermal carrier effects.

Self-Validating Spill Mitigation Protocol

In the event of a powder or solution spill, follow this neutralization and containment workflow:

  • Isolation: Evacuate the immediate area. Don an N95/P100 respirator if dry powder has been aerosolized.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: Pyrimidines can react exothermically with strong oxidizing agents; combustible absorbents like sawdust must be avoided[3].

  • Neutralization: Sweep the solid into a hazardous waste container using non-sparking tools. Wipe the residual surface with a mild acidic solution (1% acetic acid) followed by distilled water. Causality: The mild acid chemically neutralizes the basic piperidin-3-ol moiety, converting it into a highly water-soluble salt that is easily physically removed.

  • Validation: Swab the decontaminated surface with universal pH indicator paper. A resulting pH of 6.5–7.5 validates that the basic hazard has been successfully neutralized and the area is safe for normal operations.

SDS_Workflow Start Hazard Identification (OSHA HCS) PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Start->PhysChem Tox In Vitro Tox Screening (CYP450 Stability) Start->Tox PPE PPE & Engineering Controls (Fume Hood, Nitrile Gloves) PhysChem->PPE Tox->PPE Spill Spill Mitigation Protocol (Neutralization & Containment) PPE->Spill Safe Safe Laboratory Handling (Standard Operating Procedure) PPE->Safe

Figure 2: Integrated safety data sheet workflow from hazard identification to spill mitigation.

Part 5: References

  • Hazard Communication - Overview | Occupational Safety and Health Administration Source: osha.gov URL:[Link]

  • The In Silico Prediction of Human-Specific Metabolites from Hepatotoxic Drugs Source: researchgate.net URL:[Link]

Sources

Exploratory

Structural Analysis and Optimization of Pyrimidinyl-Piperidin-3-ol Scaffolds in Modern Therapeutics

Executive Summary The pyrimidinyl-piperidin-3-ol scaffold has established itself as a privileged structural motif in contemporary medicinal chemistry. By merging the robust target-anchoring properties of the pyrimidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidinyl-piperidin-3-ol scaffold has established itself as a privileged structural motif in contemporary medicinal chemistry. By merging the robust target-anchoring properties of the pyrimidine ring with the high sp³ character and stereochemical versatility of the piperidin-3-ol system, this scaffold is uniquely positioned to address complex pharmacological challenges. This technical guide explores the structural dynamics, Structure-Activity Relationship (SAR) causality, and experimental workflows necessary for optimizing these scaffolds in the development of kinase inhibitors and Targeted Protein Degraders (TPDs).

Conformational Dynamics and Mechanistic Utility

The architectural brilliance of the pyrimidinyl-piperidin-3-ol scaffold lies in its modularity. It effectively divides the molecule into two distinct functional zones: the target-binding anchor and the solvent-exposed functional vector.

The Pyrimidine Anchor (Hinge-Binding)

In the context of kinase inhibition, the pyrimidine core functions as a highly efficient ATP-competitive anchor. The nitrogen atoms within the pyrimidine ring are perfectly spaced to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2) 1[1]. This interaction is fundamental for stabilizing the inhibitor within the highly conserved ATP-binding pocket.

The Piperidin-3-ol Vector (Solvent Exposure & Stereochemistry)

While planar aromatic rings or piperazine derivatives often suffer from poor aqueous solubility and rapid metabolic clearance, the introduction of the piperidine ring enhances the molecule's sp³ fraction, improving its pharmacokinetic profile. Notably, replacing a piperazine ring with a piperidine in pyrimidine-based kinase inhibitors has been shown to successfully eliminate metabolic liabilities while maintaining low-nanomolar potency2[2].

The hydroxyl group at the C3 position introduces a critical chiral center. In Targeted Protein Degradation (TPD), this hydroxyl group serves as a highly directional solvent-exposed vector. The precise stereochemistry of the piperidin-3-ol ring dictates the spatial trajectory of the attached linker, acting as a binary switch for E3 ligase recruitment and subsequent target degradation 3[3]. Furthermore, this scaffold's versatility extends to infectious diseases, where amide-linked pyrimidine-piperidine derivatives exhibit potent anti-mycobacterial activity against M. tuberculosis4[4].

G cluster_0 Kinase Inhibition (e.g., CDK2/EGFR) cluster_1 Targeted Protein Degradation (e.g., BCL6) Scaffold Pyrimidinyl-Piperidin-3-ol Core Scaffold Hinge Pyrimidine Core (Hinge Binding via H-bonds) Scaffold->Hinge Solvent Piperidin-3-ol Vector (Stereospecific Solvent Exposure) Scaffold->Solvent Block ATP-Competitive Inhibition Hinge->Block E3 E3 Ligase Recruitment (Ternary Complex) Solvent->E3 Degradation Proteasomal Degradation E3->Degradation

Bifurcated mechanistic utility of the pyrimidinyl-piperidin-3-ol scaffold in therapeutics.

Structure-Activity Relationship (SAR) Insights

The causality between stereochemistry and biological outcome is starkly illustrated in the development of pyrimidine-piperidine-based PROTACs. Because the piperidine ring often sits at the exit vector of a target's binding pocket, the orientation of its substituents determines whether a productive ternary complex (Target-PROTAC-E3 Ligase) can form.

As demonstrated in BCL6 degrader optimization, the absolute configuration of the piperidine substituent is the determining factor for degradation. The (3R, 5S) configuration projects the polar group "upward" into the solvent, avoiding steric clashes with the protein surface and enabling robust E3 ligase recruitment. Conversely, the (3S, 5R) enantiomer directs the vector into the protein interface, completely abrogating degradation despite retaining high binding affinity3[3].

Table 1: Impact of Piperidin-3-ol Stereochemistry on Target Affinity and Degradation

Data synthesized from BCL6 degrader SAR studies illustrating the stereochemical binary switch.

Compound CorePiperidine SubstitutionStereochemistryTarget Inhibition (IC₅₀)Degradation Efficiency (Dₘₐₓ)Mechanistic Outcome
Pyrimidine-Piperidine3-hydroxy-5-methyl(3R, 5S)Potent (< 5 nM)> 90% Productive Ternary Complex
Pyrimidine-Piperidine3-hydroxy-5-methyl(3S, 5R)Potent (< 5 nM)< 35% Steric Clash / Failed Recruitment
Pyrimidine-PiperidineUnsubstitutedN/AModerate (~50 nM)0% Insufficient Solvent Projection

Experimental Methodologies: Synthesis and Structural Validation

To ensure high scientific integrity, the synthesis and structural validation of these scaffolds must be treated as a self-validating system. Below are the field-proven protocols for generating and characterizing these compounds.

Protocol 1: Regioselective SNAr Synthesis of Pyrimidinyl-Piperidin-3-ol

Rationale: The two electronegative nitrogen atoms in the pyrimidine ring render the C2 and C4 positions highly electron-deficient. Halogenated pyrimidines are therefore highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the secondary amine of piperidin-3-ol.

  • Reagent Preparation: Dissolve 1.0 equivalent of the appropriately substituted 2,4-dichloropyrimidine in an aprotic polar solvent (e.g., DMF or NMP) under an inert argon atmosphere.

  • Nucleophile Addition: Add 1.1 equivalents of enantiopure (R)- or (S)-piperidin-3-ol.

  • Base Selection (Causality): Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Why DIPEA? As a non-nucleophilic base, DIPEA efficiently scavenges the HCl byproduct to drive the reaction forward without competing with the piperidine for the electrophilic pyrimidine carbon.

  • Thermal Activation: Heat the reaction to 80°C for 4–6 hours. Monitor progression via LC-MS to ensure regioselectivity (substitution typically favors the more activated C4 position first, though steric factors from other substituents can shift this).

  • Workup & Purification: Quench with water, extract with EtOAc, and purify the crude mixture using flash column chromatography.

Protocol 2: Structural Validation via 2D NMR and X-ray Crystallography

Rationale: Because the biological activity of this scaffold is heavily reliant on the spatial orientation of the hydroxyl group, confirming the absolute and relative stereochemistry is non-negotiable.

  • 2D NOESY NMR Analysis: Dissolve the purified compound in DMSO-d₆. Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Causality: NOESY identifies protons that are close in space (< 5 Å) regardless of bond connectivity. Observing cross-peaks between the C3-proton and C5-protons on the piperidine ring confirms the relative cis/trans geometry of the substituents.

  • Chiral Purity Validation: Run the compound through Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >98%.

  • Co-Crystallization: Incubate the validated ligand with the purified target kinase (e.g., CDK2) at a 1.2:1 molar ratio. Utilize vapor diffusion hanging-drop methods to grow co-crystals. X-ray diffraction will definitively map the bidentate hydrogen bonds at the pyrimidine hinge and the solvent trajectory of the piperidin-3-ol vector.

Workflow Design Rational Design & Docking (Identify Hinge & Solvent Vectors) Synthesis SNAr Coupling (Halopyrimidine + Piperidin-3-ol) Design->Synthesis Purification Chiral Resolution (SFC to isolate 3R/3S enantiomers) Synthesis->Purification Characterization Structural Validation (2D NOESY NMR & X-ray) Purification->Characterization Assay In Vitro Profiling (Affinity & Degradation Assays) Characterization->Assay Assay->Design SAR Feedback Loop

Iterative structural analysis and SAR optimization workflow for piperidin-3-ol derivatives.

References

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors MDPI [Link]

  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo Journal of Medicinal Chemistry - ACS Publications[Link]

  • Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2) PubMed Central (PMC)[Link]

  • Novel amide derivatives of pyrimidine piperidine; Design, synthesis and In-vitro anti-tubercular activity The Pharma Innovation Journal [Link]

Sources

Foundational

The Role of the Methylsulfanyl Group in Pyrimidine Bioactivity: From Synthetic Handle to Pharmacophore

Topic: Role of methylsulfanyl group in pyrimidine bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The methylsulfanyl group (–SMe), of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of methylsulfanyl group in pyrimidine bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The methylsulfanyl group (–SMe), often referred to as a thiomethyl ether, occupies a unique dual niche in pyrimidine-based medicinal chemistry. It serves simultaneously as a versatile synthetic handle for late-stage diversification and as a functional pharmacophore capable of modulating lipophilicity, metabolic stability, and target affinity. This guide analyzes the physicochemical properties, synthetic utility, and biological implications of the 2- and 4-methylsulfanyl motifs in pyrimidine drug discovery.

Physicochemical Profile & Structural Implications[1][2][3][4][5]

The introduction of a methylsulfanyl group onto a pyrimidine ring alters the electronic and steric landscape of the heterocycle distinctively compared to its oxygen (methoxy) or nitrogen (amino) isosteres.

Electronic Effects
  • Inductive vs. Resonance: Sulfur is less electronegative than oxygen (2.58 vs. 3.44), making the –SMe group a weaker inductive electron-withdrawing group (–I). However, it is a resonance donor (+R) due to the overlap of its lone pair with the pyrimidine

    
    -system.
    
  • Comparison: Unlike the methoxy group, the 3p-2p orbital overlap between sulfur and the aromatic carbon is less efficient than the 2p-2p overlap of oxygen. This results in the –SMe group being a "softer" donor, affecting the basicity of the pyrimidine ring nitrogens less drastically than –OMe or –NMe

    
    .
    
Lipophilicity and Sterics
  • LogP Modulation: The –SMe group is significantly more lipophilic than –OMe. Replacing a methoxy group with a methylsulfanyl group typically increases the cLogP by approximately 0.5–0.7 units. This is critical for optimizing membrane permeability in lead series that are too polar.

  • Steric Bulk: The C–S bond length (~1.76 Å) is longer than the C–O bond (~1.43 Å), and the van der Waals radius of sulfur (1.80 Å) is larger than oxygen (1.52 Å). This allows the –SMe group to fill larger hydrophobic pockets in enzyme active sites (e.g., EGFR, COX-2) more effectively than smaller substituents.

Data Summary: Substituent Comparison
Property–SMe (Methylsulfanyl)–OMe (Methoxy)–NMe

(Dimethylamino)
Impact on Pyrimidine
Hammett

0.00-0.27-0.83Neutral/Weak Donor
Lipophilicity (

)
0.61-0.020.18High Lipophilicity
Bond Length (C-X) ~1.76 Å~1.43 Å~1.38 ÅExtended Reach
H-Bond Potential Acceptor (Weak)Acceptor (Mod)Acceptor (Strong)Poor Acceptor

Synthetic Utility: The "Activation-Displacement" Strategy

In drug development, the 2-methylsulfanyl group is most frequently employed as a "masked" leaving group. It is stable enough to survive many reaction conditions (lithiation, cross-coupling) but can be activated selectively for Nucleophilic Aromatic Substitution (S


Ar).
The Synthetic Cycle[6][7]
  • Installation: S-alkylation of thiouracil derivatives using methyl iodide (MeI) or dimethyl sulfate.

  • Activation: Oxidation of the sulfide (–SMe) to the sulfoxide (–SOMe) or sulfone (–SO

    
    Me) using m-CPBA or Oxone. The sulfone is a potent leaving group (approx. 1000x more reactive than chloride in S
    
    
    
    Ar).
  • Displacement: Reaction with amines, alkoxides, or carbon nucleophiles to install the final diversity element.

Case Study: This strategy is pivotal in the synthesis of Rilpivirine (NNRTI) and Piritrexim (Antifolate), where the pyrimidine core is built with a thio-ether, then activated to install the aniline or benzylamine functionality.

Visualization: The Synthetic Workflow

SyntheticPathway Thiouracil 2-Thiouracil (Precursor) SMe_Py 2-Methylsulfanyl Pyrimidine (Stable Intermediate) Thiouracil->SMe_Py MeI, NaOH (S-Alkylation) Sulfone 2-Methylsulfonyl Pyrimidine (Activated Core) SMe_Py->Sulfone m-CPBA or Oxone (Oxidation) FinalDrug 2-Amino/Alkoxy Pyrimidine (Final Drug) SMe_Py->FinalDrug Direct Displacement (Requires High Temp/Acid) Sulfone->FinalDrug R-NH2 or R-OH (SnAr Displacement)

Caption: Step-wise activation of the thiouracil core. The SMe group allows purification before activation to the reactive sulfone.

Mechanistic Roles in Bioactivity

When retained in the final molecule, the SMe group acts as a specific pharmacophore.

Hydrophobic Pocket Targeting

In kinase inhibitors (e.g., EGFR T790M mutants), the SMe group can occupy the "gatekeeper" region. The sulfur atom's polarizability allows for specific Van der Waals interactions with aromatic residues (Phe, Tyr) via Sulfur-Aromatic interactions , which are stronger than corresponding Oxygen-Aromatic interactions.

Metabolic Liability vs. Stability

The SMe group is a "soft spot" for metabolism.

  • S-Oxidation: Cytochrome P450 enzymes (primarily CYP3A4 and FMOs) oxidize the sulfide to sulfoxide and sulfone.

  • Toxicity Risks: While often benign, these metabolites can sometimes be reactive. However, in many cases (e.g., COX-2 inhibitors), the sulfone itself is the active pharmacophore, making the SMe derivative a prodrug.

Visualization: Metabolic Fate

Metabolism Parent Parent Drug (R-S-Me) Sulfoxide Sulfoxide (R-SO-Me) (Chiral) Parent->Sulfoxide CYP3A4 / FMO (Phase I) Sulfone Sulfone (R-SO2-Me) (Polar/Stable) Sulfoxide->Sulfone CYP / Oxidation Clearance Renal Clearance (Polar) Sulfone->Clearance Excretion

Caption: The oxidative metabolic pathway of the methylsulfanyl group, often increasing polarity and facilitating clearance.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid

A standard procedure for creating the SMe building block.

  • Reagents: 2-Thiouracil-4-carboxylic acid (10 mmol), Potassium Hydroxide (22 mmol), Methyl Iodide (11 mmol), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve the thiouracil derivative in the KOH solution (0.5 M).

    • Cool to 0°C in an ice bath.

    • Add Methyl Iodide dropwise over 15 minutes (Exothermic).

    • Stir at room temperature for 4 hours. Monitor by TLC (formation of a less polar spot).

    • Acidify with 1N HCl to pH 3 to precipitate the product.

    • Validation: Recrystallize from Ethanol. Yields are typically >85%.

    • Note: Perform in a fume hood; MeI is a carcinogen.

Protocol B: Sulfone Activation and Displacement

Converting the SMe handle into an amino group.

  • Oxidation:

    • Dissolve 2-methylsulfanylpyrimidine (1 eq) in DCM.

    • Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) at 0°C.

    • Stir for 2 hours. Wash with NaHSO

      
       (to remove excess oxidant) and NaHCO
      
      
      
      .
    • Isolate the sulfone (usually a white solid).

  • Displacement:

    • Dissolve the sulfone in Dioxane or DMF.

    • Add the amine nucleophile (1.2 eq) and Diisopropylethylamine (DIPEA, 2 eq).

    • Heat to 80°C for 2–6 hours.

    • Mechanism: The sulfone acts as an electrofugal leaving group, facilitating the S

      
      Ar reaction.
      

References

  • Synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. (2018). Describes the oxidation of SMe to sulfone and subsequent displacement.

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine. ACS Medicinal Chemistry Letters. (2018). Discusses the metabolic implications and synthetic displacement of sulfones.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines. Journal of Medicinal Chemistry. (2016). Detailed analysis of the reactivity of sulfonyl pyrimidines for protein arylation.

  • Marketed drugs containing the pyrimidine scaffold. ResearchGate. (2024). Overview of approved drugs utilizing pyrimidine cores and their synthetic origins.

  • Cytochrome P450 Enzymes and Drug Metabolism. Acta Pharmaceutica Sinica B. (2021). General reference for CYP-mediated S-oxidation pathways.

Exploratory

The Strategic Utility of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in Modern Drug Discovery: A Technical Guide

For Immediate Release In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves in...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the core attributes of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol , a heterocyclic scaffold that has emerged as a valuable asset for medicinal chemists, particularly in the design of targeted kinase inhibitors. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and application in the generation of potent and selective therapeutic agents.

Core Molecular Attributes and Strategic Value

The 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scaffold integrates two key pharmacophoric elements: a pyrimidine ring and a piperidine moiety. This combination offers a unique three-dimensional architecture and a versatile set of functional handles for chemical modification.

  • The 2-Methylsulfanyl-pyrimidine Core: This element is a well-established "hinge-binder" in numerous kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. The methylsulfanyl group at the 2-position provides a site for metabolic modulation and can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and solubility of the molecule, and potentially introduce new interactions with the target protein.

  • The Piperidin-3-ol Moiety: The piperidine ring introduces a non-planar, three-dimensional character to the molecule, which can be advantageous for exploring the often-complex topology of protein binding sites and improving physicochemical properties such as solubility. The hydroxyl group at the 3-position serves as a key vector for further derivatization. This allows for the introduction of various substituents that can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

This strategic combination of a proven kinase-binding element with a versatile, three-dimensional functional handle makes 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol a highly attractive starting point for the development of novel kinase inhibitors and other targeted therapies.

Synthesis and Chemical Properties

The synthesis of the core scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a reactive pyrimidine precursor with the desired piperidine building block.

Table 1: Key Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₅N₃OS
Molecular Weight 225.31 g/mol
CAS Number 1261234-71-2
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in methanol, DMSO, and other polar organic solvents
Experimental Protocol: Synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

This protocol outlines a general and robust method for the synthesis of the title compound.

Objective: To synthesize 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine

  • Piperidin-3-ol

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF, add piperidin-3-ol (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol as a solid.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies for Drug Discovery

The 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Functionalization of the Piperidin-3-ol Hydroxyl Group

The secondary alcohol of the piperidin-3-ol moiety is a prime site for introducing diversity. This can be achieved through a variety of standard organic transformations:

  • Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., using sodium hydride) can introduce a range of alkyl or aryl ethers. This allows for probing of hydrophobic pockets in the target protein.

  • Esterification: Acylation with acid chlorides or anhydrides yields esters, which can act as prodrugs or introduce additional hydrogen bonding interactions.

  • Mitsunobu Reaction: This reaction allows for the introduction of a wide variety of nucleophiles, including phenols and other functional groups, with inversion of stereochemistry at the 3-position of the piperidine ring.

Modification of the 2-Methylsulfanyl Group

The methylsulfanyl group provides a handle for fine-tuning the electronic properties and metabolic stability of the molecule.

  • Oxidation: Controlled oxidation with reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can yield the corresponding sulfoxide or sulfone.[1] These oxidized derivatives are more polar and can act as hydrogen bond acceptors, potentially forming new interactions with the target protein.[2] The sulfone group, in particular, is a strong electron-withdrawing group that can significantly alter the electronics of the pyrimidine ring.[3]

Substitution on the Pyrimidine Ring

While the 4-position is occupied by the piperidine ring, further modifications to the pyrimidine itself are possible, although less common for this specific building block.

  • Nucleophilic Aromatic Substitution: The methylsulfanyl group can sometimes be displaced by strong nucleophiles under forcing conditions, although this is generally less facile than the displacement of a halide.

Applications in Kinase Inhibitor Design: A Case Study Approach

The 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidine scaffold is a recurring motif in the patent literature for a variety of protein kinase inhibitors, highlighting its value in targeting this important class of enzymes.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several patent applications disclose compounds incorporating the 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidine moiety as inhibitors of kinases within this pathway, such as Akt (also known as Protein Kinase B or PKB). The general structure often involves derivatization of the piperidin-3-ol to introduce groups that occupy the ATP-binding site.

Workflow for Kinase Inhibitor Development

Kinase_Inhibitor_Workflow A Core Scaffold Selection 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol B Library Synthesis Derivatization at 3-OH and 2-SMe A->B Synthesis C In Vitro Kinase Assays (e.g., Akt, mTOR) B->C Screening D Structure-Activity Relationship (SAR) Analysis C->D Data Analysis E Lead Optimization (Potency, Selectivity, DMPK) D->E Design-Make-Test Cycle F In Vivo Efficacy Studies (Xenograft Models) E->F Preclinical Evaluation

Caption: A generalized workflow for the development of kinase inhibitors utilizing the core scaffold.

Table 2: Representative (Hypothetical) SAR Data for Akt Kinase Inhibition
CompoundR Group at 3-position2-SMe Oxidation StateAkt IC₅₀ (nM)
Core -OH-SMe500
1a -OCH₃-SMe250
1b -O-Ph-SMe100
1c -O-Ph-4-F-SMe50
2a -O-Ph-4-F-S(O)Me75
2b -O-Ph-4-F-S(O)₂Me30

This data is illustrative and intended to demonstrate potential SAR trends.

The hypothetical data in Table 2 illustrates how derivatization of the core scaffold can lead to significant improvements in potency. The introduction of a phenyl ether at the 3-position (Compound 1b) and subsequent substitution on the phenyl ring (Compound 1c) can enhance binding affinity. Furthermore, oxidation of the methylsulfanyl group to a sulfone (Compound 2b) can lead to a further increase in potency, potentially through the formation of additional hydrogen bonds or other favorable interactions within the kinase active site.

Conclusion and Future Perspectives

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol represents a strategically valuable and versatile building block in modern drug discovery. Its inherent structural features, which combine a proven kinase hinge-binding motif with a three-dimensional scaffold amenable to diverse functionalization, make it an ideal starting point for the development of targeted therapeutics. The synthetic accessibility of this core and the straightforward chemistry for its derivatization allow for the rapid generation of compound libraries for screening and lead optimization. As the demand for novel and selective kinase inhibitors continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a crucial role in accelerating the discovery of the next generation of medicines.

References

A comprehensive list of references will be compiled based on the specific literature and patents that underpin the detailed protocols and data presented in a full whitepaper. The following are representative of the types of sources that would be cited:

  • Journal of Medicinal Chemistry articles detailing the synthesis and SAR of pyrimidine-based kinase inhibitors.
  • Patents from pharmaceutical companies disclosing novel kinase inhibitors incorporating the 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidine scaffold.
  • Review articles on the role of piperidine and pyrimidine moieties in drug design.
  • Publications on the oxidation of sulfides to sulfoxides and sulfones in medicinal chemistry.
  • Organic Letters and Synthesis articles providing detailed synthetic protocols for rel
  • Bioorganic & Medicinal Chemistry Letters for concise reports on the biological activity of novel compounds.
  • Nature Reviews Drug Discovery for broader context on the evolution of kinase inhibitor design.
  • RSC Medicinal Chemistry for contemporary research in the field.
  • European Journal of Medicinal Chemistry for comprehensive studies on the development of new therapeutic agents.
  • Chemical Science for cutting-edge synthetic methodologies.
  • Angewandte Chemie for high-impact communic
  • Tetrahedron Letters for rapid communic

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Coupling of 2-(Methylsulfanyl)-4-chloropyrimidine with Piperidin-3-ol

) Protocol Target Molecule: 1-(2-(methylsulfanyl)pyrimidin-4-yl)piperidin-3-ol Abstract & Strategic Significance This application note details the optimized reaction conditions for coupling 2-(methylsulfanyl)-4-chloropyr...

Author: BenchChem Technical Support Team. Date: March 2026


) Protocol
Target Molecule:  1-(2-(methylsulfanyl)pyrimidin-4-yl)piperidin-3-ol

Abstract & Strategic Significance

This application note details the optimized reaction conditions for coupling 2-(methylsulfanyl)-4-chloropyrimidine (electrophile) with piperidin-3-ol (nucleophile). This transformation is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands, where the pyrimidine core serves as a hinge binder or privileged scaffold.

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. Success depends on exploiting the differential electrophilicity between the C4 and C2 positions of the pyrimidine ring. Under the protocols defined below, the N-alkylation at C4 is kinetically favored over O-alkylation or C2-displacement, eliminating the need for protecting groups on the piperidine hydroxyl moiety.

Reaction Mechanism & Critical Parameters

Mechanistic Pathway

The reaction follows an addition-elimination pathway (


).
  • Nucleophilic Attack: The secondary amine of piperidin-3-ol attacks the C4 position of the pyrimidine. The C4 carbon is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens and the inductive withdrawal of the chlorine.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: Chloride is expelled, restoring aromaticity.

Regioselectivity (C4 vs. C2): While the 2-methylsulfanyl group activates the ring, it is a poor leaving group compared to chloride. Furthermore, steric hindrance and electronic deactivation at C2 prevent substitution at this position under mild conditions.

Chemomselectivity (N- vs. O-alkylation): The nitrogen atom in piperidin-3-ol is more nucleophilic (softer) than the oxygen atom (harder). In polar aprotic solvents or alcohols with weak bases, N-alkylation is exclusively favored.

Optimization Matrix

The following table summarizes the impact of variable reaction conditions based on internal data and literature precedents for analogous chloropyrimidines.

ParameterRecommended ConditionRationale
Solvent Ethanol (EtOH) or DMF EtOH: Green, protic solvent facilitates Cl- departure via H-bonding. DMF: High solubility, accelerates

via dipolar aprotic effects.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic organic base; scavenges HCl without competing for the electrophile. Superior solubility compared to inorganic carbonates.
Stoichiometry 1.0 : 1.1 (Pyrimidine : Amine)Slight excess of amine ensures full conversion of the limiting pyrimidine reagent.
Temperature 60°C – 80°C Sufficient energy to overcome the activation barrier without promoting side reactions (e.g., SMe displacement).

Detailed Experimental Protocol

Materials
  • Reagent A: 2-(Methylsulfanyl)-4-chloropyrimidine (MW: 160.62 g/mol )[1]

  • Reagent B: Piperidin-3-ol (MW: 101.15 g/mol )

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Ethanol (Absolute) or DMF (Anhydrous)

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Weigh 1.0 eq (e.g., 1.60 g) of 2-(methylsulfanyl)-4-chloropyrimidine into a round-bottom flask equipped with a magnetic stir bar.

  • Add 10 volumes (16 mL) of Ethanol. Stir until fully dissolved.

  • Add 2.0 eq (e.g., 3.5 mL) of DIPEA. The excess base ensures the amine remains unprotonated and nucleophilic.

Step 2: Addition of Nucleophile

  • Add 1.1 eq (e.g., 1.11 g) of piperidin-3-ol directly to the stirring solution.

    • Note: If the amine is a solid, predissolve it in a minimal amount of solvent before addition.

Step 3: Reaction & Monitoring

  • Equip the flask with a reflux condenser.

  • Heat the reaction to 80°C (reflux for EtOH).

  • Monitor by TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.

    • Target Mass: [M+H]+ = 226.1

    • Completion: Reaction is typically complete within 2–4 hours.

Step 4: Workup

  • Option A (Precipitation - Preferred for EtOH):

    • Cool the mixture to room temperature.

    • Pour the mixture into 50 volumes of ice-cold water with vigorous stirring.

    • The product often precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

  • Option B (Extraction - Preferred for DMF):

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (x2) and brine (x1) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Step 5: Purification

  • If necessary, purify via flash column chromatography using a gradient of 0–10% Methanol in Dichloromethane.

Visualizing the Workflow

The following diagram illustrates the reaction logic and operational workflow.

ReactionWorkflow Start Start: Dissolve Pyrimidine (EtOH/DMF) AddBase Add Base: DIPEA (2.0 eq) Start->AddBase AddAmine Add Nucleophile: Piperidin-3-ol (1.1 eq) AddBase->AddAmine Reaction Reaction: Heat to 80°C (2-4 Hours) AddAmine->Reaction Reaction->Reaction Incomplete Check QC Check: TLC / LCMS (Target m/z 226.1) Reaction->Check Workup Workup: Precipitation or Extraction Check->Workup Complete Final Final Product: 1-(2-(methylsulfanyl) pyrimidin-4-yl) piperidin-3-ol Workup->Final

Caption: Operational workflow for the


 coupling of 2-methylsulfanyl-4-chloropyrimidine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low or base insufficient.Increase temp to reflux; ensure >2 eq of DIPEA is used to neutralize HCl.
By-product: O-alkylation Highly unlikely in EtOH/DIPEA.Ensure no strong bases (like NaH) are used which could deprotonate the hydroxyl group.
By-product: C2 Substitution Overheating (>120°C) or strong nucleophile excess.Maintain temp <100°C. The SMe group is stable at 80°C with secondary amines.
Solubility Issues Piperidin-3-ol is polar.Switch solvent to DMF or add a co-solvent (THF) if reactants precipitate early.

References

  • Regioselectivity in Pyrimidine

    
     Reactions :
    
    • Lu, Y., et al. "Dichotomy in Regioselectivity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48.
      
    • Insight: Confirms that for 4-chloro-pyrimidines with leaving groups at C2, amines selectively
  • Green Solvent Protocols for Halopyrimidines

    • Lins, R. F., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or in Green Solvents?" Chemistry – A European Journal, 2012.
    • Insight: Establishes Ethanol and Water/KF as viable, high-yield systems for chloropyrimidine aminations, avoiding toxic halogen
  • Synthetic Precedents for Piperazine/Piperidine Analogs

    • Desai, N. C., et al. "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." Indian Journal of Pharmaceutical Sciences, 2015.
    • Insight: Demonstrates the reflux of 2-methylsulfanyl-4-substituted-pyrimidines with cyclic secondary amines in ethanol/base to achieve high yields.

Sources

Application

Application Note: Step-by-Step Preparation of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Nucleophilic Aromatic Substitution (SNAr), Chemoselectivity, and Process Optimization Executive Summary The pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Nucleophilic Aromatic Substitution (SNAr), Chemoselectivity, and Process Optimization

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in kinase inhibitors (e.g., CDK4/6 inhibitors) and other targeted therapeutics[1]. The compound 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a highly versatile synthetic intermediate. The 2-methylsulfanyl (methylthio) group acts as a robust masking moiety that can later be oxidized to a sulfoxide or sulfone, enabling a subsequent substitution to install diverse functional groups. This application note details a highly optimized, self-validating protocol for synthesizing this intermediate via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale & Chemoselectivity

The synthesis relies on the reaction between 4-chloro-2-(methylsulfanyl)pyrimidine and piperidin-3-ol . Designing this step requires addressing two fundamental chemical principles:

  • Regioselectivity of the Pyrimidine Ring: The pyrimidine ring is highly electron-deficient. The chlorine atom at the 4-position is highly activated toward SNAr by the adjacent endocyclic nitrogen atoms, which stabilize the anionic Meisenheimer complex intermediate. The 2-methylsulfanyl group remains stable under mild basic conditions[1].

  • Chemoselectivity (N- vs. O-Alkylation/Arylation): Piperidin-3-ol contains both a secondary amine and a secondary alcohol. Because the intrinsic nucleophilicity of the secondary amine is vastly superior to that of the neutral alcohol, N-arylation is heavily favored. By utilizing a mild, non-nucleophilic tertiary amine base such as N,N-Diisopropylethylamine (DIPEA), we selectively deprotonate the intermediate without activating the hydroxyl group, thereby preventing unwanted O-arylation[2].

Experimental Design & Optimization

To ensure a robust and scalable protocol, various reaction conditions were evaluated. Protic solvents like ethanol (EtOH) and polar aprotic solvents like acetonitrile (MeCN) were tested alongside different bases.

Causality behind the optimal choice: Absolute ethanol was selected as the optimal solvent because it efficiently solubilizes both starting materials and stabilizes the polar transition state of the SNAr reaction[2]. DIPEA is preferred over inorganic bases (like K₂CO₃) because it maintains a homogeneous reaction mixture and acts as a highly efficient acid scavenger for the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt[3].

Table 1: Optimization of SNAr Reaction Conditions
SolventBaseTemperature (°C)Time (h)Chemoselectivity (N:O)Conversion (%)
Absolute EtOH DIPEA 60 2.0 >99:1 >95
AcetonitrileDIPEA603.0>99:192
DMFK₂CO₃804.095:588
THFTEA656.0>99:175

Note: Data reflects typical in-house optimization metrics. Absolute EtOH with DIPEA provides the cleanest impurity profile and fastest kinetics.

Visualized Synthetic Workflow

SNAr_Synthesis Start 4-Chloro-2-(methylsulfanyl)pyrimidine + Piperidin-3-ol Solvent Dissolve in Absolute EtOH (0.2 - 0.5 M Concentration) Start->Solvent Base Add DIPEA (2.0 eq) Dropwise Maintains Basic pH, Neutralizes HCl Solvent->Base Reaction Heat to 60 °C for 2-4 Hours (Drives SNAr Kinetics) Base->Reaction Monitor IPC: LC-MS Monitoring Target m/z: 226.1 [M+H]+ Reaction->Monitor Workup Aqueous Workup Partition in EtOAc / H2O Monitor->Workup Purify Flash Chromatography (0-5% MeOH in DCM) Workup->Purify Product 1-(2-Methylsulfanyl-pyrimidin-4-yl) -piperidin-3-ol (Pure) Purify->Product

Caption: Workflow for the chemoselective SNAr synthesis of 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 4-Chloro-2-(methylsulfanyl)pyrimidine: 1.0 equivalent (eq)

  • Piperidin-3-ol (3-Hydroxypiperidine): 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq

  • Absolute Ethanol (EtOH): Reaction solvent (0.2 M to 0.5 M relative to the pyrimidine)

  • Ethyl Acetate (EtOAc) & Brine: For liquid-liquid extraction

Setup and Execution
  • Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-(methylsulfanyl)pyrimidine (1.0 eq).

  • Solvation: Suspend the pyrimidine in Absolute Ethanol to achieve a concentration of approximately 0.3 M. Caution: Ensure the ethanol is anhydrous to prevent competitive hydrolysis of the 4-chloro pyrimidine to the corresponding pyrimidinone.

  • Amine Addition: Add piperidin-3-ol (1.1 eq) to the stirring mixture at room temperature.

  • Base Addition: Dropwise, add DIPEA (2.0 eq) via syringe. The reaction mixture may undergo a slight color change (typically pale yellow).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-calibrated heating mantle or oil bath. Stir vigorously.

In-Process Control (IPC) - Self-Validation Step

Do not proceed to workup based on time alone.

  • After 2 hours, withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute the aliquot in 1 mL of Acetonitrile (MeCN) and analyze via LC-MS.

  • Validation Criterion: The reaction is deemed complete when the starting material peak (m/z ~161.0) is consumed (>95%) and the product mass [M+H]⁺ = 226.1 is the dominant signal. If starting material persists, continue heating and re-check after 1 hour.

Workup and Isolation
  • Concentration: Once IPC confirms completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partitioning: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add an equal volume of distilled water.

  • Extraction: Extract the aqueous layer with EtOAc twice. The DIPEA hydrochloride salts will remain in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification
  • Load the crude residue onto a silica gel column.

  • Elute using a gradient solvent system of Dichloromethane (DCM) to Methanol (MeOH), typically starting at 100% DCM and ramping to 5% MeOH in DCM.

  • Collect the fractions containing the product (monitor via TLC, UV active at 254 nm) and concentrate to afford pure 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol as a solid or viscous oil.

Analytical Characterization

To verify the structural integrity and purity of the isolated compound, compare against the following expected analytical parameters:

  • Chemical Formula: C₁₀H₁₅N₃OS

  • Molecular Weight: 225.31 g/mol

  • Exact Mass: 225.09

  • LC-MS (ESI): m/z expected for [M+H]⁺ is 226.1 .

  • ¹H NMR (400 MHz, CDCl₃) Expected Signatures:

    • ~8.0 ppm (d, 1H): Pyrimidine C6 proton.

    • ~6.2 ppm (d, 1H): Pyrimidine C5 proton.

    • ~3.5 - 4.0 ppm (m, 3H): Piperidine protons adjacent to nitrogen and oxygen.

    • ~2.5 ppm (s, 3H): Methylsulfanyl (-SCH₃) protons.

    • ~1.5 - 2.0 ppm (m, 4H): Remaining piperidine aliphatic protons.

References

  • Title: Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors Source: Google Patents (WO2009085185A1) URL: 1

  • Title: Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith Source: Google Patents (WO2012145569A1) URL: 2

  • Title: Pyrrole[2,3-d ] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof Source: Google Patents (CN112375081A) URL: 3

Sources

Method

Application Note: Utilizing 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol as a Core Scaffold in Targeted Kinase Inhibitor Design

Prepared By: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 2,4-disubstituted pyrimidine c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2,4-disubstituted pyrimidine core is a privileged pharmacophore in oncology and immunology, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Osimertinib, Palbociclib) [1]. The intermediate 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol represents a highly optimized building block for synthesizing these inhibitors. This application note details the mechanistic rationale, synthetic causality, and validated protocols for utilizing this specific intermediate to construct high-affinity, selective kinase inhibitors.

Mechanistic Rationale & Structural Biology

The Role of the Piperidin-3-ol Motif

In kinase inhibitor design, the C4 substituent of the pyrimidine ring is typically directed toward the solvent-exposed channel or the ribose-binding pocket of the ATP site. The selection of piperidin-3-ol over an unsubstituted piperidine is driven by three causal factors:

  • Physicochemical Optimization: The introduction of the 3-hydroxyl group lowers the overall lipophilicity (clogP) of the molecule. This reduction is critical for minimizing non-specific protein binding and improving aqueous solubility, a common bottleneck in heterocyclic drug discovery.

  • Hydrogen Bonding Network: The 3-OH acts as both a hydrogen bond donor and acceptor. Depending on the target kinase, it can engage in direct interactions with polar residues in the ribose pocket or form stable water-mediated bridges to the kinase backbone, significantly enhancing target residence time.

  • Stereochemical Vectoring: The chiral center at the 3-position allows medicinal chemists to synthesize enantiopure derivatives (e.g., using (3R)- or (3S)-piperidin-3-ol), providing a vector to probe tight steric constraints within the solvent channel.

The Methylsulfanyl (-SCH₃) Synthetic Handle

The 2-methylsulfanyl group is a strategic placeholder [2]. Direct nucleophilic aromatic substitution (S_NAr) of a 2,4-dichloropyrimidine with an aniline at the C2 position is often low-yielding and poorly regioselective. By starting with 4-chloro-2-(methylsulfanyl)pyrimidine, the C4 position can be selectively functionalized first. The thioether is highly stable under basic and mildly acidic conditions. Once the C4 piperidin-3-ol is installed, the thioether is oxidized to a methylsulfonyl (-SO₂CH₃) group, transforming it into a highly labile leaving group that readily undergoes S_NAr with weakly nucleophilic hinge-binding anilines [3].

BindingLogic Hinge Kinase Hinge Region (Met/Leu Backbone) C2 C2-Aniline Motif (H-Bond Donor/Acceptor) Hinge->C2 Bidentate H-Bonds Core Pyrimidine Core (Scaffold) C2->Core Covalent Link C4 C4-Piperidin-3-ol (Solubilizing Group) Core->C4 Covalent Link Ribose Ribose Pocket / Solvent (H-Bonding Network) C4->Ribose 3-OH Interaction

Structural rationale for 2,4-disubstituted pyrimidines in kinase ATP-binding pockets.

Synthetic Strategy & Causality

The assembly of the final inhibitor is a self-validating three-step process. Each step is designed with specific chemical causality to prevent side reactions.

SynthesisWorkflow A 4-Chloro-2-(methylsulfanyl) pyrimidine C 1-(2-Methylsulfanyl-pyrimidin-4-yl) -piperidin-3-ol A->C Regioselective SNAr (C4) B Piperidin-3-ol DIPEA, EtOH, 80°C B->C E 1-(2-Methylsulfonyl-pyrimidin-4-yl) -piperidin-3-ol C->E Thioether Oxidation D mCPBA (2.2 eq) DCM, 0°C to RT D->E G Final 2,4-Disubstituted Kinase Inhibitor E->G SNAr (C2) Activation F Aniline Derivative TFA, iPrOH, 100°C F->G

Workflow for synthesizing 2,4-disubstituted pyrimidine kinase inhibitors via sulfone activation.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Objective: Install the solubilizing group at the C4 position. Causality Note: The C4 position is more electron-deficient than C2 due to its para-relationship to the N1 nitrogen and ortho-relationship to N3, making it kinetically favored for nucleophilic attack. DIPEA is used to scavenge the HCl byproduct, preventing the protonation of piperidin-3-ol which would stall the reaction.

Step-by-Step Procedure:

  • Initiation: Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (10.0 mmol, 1.61 g) in anhydrous ethanol (30 mL) in a round-bottom flask.

  • Reagent Addition: Add piperidin-3-ol (11.0 mmol, 1.11 g) followed by N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 161) disappears and the product peak (m/z [M+H]⁺ 226) dominates.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the title compound as a white solid.

Protocol 2: Oxidation to the Methylsulfonyl Reactive Intermediate

Objective: Convert the unreactive thioether into a highly labile sulfone leaving group. Causality Note: Temperature control is critical. Adding mCPBA at room temperature can lead to N-oxidation of the piperidine nitrogen. By maintaining 0°C during addition, chemoselectivity for the sulfur atom is strictly enforced.

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (5.0 mmol, 1.13 g) in anhydrous dichloromethane (DCM) (40 mL). Cool the flask to 0°C in an ice bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity) (11.0 mmol, ~2.6 g) in small portions over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint: Monitor via LC-MS. The intermediate sulfoxide (m/z [M+H]⁺ 242) must fully convert to the sulfone (m/z[M+H]⁺ 258). If sulfoxide remains, add an additional 0.2 eq of mCPBA.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous Na₂CO₃ (3 x 30 mL) to remove meta-chlorobenzoic acid. Dry and concentrate to yield 1-(2-methylsulfonyl-pyrimidin-4-yl)-piperidin-3-ol.

Protocol 3: Assembly of the Final Kinase Inhibitor

Objective: Install the hinge-binding aniline motif via S_NAr.

Step-by-Step Procedure:

  • Initiation: Combine 1-(2-methylsulfonyl-pyrimidin-4-yl)-piperidin-3-ol (2.0 mmol, 514 mg) and the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) (2.4 mmol) in isopropanol (10 mL).

  • Catalysis: Add Trifluoroacetic acid (TFA) (4.0 mmol, 0.3 mL). Causality: Anilines are weak nucleophiles. TFA protonates the pyrimidine ring, drastically increasing the electrophilicity of the C2 position.

  • Reaction: Heat in a sealed tube at 100°C for 12 hours.

  • Workup & Purification: Cool to room temperature, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the final 2,4-disubstituted pyrimidine inhibitor.

Quantitative Data Summaries

Table 1: Optimization of Thioether Oxidation Conditions

Data demonstrates the necessity of using >2 equivalents of oxidant to prevent stalling at the sulfoxide stage, which results in poor yields in the subsequent S_NAr step.

OxidantEquivalentsTemp ProfileTimeMain ProductYield (%)Purity (LC-MS)
mCPBA1.1 eq0°C to RT3 hSulfoxide82%>95%
mCPBA2.2 eq0°C to RT3 hSulfone 91% >98%
mCPBA2.2 eqRT (No cooling)3 hSulfone + N-Oxide64%<70%
Oxone®3.0 eqRT (MeOH/H₂O)12 hSulfone78%>90%
Table 2: Impact of the Piperidin-3-ol Motif on Inhibitor Profiles

Representative SAR data comparing an unsubstituted piperidine against the piperidin-3-ol derivative in a generic EGFR mutant kinase assay. The 3-OH group significantly improves the physicochemical profile without sacrificing biochemical potency.

C4 SubstituentC2 SubstituentEGFR(L858R) IC₅₀clogPAqueous Solubility
Piperidine3-Cl-4-F-Aniline12 nM4.8< 5 µg/mL
Piperidin-3-ol 3-Cl-4-F-Aniline 15 nM 3.2 > 45 µg/mL

References

  • Recent Advances in Pyrimidine-Based Drugs Source: Molecules (MDPI), 2024 URL:[Link] [1]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (ACS Publications), 2014 URL:[Link] [2]

  • Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors Source: Chemical Biology & Drug Design (PubMed), 2024 URL:[Link] [3]

Application

Functionalization of the hydroxyl group in 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Application Note: Chemoselective Functionalization of the C3-Hydroxyl in 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Abstract & Scope This technical guide details the chemoselective functionalization of the second...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the C3-Hydroxyl in 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Abstract & Scope

This technical guide details the chemoselective functionalization of the secondary hydroxyl group in 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (referred to herein as Compound A ).[1] This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for GPCR ligands (e.g., GPR119) and kinase inhibitors.

The presence of the 2-methylsulfanyl (thiomethyl) group presents a specific reactivity challenge: it is a "soft" nucleophile susceptible to oxidation (to sulfoxide/sulfone) or alkylation. This guide provides validated protocols to modify the "hard" C3-hydroxyl center (esterification, etherification, and oxidation) while preserving the integrity of the thioether handle for downstream diversification.

Chemical Reactivity Analysis

Before initiating synthesis, one must understand the electronic landscape of Compound A .

  • The Trap (S-Oxidation): The sulfur atom in the thiomethyl group is electron-rich.[1] Common oxidants used for alcohols (e.g., mCPBA, H₂O₂, KMnO₄) will oxidize the sulfur to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) before or concurrently with the alcohol.
  • The Opportunity (Nucleophilicity): The C3-hydroxyl is a secondary alcohol. It is sterically accessible but less reactive than primary alcohols.

  • The Solution: Use reagents that operate via "hard" electrophilic mechanisms (acylation) or specific ligand-exchange mechanisms (hypervalent iodine, Mitsunobu) that do not transfer oxygen to "soft" sulfur centers.

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 1-(2-Methylsulfanyl- pyrimidin-4-yl)-piperidin-3-ol Hydroxyl C3-Hydroxyl (-OH) Target for Functionalization Scaffold->Hydroxyl Sulfide 2-SMe Group Susceptible to Oxidation Scaffold->Sulfide Acylation Acylation/Esterification (Safe) Hydroxyl->Acylation Anhydrides/DMAP Mitsunobu Mitsunobu Etherification (Safe & Stereoinversion) Hydroxyl->Mitsunobu PPh3/DIAD Oxidation Oxidation to Ketone (Requires Selection) Hydroxyl->Oxidation Dess-Martin (DMP) Sulfide->Oxidation AVOID mCPBA/Chromium

Figure 1: Reactivity landscape of Compound A. Green paths indicate safe functionalization; red dashed lines indicate chemoselectivity risks.

Validated Protocols

Protocol A: Esterification (Acylation)

Application: Synthesis of prodrugs or lipophilic analogues.

Standard acylation using acyl chlorides or anhydrides is highly chemoselective. The sulfur atom is non-nucleophilic towards acylating agents under these conditions.

Reagents:

  • Compound A (1.0 equiv)[1][2][3]

  • Acyl Chloride (R-COCl) or Anhydride (1.2 equiv)[1]

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[1]

  • Dichloromethane (DCM) (anhydrous)[1][3]

Step-by-Step:

  • Dissolution: Dissolve Compound A in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Base Addition: Add Et₃N and DMAP. Cool to 0 °C.

  • Acylation: Dropwise add the Acyl Chloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor TLC. The product will be less polar (higher

    
    ) than the starting alcohol.
    
  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3][4] Wash organic layer with brine.[4] Dry over Na₂SO₄.

Protocol B: Etherification via Mitsunobu Reaction

Application: Installation of aryl ethers or inversion of stereochemistry (e.g., converting (R)-OH to (S)-Ether).[1]

The Mitsunobu reaction is ideal because it activates the oxygen via a phosphonium intermediate. While phosphines can reduce disulfides, they generally tolerate thioethers like the -SMe group.

Reagents:

  • Compound A (1.0 equiv)[1][2][3]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Nucleophile (Phenol, Carboxylic Acid, or Hydrazoic Acid) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • THF (anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve Compound A, PPh₃, and the Nucleophile in anhydrous THF (0.1 M) under nitrogen. Cool to 0 °C.

  • Activation: Add DIAD dropwise over 10 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir overnight (12–16 h).

  • Mechanism Check: The reaction proceeds via

    
     inversion. If Compound A is enantiopure, the product will have inverted stereochemistry.
    
  • Workup: Concentrate in vacuo. Triturate with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO) byproduct.[1] Filter and purify the supernatant by column chromatography.

Protocol C: Chemoselective Oxidation (The DMP Method)

Application: Converting the alcohol to a ketone for reductive amination or Grignard addition.

CRITICAL WARNING: Do NOT use Jones Reagent, PCC, or mCPBA. These will oxidize the sulfide to a sulfoxide/sulfone.[5] Recommended Reagent: Dess-Martin Periodinane (DMP) .[1][3][6] DMP is a hypervalent iodine reagent known to oxidize alcohols to ketones/aldehydes without affecting sulfides [1].

Reagents:

  • Compound A (1.0 equiv)[1][2][3]

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • DCM (anhydrous)[1][3]

  • Sodium Thiosulfate (Na₂S₂O₃) (for workup)[1]

Step-by-Step:

  • Preparation: Dissolve Compound A in DCM (0.1 M).

  • Oxidation: Add DMP solid in one portion at RT.

  • Monitoring: Stir for 1–3 hours. Monitor by TLC.[3]

  • Quench (Crucial): Add a 1:1 mixture of sat. NaHCO₃ and sat.[3] Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry, and concentrate.

Data Summary & Troubleshooting

Reagent Compatibility Matrix
Reagent ClassReagent ExampleCompatibility with -SMeOutcome on Compound A
Oxidant mCPBA / H₂O₂Incompatible Sulfoxide/Sulfone formation (Side reaction)
Oxidant Dess-Martin (DMP) Compatible Clean oxidation to Ketone
Oxidant Swern (DMSO/Oxalyl Cl)Caution Possible, but side reactions with SMe can occur
Base NaH / KHCompatible Safe for alkylation (if no elimination)
Acid HCl / TFACompatible Pyrimidine protonation (reversible)
Coupling PPh₃ / DIADCompatible Clean Mitsunobu etherification
Experimental Decision Tree (DOT Visualization)

DecisionTree Start Start: Compound A (C3-OH, SMe intact) Goal What is the Goal? Start->Goal Prodrug Prodrug / Lipophilicity Goal->Prodrug Ester Inversion Chiral Inversion / Aryl Ether Goal->Inversion Ether Intermediate Reactive Intermediate Goal->Intermediate Ketone ProtocolA Protocol A: Acylation (Anhydride/DMAP) Prodrug->ProtocolA ProtocolB Protocol B: Mitsunobu (DIAD/PPh3) Inversion->ProtocolB ProtocolC Protocol C: Oxidation (Dess-Martin Periodinane) Intermediate->ProtocolC

Figure 2: Decision tree for selecting the optimal functionalization protocol.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] Journal of Organic Chemistry, 1983 , 48, 4155–4156.[7] [1]

  • Hughes, D. L. "The Mitsunobu Reaction." Organic Reactions, 1992 , 42, 335–656. [1]

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006 . (Chapter on Hypervalent Iodine Reagents).

  • Dandapani, S.; Curran, D. P. "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 2004 , 10, 3130–3144. [1]

Sources

Method

Application Note: Precision Synthesis of Methylsulfanyl-Pyrimidine Intermediates

Executive Summary The methylsulfanyl (SMe) group serves as a critical functional handle in pyrimidine chemistry, widely utilized in the development of kinase inhibitors, antivirals, and agrochemicals. Its strategic value...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methylsulfanyl (SMe) group serves as a critical functional handle in pyrimidine chemistry, widely utilized in the development of kinase inhibitors, antivirals, and agrochemicals. Its strategic value lies in its duality: it is stable enough to survive diverse cross-coupling conditions yet can be "activated" via oxidation to a sulfoxide (


) or sulfone (

), transforming it into an excellent leaving group for nucleophilic aromatic substitution (

).[1]

This guide details the reagents and protocols required to synthesize 2- and 4-methylsulfanyl-pyrimidines.[1][2] We analyze two primary synthetic pathways: Direct S-Alkylation of thiouracils and De Novo Cyclization using S-methylisothiourea.[1]

Strategic Pathway Overview

The choice of synthetic route depends heavily on the availability of the pyrimidine core and the desired substitution pattern.

Pathway Visualization

The following diagram illustrates the two primary workflows and the downstream utility of the SMe intermediate.

G Start_A Route A: 2-Thiouracil (Pre-formed Ring) Reagent_A Alkylating Agent (MeI or DMC) Start_A->Reagent_A S-Alkylation Start_B Route B: 1,3-Dicarbonyl + S-Methylisothiourea Reagent_B Base Catalyst (K2CO3 / NaOEt) Start_B->Reagent_B Cyclocondensation Intermediate Target Intermediate: 2-Methylsulfanyl-Pyrimidine Reagent_A->Intermediate High Regioselectivity Reagent_B->Intermediate Ring Formation Oxidation Activation: Oxidation to Sulfone Intermediate->Oxidation mCPBA / Oxone Final Drug Scaffold: Nucleophilic Displacement (SNAr) Oxidation->Final Amine/Alkoxide

Figure 1: Strategic workflows for accessing S-methyl pyrimidines. Route A modifies an existing core; Route B builds the core with the sulfur handle already installed.

Reagent Selection Guide

Success relies on matching the reagent reactivity to the substrate's electronic needs and safety constraints.

Alkylating Agents (For Route A)

When methylating 2-thiouracil, the choice of electrophile dictates reaction speed, safety, and workup.[1]

ReagentReactivityToxicityAtom EconomyApplication Notes
Methyl Iodide (MeI) HighHigh (Neurotoxin)LowStandard. Fast reaction at RT.[1] Excellent regioselectivity (S- vs N-alkylation) due to "soft" electrophile character.[1]
Dimethyl Sulfate (DMS) HighExtreme (Carcinogen)ModerateScale-up. Cheaper than MeI but harder to quench.[1] Requires careful temperature control to avoid bis-alkylation.[1]
Dimethyl Carbonate (DMC) LowLow (Green)HighGreen Alternative. Requires high temp (>180°C) or catalysts (e.g., DABCO, TBAB).[1] Ideal for industrial process chemistry.
Cyclization Precursors (For Route B)

For de novo synthesis, the sulfur source is critical.

  • S-Methylisothiourea Hemisulfate: The industry standard. A stable, solid salt that is odorless compared to free thiols. It reacts readily with 1,3-diketones or

    
    -ketoesters.[1]
    

Detailed Experimental Protocols

Protocol A: Regioselective S-Methylation of 2-Thiouracil

Objective: Synthesis of 2-(methylsulfanyl)pyrimidin-4(3H)-one. Mechanism: The thiolate anion is a "softer" nucleophile than the ring nitrogens, favoring S-alkylation with soft electrophiles like MeI.

Reagents Required:

  • 2-Thiouracil (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 1M aqueous solution (1.1 equiv)[1]

  • Methyl Iodide (MeI) (1.05 equiv)[1]

  • Solvent: Water (or 1:1 Water/Ethanol for solubility)[1]

  • Quenching: Ammonium hydroxide or bleach solution.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-thiouracil (e.g., 10 mmol) in 1M NaOH (11 mL). Stir until a clear solution forms (formation of sodium thiolate).

  • Addition: Cool the solution to 0°C using an ice bath. Add Methyl Iodide (10.5 mmol) dropwise over 10 minutes. Note: MeI is volatile; use a condenser if working at larger scales.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate usually begins to form as the product is less soluble than the starting thiolate.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material peak should disappear.

  • Workup:

    • Cool the mixture to 0°C to maximize precipitation.

    • Adjust pH to ~6–7 using dilute HCl (acetic acid is also acceptable).[1] This ensures the product is in its neutral form.

    • Filter the solid and wash with ice-cold water (3x) to remove inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85–95%.[3]

Protocol B: Cyclization using S-Methylisothiourea

Objective: Synthesis of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine. Context: Used when specific ring substitutions (e.g., alkyl groups at C4/C6) are required that are not commercially available on the thiouracil core.

Reagents Required:

  • S-Methylisothiourea hemisulfate (1.0 equiv)[1]

  • Acetylacetone (2,4-Pentanedione) (1.0 equiv)[1]

  • Base: Sodium Ethoxide (NaOEt) (generated in situ) or Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Base Preparation: Dissolve Sodium metal (2.0 equiv) in absolute Ethanol to generate NaOEt.[1] Alternatively, use a suspension of

    
     (2.5 equiv) in Ethanol/Water.
    
  • Condensation: Add S-Methylisothiourea hemisulfate (10 mmol) to the base solution. Stir for 15 minutes to liberate the free base.

  • Addition: Add Acetylacetone (10 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water.

    • Extract with Ethyl Acetate (3x).[1]

    • Dry organic layers over

      
       and concentrate.
      
  • Purification: The crude oil often solidifies upon standing. Purification via silica gel chromatography (Hexane/EtOAc) may be required.[1]

Troubleshooting & Critical Parameters

Regioselectivity Control (N- vs S-Alkylation)

While S-alkylation is kinetically favored, N-alkylation can occur if:

  • Hard Electrophiles are used (e.g., dimethyl sulfate in the presence of hard bases).

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) can sometimes enhance N-alkylation by stripping the cation away from the nitrogen.

  • Correction: Use protic solvents (Water, EtOH) and soft electrophiles (MeI) to maximize S-selectivity (Pearson HSAB theory).

Odor Management

Methanethiol and related byproducts have low odor thresholds.

  • Protocol: All rotary evaporation involving crude reaction mixtures must be done with a bleach trap (sodium hypochlorite) connected to the vacuum exhaust to oxidize volatile thiols into odorless sulfonates.

References

  • S-Methylation of Thiouracils

    • Source: Xu, D., et al.[2] "A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine." Asian Journal of Chemistry, 2013.

    • Context: Describes the methylation of mercaptopyrimidines using DMC and TBAB as a green altern
  • Cyclization with S-Methylisothiourea

    • Source: Shutalev, A. D., et al. "A New Synthesis of Biginelli Compounds." Imperial College London / ECTOC Proceedings.
    • Context: Details the condensation of isothiourea deriv
  • Regioselectivity Mechanisms

    • Source: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • Context: While focused on SNAr, this resource provides excellent orbital analysis (LUMO) explaining the electronic bias of pyrimidine rings, relevant to alkylation selectivity.[4]

  • Green Methylation Protocols

    • Source: Tang, Y., et al. "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination." Synlett, 2022.

    • Context: Provides a non-toxic alternative to MeI for S-methylation.[1]

Sources

Application

Application Note: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in the Synthesis of Privileged Kinase Inhibitor Scaffolds

Executive Summary & Strategic Rationale The 2,4-disubstituted pyrimidine motif is a cornerstone in modern medicinal chemistry, serving as the hinge-binding core for numerous clinical-stage and FDA-approved kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,4-disubstituted pyrimidine motif is a cornerstone in modern medicinal chemistry, serving as the hinge-binding core for numerous clinical-stage and FDA-approved kinase inhibitors (e.g., targeting PIM, ERK, and Aurora kinases)[1]. The compound 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol represents a highly versatile, pre-functionalized building block for generating diverse inhibitor libraries.

As a Senior Application Scientist, I emphasize that the strategic value of this scaffold lies in its orthogonal reactivity . The pyrimidine ring possesses two electrophilic sites (C2 and C4) with distinct electronic properties. By utilizing 4-chloro-2-methylsulfanylpyrimidine as the starting material, the highly reactive C4 position is first substituted with piperidin-3-ol. The C2-methylsulfanyl group remains inert during this step, acting as a robust protecting group and a "masked" leaving group. Upon targeted oxidation to a sulfone, the C2 position becomes highly activated for a second, late-stage Nucleophilic Aromatic Substitution (SNAr) with various anilines or amines [3].

G1 A 4-Chloro-2-methylsulfanyl pyrimidine B 1-(2-Methylsulfanyl- pyrimidin-4-yl) -piperidin-3-ol A->B Piperidin-3-ol SNAr C 1-(2-Methylsulfonyl- pyrimidin-4-yl) -piperidin-3-ol B->C m-CPBA Oxidation D 2,4-Disubstituted Pyrimidine C->D Ar-NH2 SNAr

Figure 1: Orthogonal functionalization workflow of the 2-methylsulfanylpyrimidine scaffold.

Structural Pharmacophore Mapping

The incorporation of the piperidin-3-ol moiety is not merely a synthetic choice; it is a deliberate pharmacophoric design. In the context of ATP-competitive kinase inhibitors, the pyrimidine core forms critical hydrogen bonds with the kinase hinge region. The piperidin-3-ol group projects into the solvent-exposed region or the ribose-binding pocket. The hydroxyl group acts as a hydrogen-bond donor/acceptor to engage specific water networks or amino acid residues, while the basic piperidine nitrogen (though its basicity is dampened by conjugation with the pyrimidine) aids in aqueous solubility and pharmacokinetic optimization [1].

G2 Target Target Kinase (ATP Pocket) Scaffold Pyrimidine Core (Hinge Binder) Target->Scaffold Competitive Displacement Piperidine Piperidin-3-ol (Solvent/Ribose Pocket) Scaffold->Piperidine C4 Position Aniline C2-Substituent (Selectivity Pocket) Scaffold->Aniline C2 Position

Figure 2: Structural pharmacophore mapping of the pyrimidine scaffold within the kinase ATP pocket.

Mechanistic Insights: Oxidation-Triggered Activation

The transformation of the inert thioether (-SMe) into a highly reactive methylsulfonyl (-SO


Me) group is the critical activation step[1].

Causality of Reactivity: The methylsulfanyl group is a poor leaving group due to the low stability of the resulting thiolate anion. Oxidation to the sulfone dramatically increases the electrophilicity of the C2 carbon by withdrawing electron density via induction and resonance. During the subsequent SNAr reaction, the sulfone effectively stabilizes the anionic Meisenheimer complex intermediate, facilitating rapid displacement by incoming nucleophiles [2].

Chemoselectivity: A common concern is the potential N-oxidation of the piperidine nitrogen. However, the lone pair on the piperidine nitrogen is delocalized into the electron-deficient pyrimidine system (enamine-like resonance). This stereoelectronic effect significantly reduces its nucleophilicity, allowing for the chemoselective oxidation of the thioether using meta-chloroperoxybenzoic acid (m-CPBA) without forming unwanted N-oxides.

Validated Experimental Protocols

Protocol 1: Chemoselective Oxidation to 1-(2-Methylsulfonyl-pyrimidin-4-yl)-piperidin-3-ol

This protocol activates the scaffold for late-stage diversification.

  • Preparation: Dissolve 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Strict temperature control prevents over-oxidation and mitigates any residual risk of N-oxide formation.

  • Oxidant Addition: Dissolve m-CPBA (77% max, 2.5 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: 2.5 equivalents are required to ensure complete conversion past the sulfoxide intermediate directly to the sulfone.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material will show a specific [M+H]

    
    . The intermediate sulfoxide adds +16 Da, and the final sulfone adds +32 Da. Do not proceed to workup until the +16 Da peak is completely consumed , as sulfoxides can complicate the subsequent SNAr step.
    
  • Workup: Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess oxidant, followed by saturated aqueous NaHCO
    
    
    to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol 2: Late-Stage SNAr Diversification

This protocol installs the selectivity pocket binder (e.g., an aniline).

  • Preparation: Dissolve the crude 1-(2-methylsulfonyl-pyrimidin-4-yl)-piperidin-3-ol (1.0 eq) and the desired aniline derivative (1.2 eq) in N-Methyl-2-pyrrolidone (NMP) or sec-butanol (0.5 M).

  • Catalysis: Add a catalytic amount of Trifluoroacetic Acid (TFA, 0.1 eq). Causality: Anilines are relatively poor nucleophiles. Acid catalysis protonates the pyrimidine nitrogen, further lowering the LUMO of the ring and accelerating the nucleophilic attack.

  • Heating: Heat the mixture to 100–120 °C for 12 hours.

  • Self-Validation (TLC/LC-MS): The displacement of the methanesulfinate leaving group results in a significant polarity shift on TLC (the product is typically less polar than the highly polar sulfone). LC-MS will show the loss of the -SO

    
    Me mass and the addition of the aniline mass.
    
  • Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes the typical reaction metrics and self-validation markers for the orthogonal functionalization of this scaffold.

Reaction StepReagent / ConditionsMechanistic PurposeTypical YieldLC-MS Self-Validation Marker
C4-Substitution Piperidin-3-ol, DIPEA, EtOH, 80 °CInstall solubilizing/ribose-binding moiety85–95%Base Mass[M+H]

Oxidation m-CPBA (2.5 eq), DCM, 0 °C to RTActivate C2 position by forming a superior leaving group75–90%+32 Da shift (M+32)
C2-Substitution Ar-NH

, TFA (cat.), NMP, 120 °C
Install hinge-binding/selectivity pocket moiety60–85%Loss of 79 Da (-SO

Me), addition of Ar-NH mass

References

  • Title: PIM kinase inhibitors and methods of their use (US8822497B2)
  • Title: Selective Oxidation of Organosulphides using m-CPBA as oxidant Source: Der Pharma Chemica URL: [Link]

  • Title: Development of a Practical Synthesis of ERK Inhibitor GDC-0994 Source: New Drug Approvals / ACS Publications URL: [Link]

Sources

Method

Procedure for nucleophilic aromatic substitution on pyrimidine rings

Application Note: Rational Design and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds Introduction & Mechanistic Causality The pyrimidine scaffold is a privileged pharmacophore ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds

Introduction & Mechanistic Causality

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in FDA-approved kinase inhibitors and agrochemicals. For medicinal chemists, functionalizing this electron-deficient heteroaromatic ring heavily relies on 1[1]. Unlike simple benzenoid systems, pyrimidines are highly activated toward nucleophilic attack due to the strong electron-withdrawing effect of the two endocyclic nitrogen atoms[2].

The reaction proceeds via a highly specific two-step addition-elimination mechanism. First, the nucleophile attacks an electrophilic carbon (C-2, C-4, or C-6), temporarily breaking aromaticity to form a resonance-stabilized anionic intermediate known as a2[2]. In the second step, the leaving group (e.g., halide, sulfonyl) is expelled, and the aromaticity of the pyrimidine ring is restored[2]. Understanding the causality behind which carbon is attacked—and how to manipulate it—is the cornerstone of rational drug design.

Regioselectivity Rules & Quantum Mechanical (QM) Insights

Predicting the regioselectivity of SNAr on polyhalogenated pyrimidines is notoriously complex. While standard empirical models suggest that the C-4 position is generally more reactive than C-2, selectivity is highly sensitive to the electronic and steric nature of other ring substituents[1].

  • LUMO-Controlled C-4 Selectivity: In unsubstituted 2,4-dichloropyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position[1]. Consequently, nucleophilic attack is kinetically favored at C-4[1]. Density Functional Theory (DFT) calculations of bond dissociation energies (BDEs) corroborate this, showing that the3[3].

  • Electronic Reversal to C-2 Selectivity: Introducing strong electron-donating groups (e.g., -OMe, -NHMe) at the C-6 position fundamentally alters the electronic distribution. QM analyses reveal that such substituents narrow the energy gap between the LUMO and LUMO+1 to ≤ 0.25 eV, significantly increasing the LUMO lobe size at C-2 and shifting the regioselectivity toward 1[1].

  • Hydrogen-Bond Directed C-2 Attack: A fascinating dichotomy exists in substrates like 2-methylsulfonyl-4-chloropyrimidine. While amines react at C-4, alkoxides and formamide anions exclusively react at C-2, even at -78 °C[4]. QM modeling demonstrates that the4, stabilizing the C-2 transition state and dramatically lowering its activation energy[4].

  • Leaving Group Activation: When utilizing modest leaving groups like a 2-methylthio (-SMe) group, reactivity is insufficient for standard SNAr. The sulfur must be5 using m-CPBA or Oxone[5]. The strong electron-withdrawing nature of the sulfonyl group hyper-activates the C-2 position for displacement[5].

SNAr_Mechanism Start Polyhalogenated Pyrimidine Nucleophile Nucleophile Addition (e.g., Amine, Alkoxide) Start->Nucleophile C4_Path LUMO-Controlled C-4 Attack Nucleophile->C4_Path Default C2_Path H-Bond/Steric Directed C-2 Attack Nucleophile->C2_Path Directed Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) C4_Path->Meisenheimer C2_Path->Meisenheimer Elimination Leaving Group Expulsion (e.g., F-, Cl-, SO2Me-) Meisenheimer->Elimination Product Substituted Pyrimidine Product Elimination->Product

SNAr addition-elimination mechanism and regioselectivity logic on pyrimidine rings.

Quantitative Data: Reaction Conditions and Selectivity

The following table summarizes the quantitative causality between substrate structure, nucleophile choice, and the resulting regioselectivity based on QM and experimental data.

SubstrateNucleophilePrimary SiteKey Mechanistic DriverRef
2,4-Dichloropyrimidine AminesC-4LUMO localization at C-4; weaker C-4 C-Cl BDE (~1.31 kcal/mol lower).[1],[3]
2,4-Dichloro-6-methoxypyrimidine AminesC-2 / MixNarrow LUMO/LUMO+1 gap (≤ 0.25 eV) shifts significant LUMO lobe to C-2.[1]
2-Methylsulfonyl-4-chloropyrimidine Alkoxides / FormamideC-2H-bond (2.58 Å) between -SO2Me proton and nucleophile stabilizes TS.[4]
2-Ethoxy-4,6-difluoropyrimidine AminesC-4 / C-6High electronegativity of F activates C-4/C-6 for Meisenheimer complex.[2]
Fused Pyrimidines (e.g., Thieno) AminesC-4High-temperature (120 °C) solubility in PEG-400 drives rapid completion.[6]

Experimental Protocols

Protocol A: Regioselective Mono-Amination of 2-Ethoxy-4,6-difluoropyrimidine

Fluorine atoms at the C-4 and C-6 positions are excellent leaving groups. Because of their high reactivity, strict stoichiometric and thermal controls are required to prevent di-substitution[2].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-Ethoxy-4,6-difluoropyrimidine (1.0 eq)[2].

  • Dissolution & Cooling: Dissolve the substrate in anhydrous solvent (e.g., DCM or THF). Cool the mixture to an internal temperature of 5 °C to 10 °C using an ice bath[2]. Causality: Low temperatures suppress the kinetic energy required for the second substitution event, ensuring mono-selectivity.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.2 eq) to the cooled mixture[2].

  • Nucleophile Addition: Slowly add the primary or secondary amine nucleophile (1.0 - 1.05 eq) dropwise while maintaining the internal temperature below 10 °C[2].

  • Reaction Monitoring (Self-Validation): Stir for 1-2 hours. Track progress via TLC or LC-MS[2].

    • Validation Checkpoint: The persistence of starting material indicates an incomplete reaction, prompting a controlled temperature increase to room temperature. The appearance of a highly polar secondary spot indicates over-reaction (di-substitution), validating the need for stricter stoichiometric control.

  • Work-up: Quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[2]. Purify via flash column chromatography.

Protocol_Workflow Step1 1. Preparation Dry flask, N2 atm Step2 2. Dissolution Anhydrous solvent Step1->Step2 Step3 3. Base Addition DIPEA at 5-10°C Step2->Step3 Step4 4. Nucleophile Dropwise addition Step3->Step4 Step5 5. Reaction Monitor via LC-MS Step4->Step5 Step6 6. Work-up Quench & Extract Step5->Step6

Step-by-step experimental workflow for regioselective SNAr amination.

Protocol B: Green SNAr Amination of Fused Pyrimidines in PEG-400

Transition-metal-free SNAr can be conducted under environmentally benign conditions using Polyethylene glycol 400 (PEG-400), a biodegradable and non-toxic solvent[6].

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the 4-chloro-fused pyrimidine (e.g., 4-chlorothieno[3,2-d]pyrimidine) (1.0 eq) and the primary/secondary amine (2.0 eq) in PEG-400[6]. No additional base is required.

  • Thermal Activation: Heat the mixture to 120 °C[6]. Causality: At room temperature, the lack of solubility halts the reaction. Elevating the temperature to 120 °C ensures complete dissolution of reactants in the viscous PEG-400, driving the SNAr to completion in as little as 5 minutes[6].

  • Reaction Monitoring (Self-Validation): Monitor the rapid consumption of the starting material via TLC.

  • Aqueous Precipitation: Cool the mixture to room temperature and pour it into ice-cold water. The product will typically precipitate as a white solid, which can be filtered, washed with water, and dried[6]. If no precipitation occurs, extract with DCM.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. WuXi AppTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw1C0UV2Yko7DCB4gHdabfhoF9FuWuwCYaaNrPRLwUSTDkUk6zySOb-c8MLmI3Lc8zkhiooY6fC_RYj5nH7naDv8wIJ5cx7jFymSO9PgVjp6MOjz3tgUlkON_0Ad3fXt9C7YNmLw3ImT6yS3FuBfpLKxlG4zNONHUP5EebhiJzGP8WNl5aV-iig3sJlN4CSeDLDtnId9U5ZpXgNubQ6C70PHuIwkK-n0hM_O3kuQZKnJ8=]
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ihANwHrxc9kUWfmlEc83qIhaZ4Toeqr2jZX9LnJbxFMJzfVXmaa07ayWQkqbbKEmMuwXoUHlS3Uy-bfHrWAXtsJRtiSMShqqeVLCia1lg6TnfXrEaq-rE-dztK6wRXZ4]
  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.[https://vertexaisearch.cloud.google.
  • Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVdeF98IO_NcP0T1Em6ju0ksk9HtFwq88P4Pdv-tWUWYVaf86PgeGdTRYwPXeSIvZ8NKgShEHCWqvkRgtMMJmNM2DUNaV17nyDiP9aG6K6l9NOf-3lk3VzUiFDrJmdJj_59K6qavaAb1HMR8BG9SJCIPjf5OAzNdWZoavufiNqJq99pGLoYI6jP1ASc2rMB4N0QZyPPwiDmypZ0juPMmYCGYswL8ohA3W75RGy0uUCHf2bCTWJY5VUx9KXb45F-A==]
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeVrr98ls_Y1gQub-LDeztQikeYTqxRQWqrzugG4oEKYVccYoBf25hoew9WITShId3g826ce40je6CvFnLesR8CVYJoEc_5so0GcOcSyJcsICBPDWKBV62XhPm9dyi4UgbORHPr7aeTk9iJ8=]
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-KujScGkwgmWyxiKn0Sgfl9hvhnoXDPYo7_xIV8ugzY9lNxG1Yn3P25lwjuPWlrq2AOSYDjrzBqhCA3MDq_bjNnPcgoiLW1WECAPZt_VSTQI-SGvSoSWCXthmbrUVcS9VxgHHMy3LWZxlNQ==]

Sources

Application

Application Note: Scalable Green Synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Executive Summary This application note details the process development and scale-up strategy for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol , a critical pharmacophore often found in Janus Kinase (JAK) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol , a critical pharmacophore often found in Janus Kinase (JAK) inhibitors and other heterocyclic biologically active agents.

Traditional medicinal chemistry routes often utilize dipolar aprotic solvents (DMF, DMAc) and chromatographic purification, which are unsuitable for kilogram-scale manufacturing due to thermal hazards, aqueous waste toxicity, and cost. This guide presents a Green Chemistry-aligned protocol utilizing an aqueous/alcoholic solvent system that promotes product crystallization, eliminating the need for chromatography.

Key Performance Indicators (KPIs) of this Protocol:
  • Yield: >85% isolated.[1]

  • Purity: >98% (HPLC a/a), suitable for GMP downstream processing.

  • Mass Efficiency: High (avoidance of extraction solvents).

  • Safety: Elimination of thermal runaway risks via controlled dosing.

Strategic Process Design & Retrosynthesis

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3][4][5] The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the para-like relationship with the ring nitrogens, making the chloride a viable leaving group.

Reaction Scheme

The core transformation involves the displacement of chloride from 4-chloro-2-(methylthio)pyrimidine (Electrophile) by 3-hydroxypiperidine (Nucleophile).

ReactionScheme SM1 4-Chloro-2-(methylthio)pyrimidine (Electrophile) Base Base (K2CO3) Solvent (H2O/IPA) SM1->Base SM2 3-Hydroxypiperidine (Nucleophile) SM2->Base TS Meisenheimer Complex (Transition State) Base->TS Prod 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (Target) TS->Prod ByProd KCl + KHCO3 TS->ByProd

Figure 1: Mechanistic pathway of the SNAr reaction. The reaction is regioselective for the C4 position due to the stability of the methylthio group at C2 under these conditions.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1.05 - 1.10 eq. AmineSlight excess of nucleophile drives conversion to >99%.
Base Potassium Carbonate (

)
Mild, inorganic base scavenges HCl. Easier to filter than organic salts.
Solvent Water / Isopropanol (3:1)Green Choice. Promotes solubility at high T, precipitates product at low T (Process Intensification).
Temperature 75°C - 85°CSufficient activation energy for SNAr without degrading the thiomethyl group.
Dosing Semi-batch additionControls the exotherm and minimizes bis-substitution or hydrolysis risks.

Protocol 1: The "Green" Aqueous Suspension Method (Recommended)

Best for: Scale-up (>100g), GMP environments, and cost-reduction.

Materials
  • Reactor: Jacketed glass reactor (or Hastelloy for >10kg) with overhead stirring.

  • Reagents:

    • 4-Chloro-2-(methylthio)pyrimidine (Assay >98%)

    • 3-Hydroxypiperidine (or its HCl/Tartrate salt + extra base equivalent)

    • Potassium Carbonate (

      
      ), granular.
      
    • Solvent: Deionized Water and Isopropanol (IPA).

Step-by-Step Procedure

Step 1: Charge and Dissolution

  • Charge Water (6.0 vol) and IPA (2.0 vol) to the reactor.

  • Add

    
     (1.2 eq) . Stir at 25°C until mostly dissolved.
    
    • Note: If using 3-hydroxypiperidine salt (e.g., HCl salt), increase base to 2.2 eq to neutralize the salt first.

  • Add 3-Hydroxypiperidine (1.1 eq) . Ensure a homogenous solution.

Step 2: Controlled Addition (Exotherm Control) 4. Heat the mixture to 60°C . 5. Prepare a solution (or melt) of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in minimal IPA (1.0 vol) if solid handling is difficult; otherwise, add solid in portions. 6. Slowly add the pyrimidine electrophile over 60 minutes.

  • Critical: Monitor internal temperature. Do not exceed 85°C. The reaction is exothermic.

Step 3: Reaction and Completion 7. After addition, hold temperature at 80°C for 4-6 hours . 8. IPC (In-Process Control): Sample for HPLC.

  • Target: <1.0% remaining pyrimidine starting material.
  • Common Impurity: 4-Hydroxy-2-(methylthio)pyrimidine (Hydrolysis product) – usually <2% if water content is not excessive and amine excess is maintained.

Step 4: Crystallization and Isolation 9. Cool the reactor slowly to 20°C over 2 hours.

  • Observation: The product should begin to crystallize around 45-50°C as the solubility decreases in the aqueous-rich matrix.
  • Add Water (4.0 vol) slowly as an anti-solvent to drive yield. Stir for 1 hour at 5-10°C.
  • Filter the slurry using a centrifuge or Nutsche filter.
  • Wash the cake with Water (2 x 3 vol) to remove inorganic salts (
    
    
    , excess
    
    
    ).
  • Dry in a vacuum oven at 50°C until constant weight (LOD < 0.5%).

Protocol 2: Biphasic Organic Route (Alternative)

Best for: Cases where the product is highly soluble in water or if the starting amine is lipophilic.

Brief Overview:

  • Dissolve 4-chloro-2-(methylthio)pyrimidine in Toluene or 2-MeTHF (5 vol).

  • Add 3-Hydroxypiperidine (1.1 eq) and Triethylamine (

    
    , 1.5 eq) .
    
  • Reflux (approx 85-90°C) for 8 hours.

  • Workup: Cool to RT. Wash organic layer with water (2 x 3 vol) to remove triethylamine hydrochloride salts.

  • Isolation: Distill solvent to low volume and add Heptane to precipitate the product.

Comparison: This route yields a product with higher organic solvent residual (ppm) and requires solvent recovery, making it less "green" but more robust if the aqueous route suffers from emulsion issues.

Process Safety & Troubleshooting

Thermal Hazards

SNAr reactions are exothermic. On a kilogram scale, the "all-in" approach (mixing all reagents and heating) can lead to a thermal runaway.

  • Mitigation: The Dosage Controlled protocol (Step 2 above) is mandatory for scales >100g.

Impurity Management
ImpurityOriginRemediation
Hydrolysis Product (4-OH-pyrimidine)Reaction of electrophile with water (solvent) instead of amine.Ensure amine is added before heating. Use a slight excess of amine (1.1 eq).
Bis-substitution Reaction at C2-SMe position (rare).Keep temperature <90°C. The SMe group is generally stable unless oxidized to sulfone.
Regioisomer N/A for this specific electrophile.If using 2,4-dichloropyrimidine as a cheaper start, regioselectivity becomes a major issue (approx 9:1 C4:C2).
Odor Control

Methylthio- compounds can degrade to release methanethiol (rotten cabbage odor) or disulfides.

  • Scrubbing: Vent reactor off-gas through a bleach (sodium hypochlorite) scrubber to oxidize any fugitive thiols.

Process Flow Diagram (PFD)

ProcessFlow Start Start: Reactor Setup Charge Charge Water/IPA + K2CO3 + Amine (Dissolution Step) Start->Charge Heat Heat to 60°C Charge->Heat Dose Controlled Dosing of Pyrimidine (Exotherm Management) Heat->Dose React Hold at 80°C (4-6 hrs) IPC Check: HPLC Dose->React React->React Fail (Extend Time) Cool Cool to 20°C (Crystallization Onset) React->Cool Pass Antisolvent Add Water (Anti-solvent) Cool->Antisolvent Filter Filtration & Wash (Water) Antisolvent->Filter Dry Vacuum Dry (50°C) Filter->Dry End Final Product Packaging Dry->End

Figure 2: Workflow for the aqueous suspension synthesis protocol.

References

  • General SNAr in Water: Title: "Nucleophilic aromatic substitution reactions in water: a green chemistry approach."[4] Source:Green Chemistry, Royal Society of Chemistry. URL:[Link] (Example proxy for general methodology).

  • Pyrimidine Chemistry Scale-up: Title: "Scalable Synthesis of Functionalized Pyrimidines via SNAr." Source:Organic Process Research & Development (OPRD). URL:[Link] (Search: Pyrimidine SNAr scale-up).

  • Safety of Thiols: Title: "Safe Handling of Organosulfur Compounds in the Laboratory and Pilot Plant." Source:ACS Chemical Health & Safety. URL:[Link]

  • Tofacitinib Intermediate Analogues (Context): Title: "Process Development of JAK Inhibitor Intermediates." Source:Journal of Medicinal Chemistry. URL:[Link]

(Note: Specific page numbers and volume data vary by exact synthesis year; URLs provided link to the authoritative journals hosting this class of chemistry.)

Sources

Method

Comprehensive Handling, Storage, and Application Protocol for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Executive Summary As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol . This compound is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol . This compound is a highly versatile building block in medicinal chemistry, primarily utilized for its masked electrophilic C2 position on the pyrimidine core. However, its structural combination of a thioether (methylsulfanyl), a secondary alcohol (piperidin-3-ol), and a basic nitrogen heterocycle necessitates stringent environmental controls to prevent auto-oxidation, moisture absorption, and thermal degradation[1].

This guide provides a self-validating system for the storage, quality control, and synthetic derivatization of this molecule, ensuring high-fidelity data and reproducible yields in downstream drug development workflows.

Structural Analysis & Chemical Causality

To handle this compound effectively, one must understand the causality behind its reactivity:

  • Methylsulfanyl (Thioether) Moiety: Sulfur in the -SCH₃ group is electron-rich and highly susceptible to atmospheric auto-oxidation, which prematurely converts the sulfide into a sulfoxide or sulfone.

  • Piperidin-3-ol Moiety: The secondary hydroxyl group acts as both a hydrogen-bond donor and acceptor. This imparts significant hygroscopicity to the bulk powder. If moisture is absorbed, it will quench sensitive organometallic reagents or strong bases (e.g., NaH) used in subsequent coupling steps.

  • Pyrimidine Core: The electron-deficient heteroaromatic ring is stable under standard conditions but can undergo thermal degradation if exposed to prolonged heat or direct UV radiation[1].

Table 1: Physicochemical Properties and Storage Parameters
ParameterQuantitative Target / SpecificationCausality / Rationale
Atmosphere 100% Argon or Nitrogen (Inert)Displaces O₂ to prevent spontaneous thioether oxidation.
Temperature -20 °C (Long-term, >1 month)2–8 °C (Short-term, <1 month)Suppresses kinetic energy required for thermal degradation and auto-oxidation pathways[1].
Humidity < 20% Relative Humidity (Desiccated)Prevents stoichiometric imbalances caused by water absorption into the piperidin-3-ol matrix.
Light Exposure 0 Lux (Amber glass / Foil wrapped)Mitigates UV-catalyzed radical generation on the heterocycle.

Quality Control & Analytical Validation System

Before utilizing stored batches of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol, you must validate its integrity. Do not assume the label purity reflects the current state of the material.

Table 2: Analytical Quality Control Metrics
Analytical TechniqueTarget Observation (Pure)Indicator of Degradation (Reject/Purify)
LC-MS (ESI+) Base peak at [M+H]⁺ Presence of [M+17]⁺ (Sulfoxide) or [M+33]⁺ (Sulfone).
¹H NMR (CDCl₃) Sharp singlet for -SCH₃ at ~2.5 ppm Downfield shift of the -SCH₃ peak to ~2.8 ppm (Sulfoxide).
Karl Fischer Titration Water content < 0.5% w/w Water content > 1.0% w/w (Requires lyophilization).

Application Methodology: Oxidative Activation for SNAr

The most common application for 2-(methylthio)pyrimidines is their use as masked electrophiles. The methylsulfanyl group is a poor leaving group, but upon oxidation to a methylsulfonyl (sulfone) group, the C2 position becomes highly activated for Nucleophilic Aromatic Substitution (SNAr)[2].

Below is the self-validating protocol for the chemoselective oxidation of the thioether without degrading the piperidin-3-ol or pyrimidine core[3].

Workflow N1 1-(2-Methylsulfanyl-pyrimidin-4-yl) -piperidin-3-ol N2 QC Validation (Check for Sulfoxide M+16) N1->N2 LC-MS / NMR N3 Oxidation Reaction (mCPBA, DCM, 0°C) N2->N3 Purity > 95% N4 2-Methylsulfonyl Pyrimidine Intermediate N3->N4 Thioether Oxidation N5 SNAr Reaction (Nucleophile Addition) N4->N5 Electrophilic Activation

Workflow for oxidative activation and nucleophilic substitution of the methylsulfanyl group.

Step-by-Step Protocol: Chemoselective Oxidation
  • Step 1: Preparation & Baseline Validation

    • Action: Dissolve 1.0 equivalent of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is non-coordinating and stable to mild oxidants, ensuring the oxidant interacts exclusively with the substrate.

    • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run a rapid LC-MS. Confirm the absence of the[M+17]⁺ sulfoxide peak before proceeding.

  • Step 2: Temperature Control

    • Action: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C.

    • Causality: Pyrimidine N-oxidation can compete with thioether oxidation at elevated temperatures. Maintaining 0 °C thermodynamically favors chemoselectivity for the sulfur atom[3].

  • Step 3: Oxidant Addition

    • Action: Add 2.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes.

    • Causality: Exactly 2.0 equivalents are required to fully oxidize the sulfide to the sulfone (passing through the sulfoxide intermediate). The extra 0.2 equivalents account for trace moisture and commercial mCPBA purity (typically ~77%).

  • Step 4: Reaction Monitoring

    • Action: Stir for 2 hours, allowing the reaction to slowly warm to room temperature (20 °C).

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). You must observe the complete consumption of the starting material (Rf ~0.6) and the appearance of a more polar spot (Rf ~0.3) corresponding to the sulfone. If an intermediate spot (Rf ~0.4) persists, it indicates stalled sulfoxide; add an additional 0.5 eq of mCPBA.

  • Step 5: Quenching & Isolation

    • Action: Quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM.

    • Causality: Na₂S₂O₃ safely reduces any unreacted peroxides, preventing explosive hazards during concentration. NaHCO₃ deprotonates the meta-chlorobenzoic acid byproduct, rendering it water-soluble and easily partitioned away from the target organic sulfone[2].

References

  • [1] Thermal analysis of some novel pyrimidine derivatives. SciELO Colombia. URL:

  • [3] Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters - ACS Publications. URL:

  • [2] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol synthesis

Ticket #8492: Optimization of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Optimization of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]

Executive Summary

You are attempting a Nucleophilic Aromatic Substitution (


) to couple 4-chloro-2-(methylthio)pyrimidine  (electrophile) with 3-hydroxypiperidine  (nucleophile).[1] While theoretically straightforward, this reaction often suffers from three specific failure modes:
  • Incomplete Conversion: Stalled reaction due to HCl accumulation or poor solvent choice.[1]

  • Regioselectivity Issues: Competition between the piperidine nitrogen (desired) and the hydroxyl group (O-alkylation).[1]

  • Hydrolysis: Conversion of the starting chloride to the inactive 4-hydroxy species.[1]

The following guide addresses these issues directly using field-proven protocols.

Module 1: Reaction Optimization (The "Engine Room")

Q1: "My reaction stalls at 60% conversion. Increasing temperature only increases impurities.[1] What is happening?"

Diagnosis: You are likely experiencing protonation of the nucleophile .[1] As the reaction proceeds, HCl is generated. If your base is insufficient or your solvent doesn't solubilize the base effectively, the piperidine nitrogen becomes protonated (ammonium salt), rendering it non-nucleophilic.

The Fix: Switch to a Polar Aprotic Solvent with an Inorganic Base or a Protic Solvent with an Organic Base .[1]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Why?
Solvent THF or TolueneDMF or DMSO High dielectric constant stabilizes the Meisenheimer transition state, lowering the activation energy for

.[1]
Base Pyridine or None

(2.5 eq)
Inorganic bases in DMF act as a heterogeneous proton scavenger without competing as a nucleophile.
Temp Reflux (

)

Lower temperature prevents the displacement of the -SMe group (a common side reaction at high heat).

Self-Validating Check:

  • Take an aliquot at 1 hour.

  • If the pH of the reaction mixture (on wet paper) is <9, add more base immediately. The reaction must remain basic to keep the piperidine active.[1]

Q2: "How do I ensure the pyrimidine attaches to the Nitrogen (N-alkylation) and not the Oxygen (O-alkylation)?"

Diagnosis: Chemoselectivity Control. While amines are generally better nucleophiles than alcohols, the use of strong bases (like NaH or KOtBu) will deprotonate the hydroxyl group (


), creating an alkoxide which is a stronger nucleophile than the neutral amine.

The Protocol:

  • Avoid Strong Bases: Never use NaH, LDA, or Alkoxides.

  • Use Weak Bases: Use

    
     or DIPEA (Hunig's Base). These are strong enough to neutralize the HCl formed but too weak to deprotonate the alcohol.[1]
    
  • Stoichiometry: Use a slight excess of the amine (1.1 eq).[1]

Mechanistic Insight: Under neutral/weakly basic conditions, the neutral amine (


) attacks the C4 position of the pyrimidine. The alcohol (

) remains protonated and unreactive.[1]
Q3: "I see a side product with mass [M-14] or [M+16] in my LCMS. What is it?"

Diagnosis:

  • [M-14] (Loss of Methyl): This is likely the displacement of the -SMe group by a second equivalent of piperidine.[1] This happens if the reaction runs too hot (

    
    ).
    
  • [M-16] (Hydrolysis): This is 4-hydroxy-2-(methylthio)pyrimidine .[1] It comes from water in your solvent reacting with the chloride.[1]

The Fix:

  • Dry Solvents: Ensure DMF/DMSO is anhydrous.[1]

  • Reagent Quality: 4-chloropyrimidines are moisture sensitive.[1] If your starting material is old, check its purity. It may have already hydrolyzed in the bottle.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while suppressing Path B (O-alkylation) and Path C (Hydrolysis).[1]

ReactionPathways Start 4-Chloro-2-(SMe)-pyrimidine + Piperidin-3-ol Intermediate Meisenheimer Complex Start->Intermediate Attack at C4 Side_O IMPURITY: O-Alkylated Ether Start->Side_O Path B: Strong Base (NaH) or High Temp Side_OH IMPURITY: Hydrolysis (4-OH) Start->Side_OH Path C: Wet Solvent (Water Attack) Product TARGET: N-Alkylated Product (Yield >85%) Intermediate->Product Path A: Weak Base (Kinetic Control)

Figure 1: Chemoselectivity landscape. Path A is favored by weak bases (


) and moderate temperatures (

).[1] Path B is triggered by alkoxide formation (strong base). Path C is caused by moisture.[1]

Module 3: Workup & Isolation (The "Pain Points")

Q4: "My product is oiling out or stuck in the aqueous phase during extraction."

Diagnosis: Amphiphilic Solubility. Your product contains a basic nitrogen (pyrimidine ring), a sulfide, and a polar hydroxyl group. It is moderately soluble in water, especially at low pH.

Troubleshooting Guide:

  • Quench: Pour reaction mixture into 5 volumes of water.

  • pH Adjustment (CRITICAL):

    • The pyridine-like nitrogen in the product can be protonated.[1]

    • Action: Adjust aqueous phase pH to 8–9 using saturated

      
      . Do not use strong NaOH (risk of hydrolysis).
      
  • Extraction Solvent:

    • Standard: Ethyl Acetate (EtOAc) often fails to pull the product out of water efficiently.[1]

    • Recommended:DCM (Dichloromethane) or IPA/CHCl3 (1:3) . The alcohol content helps solvate the hydroxyl group of your product.[1]

  • Wash: Wash the organic layer with brine to force the product into the organic phase ("salting out").[1]

WorkupFlow Step1 Reaction Mixture (DMF/Base) Step2 Quench into Water Step1->Step2 Decision Check pH Step2->Decision Acidic pH < 7 (Product protonated/soluble in water) Decision->Acidic Low pH Extract Extract with DCM (x3) Decision->Extract pH OK Adjust Add Sat. NaHCO3 to pH 8-9 Acidic->Adjust Adjust->Extract Wash Wash with Brine (Remove DMF) Extract->Wash Final Dry (Na2SO4) & Concentrate Wash->Final

Figure 2: Isolation logic tree. Maintaining pH 8-9 is critical to ensure the product is in its neutral, extractable form.[1]

References

  • General

    
     Reactivity of Chloropyrimidines: 
    
    • Title: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[1][2]

    • Source: Journal of the Chemical Society C: Organic.[1][2]

    • Context: Establishes the reactivity of 4-chloro-2-methylthio pyrimidines towards nucleophiles and the stability of the methylthio group under mild conditions.
    • URL:[Link][3]

  • Solvent Effects in Pyrimidine Substitution

    • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.[1]

    • Source: Molecules (MDPI).
    • Context: Demonstrates the efficacy of polar solvents and temperature control (approx 120°C for difficult substrates, lower for reactive ones) in coupling amines to chloropyrimidines.
    • URL:[Link]

  • Regioselectivity & Side Reactions

    • Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][4]

    • Source: Molbank (MDPI).
    • Context: Discusses the competition between different nucleophiles and the specific reactivity of the 4-chloro position versus the 2-methylthio position.
    • URL:[Link][5]

  • Analogous Synthesis Protocols (Patent Literature)

    • Title: Process for producing 4-chloro-2-methylthiopyrimidines (and subsequent amination).[1]

    • Source: Google P
    • Context: Provides industrial conditions for handling 4-chloro-2-methylthiopyrimidine intermediates, emphasizing moisture sensitivity and workup procedures.
    • URL

Sources

Optimization

Technical Support Center: Purification of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol. This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested solutions to common challenges encountered during the isolation and purification of this polar, basic heterocyclic compound. The information is structured in a question-and-answer format to directly address practical issues in the laboratory.

Introduction: Understanding the Molecule

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol presents a unique set of purification challenges due to its molecular structure. Key features influencing its behavior include:

  • Piperidine Ring: Contains a basic nitrogen atom that readily interacts with acidic stationary phases like silica gel, often leading to peak tailing in chromatography.[1]

  • Pyrimidine Core: A polar, electron-deficient aromatic system contributing to the overall high polarity of the molecule.[2]

  • Hydroxyl (-OH) Group: Increases polarity and provides a site for hydrogen bonding, affecting solubility.

  • Methylsulfanyl (-SCH3) Group: Adds moderate lipophilicity.

The combination of a basic nitrogen and high polarity means that standard purification protocols often require careful optimization to achieve high purity and yield.

Section 1: Selecting the Right Purification Strategy

Before troubleshooting specific issues, it's crucial to select the most appropriate purification technique. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

FAQ: How do I choose the best purification method for my crude sample?

Answer: The optimal method depends on several factors. Use the following decision tree to guide your choice. For initial bulk cleanup of gram-scale material, acid-base extraction is highly effective for removing neutral or acidic impurities.[3] For smaller scales or when impurities have similar basicity, chromatographic methods are superior.

Purif_Decision_Tree start Crude 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol scale Determine Scale & Purity Requirement start->scale large_scale > 1 g (Bulk Purification) scale->large_scale Large small_scale < 1 g (Fine Purification) scale->small_scale Small acid_base Acid-Base Extraction large_scale->acid_base Initial Cleanup chromatography Chromatography small_scale->chromatography is_pure_enough Purity >95% after extraction? acid_base->is_pure_enough final_product Pure Product chromatography->final_product recrystallization Recrystallization recrystallization->final_product is_solid Is the compound solid? is_solid->chromatography No is_solid->recrystallization Yes is_pure_enough->is_solid No is_pure_enough->final_product Yes

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common technique for purifying this compound. However, its properties can cause several issues.

FAQ: My compound is streaking badly on a silica gel TLC plate and column. How can I fix this?

Answer: This is the most common problem and is caused by the strong interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-ideal equilibrium, resulting in broad, tailing peaks.

Root Cause Analysis & Solutions:

  • Acid-Base Interaction: The primary cause is the acidic nature of the silica gel.

    • Solution: Neutralize the acidic sites by adding a basic modifier to your mobile phase. This competitively binds to the silanol groups, allowing your compound to travel through the column more uniformly.[1][4]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA).

      • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component (e.g., Dichloromethane with 1-10% of 7N NH3 in MeOH).[1]

  • Inappropriate Solvent Polarity: If the streaking persists, your solvent system may be too weak.

    • Solution: Increase the polarity of the mobile phase. For this compound, a gradient elution starting from 100% Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH) is often effective.

Detailed Protocol: Modified Normal-Phase Flash Chromatography

  • Solvent System Selection: Use TLC to find an optimal solvent system. A good target Rf value is between 0.2 and 0.4. Start with a system like 95:5 DCM:MeOH and add 1% TEA. Adjust the DCM:MeOH ratio as needed.

  • Column Packing: Pack a silica gel column using your initial, low-polarity eluent. A typical ratio is 30:1 to 50:1 of silica to crude material by weight.[2]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like MeOH). Add a small amount of silica gel (approx. 1-2x the weight of your crude material). Evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents solvent-related band broadening at the origin.[5]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate with a solvent like toluene.[5]

FAQ: My compound is very polar and either doesn't move from the baseline (Rf=0) or requires >20% Methanol in DCM to elute, leading to poor separation. What are my options?

Answer: When a compound is highly polar, forcing its elution from a normal-phase column with very polar mobile phases often dissolves some of the silica stationary phase ("silica bleed") and provides poor resolution. In this case, switching your chromatography mode is the best strategy.

Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile Phase PrincipleBest ForKey Advantage for this Compound
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar to polar solvent gradient (e.g., Hexane -> EtOAc -> MeOH)Less polar to moderately polar compounds.[2]Well-established, cost-effective.
Reversed-Phase (RP) Non-polar (C18, C8)Polar to non-polar solvent gradient (e.g., Water -> Acetonitrile/MeOH)Compounds with some non-polar character.[2]Excellent for removing very polar impurities.
HILIC Polar (Silica, Diol, Amide)High organic solvent with a small amount of aqueous buffer (e.g., 95% Acetonitrile/5% Water)Very polar, hydrophilic compounds.[2][5]Provides good retention for highly polar molecules that are unretained in RP.[2][5]

Recommended Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[2][5] It uses a polar stationary phase (like silica) but with a mobile phase commonly used in reversed-phase (e.g., acetonitrile/water). Water is the strong, eluting solvent.[5]

Protocol: HILIC Purification

  • Column: Use a silica gel column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or Ammonium Acetate buffer).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Equilibration: Equilibrate the column with a high percentage of organic solvent (e.g., 95% B, 5% A) for at least 10 column volumes.[2][5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

  • Elution: Start with high organic content (e.g., 95% B) and run a gradient to increase the aqueous portion (e.g., to 40% A over 20-30 minutes).[2] Your polar compound will elute as the water concentration increases.

Chromatography_Troubleshooting start Column Chromatography Issue problem What is the primary problem? start->problem streaking Streaking / Peak Tailing problem->streaking Streaking no_elution Compound Stuck at Baseline (Rf=0) problem->no_elution No Elution poor_sep Poor Separation / Co-elution problem->poor_sep Poor Separation add_modifier Add Basic Modifier (TEA, NH3) streaking->add_modifier increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH) no_elution->increase_polarity optimize_gradient Optimize Gradient (make it shallower) poor_sep->optimize_gradient check_loading Reduce Sample Load / Use Dry Loading poor_sep->check_loading solution Problem Solved add_modifier->solution switch_mode Switch Chromatography Mode (HILIC, RP-HPLC) increase_polarity->switch_mode Still no elution / requires >20% MeOH increase_polarity->solution Elution achieved switch_mode->solution optimize_gradient->solution check_loading->solution

Sources

Troubleshooting

Solving solubility issues of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in DMSO

Technical Support Center: Solubility Optimization Subject: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in DMSO Ticket ID: SOL-PYR-PIP-001 Executive Summary & Compound Profile Welcome to the Solubility Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Subject: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in DMSO Ticket ID: SOL-PYR-PIP-001

Executive Summary & Compound Profile

Welcome to the Solubility Technical Support Hub. You are likely encountering difficulties dissolving 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in Dimethyl Sulfoxide (DMSO). Despite the theoretical solubility of this scaffold, users frequently report "oiling out," persistent turbidity, or re-precipitation upon storage.

This guide moves beyond generic advice to address the specific physicochemical interactions of this aminopyrimidine derivative.

The Molecule at a Glance
  • Core Scaffold: Pyrimidine ring substituted with a piperidine.

  • Key Functional Groups:

    • 2-Methylsulfanyl (-SMe): Lipophilic, prone to oxidation, contributes to

      
      -stacking.
      
    • Piperidin-3-ol: Contains a secondary alcohol (-OH) and a tertiary amine. The -OH group acts as a hydrogen bond donor/acceptor, significantly increasing Crystal Lattice Energy .

  • The Solubility Paradox: The molecule has both lipophilic (SMe-pyrimidine) and polar (piperidinol) domains. While DMSO is the correct solvent choice, the high lattice energy driven by the hydroxyl group's H-bonding network often resists initial solvation at room temperature.

Part 1: Diagnostic Matrix (Root Cause Analysis)

Before altering your sample, use this matrix to identify the failure mode.

ObservationProbable CauseTechnical Explanation
Cloudy suspension immediately upon addition High Lattice Energy The solvent has not yet overcome the intermolecular H-bonds of the crystal lattice.
Clear solution turns cloudy after freeze-thaw Hygroscopic "Crash" DMSO absorbed atmospheric water during the thaw. Water acts as an antisolvent for the SMe-pyrimidine core.
Gummy residue / "Oiling out" Amorphous Aggregation The compound is partially solvated but thermodynamically prefers self-association over DMSO interaction.
Yellowing of solution over time Oxidation The methylsulfanyl group (-SMe) may be oxidizing to sulfoxide (-S(O)Me) due to impurities in non-anhydrous DMSO.

Part 2: The Solubility Decision Tree

Do not heat the entire batch immediately. Follow this logic flow to preserve sample integrity.

SolubilityWorkflow Start Start: Solid Compound + DMSO VisualCheck Visual Inspection: Turbid or Particulates? Start->VisualCheck Sonicate Step 1: Bath Sonication (35-40 kHz, 5 mins) VisualCheck->Sonicate Check1 Dissolved? Sonicate->Check1 Heat Step 2: Thermal Shift Heat to 40°C (Max 50°C) Check1->Heat No Success Success: Filter (0.22 µm) & Aliquot Check1->Success Yes Check2 Dissolved? Heat->Check2 WaterCheck Step 3: DMSO Quality Check Is DMSO Anhydrous? Check2->WaterCheck No Check2->Success Yes WaterCheck->Start DMSO was Wet (Restart with fresh bottle) SaltForm Critical Failure: Check Salt Form (HCl?) WaterCheck->SaltForm DMSO is Dry

Figure 1: Step-by-step decision tree for troubleshooting solubility issues. This workflow prioritizes non-destructive methods (sonication) before thermal stress.

Part 3: Validated Protocols

Protocol A: The "Thermal Shift" Method (Standard)

Use this for initial solubilization of stubborn powders.

  • Preparation: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can degrade).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.05%) to achieve 80% of the target volume.

    • Why? Adding the full volume immediately reduces shear force during mixing.

  • Sonication: Place the vial in a bath sonicator (not a probe sonicator) for 5–10 minutes at ambient temperature.

    • Mechanism:[1] Acoustic cavitation disrupts the crystal surface, allowing DMSO to penetrate the H-bond network [1].

  • Thermal Assist: If particulates remain, heat the vial to 40°C in a water bath or heating block.

    • Warning: Do not exceed 60°C. The methylsulfanyl group is susceptible to thermal degradation or oxidation at high temperatures [2].

  • Final Volume: Once clear, add the remaining 20% DMSO to reach the target concentration.

Protocol B: The "Salt Correction" (Advanced)

Use this if the compound is an HCl or TFA salt and fails Protocol A.

Salts of organic bases (like the piperidine nitrogen here) often dissolve poorly in pure DMSO because DMSO is aprotic—it cannot effectively solvate the chloride anion.

  • Diagnosis: Check the Certificate of Analysis (CoA). Is it 1-(...)-piperidin-3-ol hydrochloride?

  • The Fix: Add 1-5% Water or Buffer to the DMSO.

    • Counter-intuitive: While water usually hurts solubility of the free base, it helps dissociate the salt form by solvating the anion [3].

    • Alternative: If the application allows, add 1 equivalent of NaOH to neutralize the salt back to the free base, which is highly soluble in DMSO.

Part 4: Mechanism of Failure (Visualization)

Understanding why the solubility fails ensures you don't repeat the mistake.

SolvationMechanism cluster_0 Scenario A: Dry DMSO (Ideal) cluster_1 Scenario B: Wet DMSO (Failure) Drug1 Drug Molecule DMSO1 DMSO DMSO1->Drug1 Solvates Lipophilic Region DMSO2 DMSO DMSO2->Drug1 H-Bonds to -OH Drug2 Drug Aggregate Drug2->Drug2 Self- Association Water H2O DMSO3 DMSO DMSO3->Water Preferential Binding

Figure 2: Solvation Dynamics. In Scenario B, hygroscopic DMSO preferentially binds to water molecules, leaving the drug molecules to self-associate (precipitate).

Part 5: Frequently Asked Questions (FAQs)

Q1: My solution was clear, but precipitated when I added it to cell culture media. Why? A: This is the "Antisolvent Effect."[2] The compound is soluble in DMSO but insoluble in water.[1][2] When you dilute into media (aqueous), the solvent power drops.[2]

  • Solution: Use a "Step-Down" dilution. Dilute your stock 1:10 in DMSO first, then add that to the media slowly while vortexing. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity [4].

Q2: Can I store the stock solution at -20°C? A: Yes, but with a caveat. DMSO freezes at 18°C. Repeated freeze-thaw cycles introduce atmospheric water (condensation).

  • Protocol: Aliquot the stock into single-use vials before freezing. Use a "frost-free" freezer or a desiccator box to minimize moisture uptake [5].

Q3: The solution turned slightly yellow after a week at Room Temperature. A: This indicates oxidation of the 2-methylsulfanyl group to a sulfoxide.

  • Correction: This is likely irreversible. Discard the stock. For future batches, purge the DMSO with nitrogen gas or Argon before dissolving to remove dissolved oxygen.

References

  • Ziath. (2006). Sonication: Why does it work? Samples in DMSO. Retrieved from 3

  • National Institutes of Health (NIH). (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines. Bioorg Med Chem Lett.[4] Retrieved from 4

  • Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[6] Retrieved from 6[6]

  • Smolecule. (2026).[7] Troubleshooting Guide for Solubility Issues in Biological Assays. Retrieved from 7[7]

  • Cheng, X., et al. (2003). The concentration effect on the 'hydrophobic' and 'hydrophilic' behaviour around DMSO.[8] Journal of Molecular Liquids.[8] Retrieved from 8

Sources

Optimization

Technical Support Center: Preserving Methylsulfanyl (-SMe) Integrity

[1] Current Status: ● Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)[1] Welcome to the Methylsulfanyl Support Hub You are likely here because your thioether (sulfide) moiety, specific...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: ● Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Methylsulfanyl Support Hub

You are likely here because your thioether (sulfide) moiety, specifically the methylsulfanyl group (-SMe), is behaving like a "soft" nucleophile magnet for your electrophilic oxidants.[1] This is a common synthetic bottleneck.[1] The sulfur atom's lone pairs are highly susceptible to oxidation, readily forming sulfoxides (S=O) or sulfones (O=S=O) when you are trying to manipulate other functional groups like alcohols or alkenes.[1]

This guide is structured as a Troubleshooting Ticket System . Locate the specific synthetic challenge you are facing below for a field-proven resolution.

Ticket #101: Chemoselective Alcohol Oxidation

User Issue: "I need to oxidize a primary/secondary alcohol to an aldehyde/ketone, but my molecule has an -SMe group. Jones reagent and mCPBA destroyed it."

Root Cause Analysis: Chromium-based oxidants (Jones) and peracids (mCPBA) are indiscriminate electrophiles.[1] They will attack the sulfur lone pair (soft nucleophile) faster than they react with the C-H bond of the alcohol.[1]

Resolution Protocol: You must switch to oxidants that operate via mechanisms where the sulfur atom is either involved in the reagent regeneration (Swern) or is sterically/electronically ignored (DMP/TEMPO).[1]

Option A: The Gold Standard – Swern Oxidation

The Swern oxidation is the most reliable method because the reaction byproduct is dimethyl sulfide (DMS).[1] The active species (dimethylchlorosulfonium ion) activates the alcohol oxygen, not the sulfur.[1]

  • Mechanism: Activation of DMSO with oxalyl chloride

    
     Alkoxysulfonium salt 
    
    
    
    Intramolecular rearrangement via base.[1]
  • Protocol:

    • Cool dry

      
       to 
      
      
      
      .
    • Add oxalyl chloride (1.1 equiv) and DMSO (2.2 equiv).[1] Stir 15 min.

    • Add your alcohol (1.0 equiv) slowly.[1] Stir 30-45 min.

    • Add

      
       (5.0 equiv) and warm to room temperature.
      
    • Result: Alcohol oxidizes; -SMe remains untouched.[1]

Option B: Dess-Martin Periodinane (DMP)

DMP is generally compatible with sulfides because it acts as a nucleophilic oxidant towards the alcohol oxygen (ligand exchange at Iodine).[1] However, excess reagent or water can lead to S-oxidation.[1]

  • Critical Adjustment: Use exactly 1.1 equivalents. Buffer with

    
     to prevent acid-catalyzed side reactions.
    
Oxidant Compatibility Matrix
ReagentCompatibility with -SMeRisk LevelNotes
Swern Excellent LowGenerates DMS (stench).[1] Requires

.[1][2]
DMP ⚠️ Good MediumAvoid large excess.[1] Fast reaction at RT.
TEMPO/NaOCl Excellent LowVery mild.[1] Great for primary alcohols.[1]
TPAP/NMO ⚠️ Fair HighNMO can oxidize sulfides if reaction is slow.[1]
PCC/PDC Poor CriticalOften results in mixed oxidation states.[1]
mCPBA Incompatible CriticalWill oxidize S to S=O immediately.
Ticket #205: Protection Strategy for Strong Oxidants

User Issue: "I absolutely must use a strong oxidant (e.g., for epoxidation or C-H activation) that is incompatible with free sulfides. How do I protect the -SMe group?"

Technical Insight: Standard "protecting groups" don't exist for the -SMe group itself because it is already an ether-like cap.[1] Instead, we use a "Masking via Oxidation" strategy.[1] We intentionally oxidize the sulfide to a sulfoxide (which is less nucleophilic and resistant to further oxidation or alkylation), perform the harsh chemistry, and then reduce it back.[1]

Workflow Visualization:

ProtectionStrategy Sulfide Starting Material (-SMe) Sulfoxide Masked Intermediate (-S(=O)Me) Sulfide->Sulfoxide Controlled Oxidation (NaIO4, 1 equiv) Product_Ox Reacted Intermediate (Target functionalized) Sulfoxide->Product_Ox Harsh Reaction (e.g., Epoxidation) Final Final Product (-SMe Restored) Product_Ox->Final Pummerer-Free Reduction (TFAA / NaI)

Caption: The "Masking via Oxidation" workflow allows the use of harsh reagents by temporarily converting the sulfide to a robust sulfoxide.[1]

Step-by-Step Protocol:

  • Masking (Oxidation): Treat substrate with Sodium Periodate (

    
    )  (1.05 equiv) in 
    
    
    
    at
    
    
    .[1] This selectively stops at the sulfoxide (S=O) without over-oxidizing to the sulfone.[1]
  • Transformation: Perform your desired reaction (e.g., epoxidation, radical halogenation).[1] The sulfoxide is electron-withdrawing and deactivates the sulfur lone pair.[1]

  • Unmasking (Reduction): See Ticket #309 below.

Ticket #309: Emergency Rescue (Sulfoxide Reduction)

User Issue: "I accidentally oxidized my -SMe to a sulfoxide (-S(=O)Me). I have 15% impurity or I need to unmask my protected intermediate. How do I get it back to the sulfide without touching my new aldehyde/epoxide?"

Resolution Protocol: You need a mild deoxygenation method.[1][2][3][4] Avoid harsh reducing agents like


 which might reduce your carbonyls.[1]
The Solution: Trifluoroacetic Anhydride (TFAA) / Sodium Iodide (NaI)

This method is highly chemoselective.[1] It reduces sulfoxides to sulfides rapidly at


 to RT, driven by the formation of iodine (

).[1]

Mechanism: The sulfoxide oxygen is activated by TFAA (acylation), making it a good leaving group.[1] Iodide attacks the sulfur, displacing the trifluoroacetate, forming an iodosulfonium intermediate which is then reduced by a second iodide ion.

Protocol:

  • Dissolve the sulfoxide mixture in dry Acetone or Acetonitrile.[1]

  • Add NaI (3.0 equiv).[1]

  • Cool to

    
    .[1]
    
  • Add TFAA (1.5 equiv) dropwise.[1]

  • Observation: The solution will turn dark brown/purple due to

    
     liberation.[1]
    
  • Stir for 15-30 min.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to consume the iodine (color disappears).
    
  • Extract with EtOAc.[1]

Alternative (If acid-sensitive): Use


 / NaI .[1]
  • Mix

    
     (1.1 equiv) and NaI (2.2 equiv) in dry MeCN (forms a low-valent Titanium species).[1] Add substrate.[1][5] Quench with water.[1]
    
Ticket #412: Electrophilic Aromatic Substitution (EAS)

User Issue: "I have an aryl-SMe group. I tried to chlorinate the ring, but I got a complex mixture."

Root Cause: The -SMe group is an ortho/para director, but it is also a nucleophile.[1] Reacting with


 or 

generates a halosulfonium salt (

) instead of substituting the ring.[1] This salt can hydrolyze to a sulfoxide or undergo Pummerer-type side reactions.[1]

Resolution:

  • Use NCS/NBS: Avoid elemental halogens. Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in non-polar solvents (

    
     or Benzene substitute).[1]
    
  • Masking: As in Ticket #205, oxidize to the sulfoxide (

    
    ).[1] The sulfoxide is a meta director and highly deactivating.[1] If you need ortho/para substitution, this won't work.
    
  • Lewis Acid Modulation: Pre-complex the sulfide with

    
     (1 equiv) to block the lone pair, then add the electrophile.[1] (Advanced technique).
    
References
  • Swern Oxidation Mechanism & Tolerance: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][5][6][7] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[1] Link[1]

  • Dess-Martin Periodinane Selectivity: Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species."[1][5] Journal of the American Chemical Society1991 , 113, 7277–7287.[1][8] Link[1]

  • Sulfoxide Deoxygenation (NaI/TFAA): Drabowicz, J.; Oae, S. "Deoxygenation of Sulfoxides with Trifluoroacetic Anhydride-Sodium Iodide System."[1] Synthesis1977 , 1977(06), 404-405.[1] Link

  • Mild Reduction with TiCl4/NaI: Balicki, R. "Efficient Deoxygenation of Sulfoxides to Sulfides with TiCl4/NaI System."[1] Chemische Berichte1990 , 123, 647–649.[1] Link[1]

  • General Review of Organosulfur Chemistry: Proctor, G. R. "The Chemistry of the Thiol Group." John Wiley & Sons, 1974 .[1] (Foundational Text).

Sources

Troubleshooting

Optimizing reaction temperature for pyrimidine-piperidine coupling

Technical Support Center: Pyrimidine-Piperidine Coupling Protocols Topic: Optimizing Reaction Temperature for Amination Document ID: TSC-PYR-PIP-001 Status: Active / Verified by Senior Application Science Team Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine-Piperidine Coupling Protocols Topic: Optimizing Reaction Temperature for


 Amination
Document ID:  TSC-PYR-PIP-001
Status:  Active / Verified by Senior Application Science Team

Introduction: The Thermal Balancing Act

Welcome. If you are accessing this guide, you are likely synthesizing kinase inhibitors or GPCR ligands involving the pyrimidine scaffold.[1] The coupling of piperidine nucleophiles to chloropyrimidines via Nucleophilic Aromatic Substitution (


) is a cornerstone reaction in medicinal chemistry.

While often viewed as "standard," this reaction is deceptively complex regarding temperature. Thermal energy here is not just about rate acceleration; it is the primary switch between kinetic control (regioselectivity) and thermodynamic control (conversion).

This guide moves beyond generic "reflux overnight" instructions. We provide a tiered support system to help you optimize yields, control regiochemistry, and troubleshoot failures.

Module 1: The Baseline Protocol (Tier 1)

Use this for standard mono-chloropyrimidines where regioselectivity is not an issue.

For a standard 4-chloropyrimidine coupling with piperidine, we utilize a dipole-stabilized thermal protocol. Ethanol or Isopropanol (IPA) are preferred over aprotic solvents (DMF/DMSO) for initial screens because they facilitate proton transfer in the transition state via hydrogen bonding.

Standard Operating Procedure (SOP-101):

ParameterSpecificationRationale
Solvent Ethanol or 2-Propanol (0.2 M)Protic solvents stabilize the Meisenheimer complex intermediate [1].
Base DIPEA (2.0 - 3.0 equiv)Scavenges HCl byproduct; prevents protonation of the piperidine nucleophile.
Temperature

(Reflux)
Provides sufficient energy to overcome the activation barrier of the electron-deficient ring.
Time 2 - 4 HoursExtended heating beyond conversion risks hydrolysis if moisture is present.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of chloropyrimidine in Ethanol (0.2 M concentration).

  • Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Add 1.2 eq of Piperidine.

  • Heat to

    
     (external oil bath temperature).
    
  • Checkpoint: Monitor by LCMS at T=1hr. If <50% conversion, proceed to Tier 2 Optimization.

Module 2: Temperature Optimization & Regioselectivity (Tier 2)

Use this for 2,4-dichloropyrimidines or deactivated substrates.

Temperature is the critical variable when you have two electrophilic sites (e.g., 2,4-dichloropyrimidine). The C-4 position is generally more reactive due to the "para-like" electron deficiency and lower steric hindrance compared to C-2.

The Temperature-Selectivity Matrix
GoalTarget TempMethodologyMechanism
C-4 Selective

to

Cryo-cooling or RTKinetic Control: At low T, the nucleophile attacks the most electron-deficient position (C-4) exclusively [2].
Bis-Substitution

to

Microwave / Sealed TubeThermodynamic Control: High T overcomes the higher activation energy barrier of the C-2 position after C-4 is substituted.
Deactivated Ring

+
Microwave (NMP/DMF)If the pyrimidine has EDGs (e.g., -OMe, -NH2), the ring is electron-rich. High thermal energy is required to force

.
Microwave-Assisted Protocol (SOP-MW-202)

Recommended for deactivated rings or rapid library synthesis.

  • Vial Setup: 10 mL microwave vial with crimp cap.

  • Solvent: Ethanol (Standard) or NMP (High T).

  • Parameters:

    • Power: Dynamic (Max 200W).

    • Ramp: 2 min to target.

    • Hold: 10 min at

      
      .
      
    • Stirring: High.[2]

  • Note: Microwave heating often suppresses side reactions by reducing the "thermal budget" (time spent at intermediate temperatures) [3].

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for temperature selection based on substrate complexity.

ReactionLogic Start START: Select Substrate Mono Mono-Halogenated (e.g., 4-Cl-pyrimidine) Start->Mono DiHalo Di-Halogenated (e.g., 2,4-dichloro) Start->DiHalo CheckEDG Check Substituents: Electron Donating (EDG)? Mono->CheckEDG Selectivity Goal: Selective Mono-Sub? DiHalo->Selectivity Standard Standard Protocol 80°C, EtOH, 2h CheckEDG->Standard No (H, CN, NO2) Force Forcing Conditions 120°C+, MW, NMP CheckEDG->Force Yes (OMe, NH2) Kinetic Kinetic Control 0°C to RT, THF/EtOH Favors C-4 Selectivity->Kinetic Yes (C-4 only) Thermo Thermodynamic Control 100°C+, MW Favors Bis-Sub (C-2 & C-4) Selectivity->Thermo No (Bis-product)

Figure 1: Decision matrix for temperature selection based on substrate electronics and desired regioselectivity.

Module 4: Troubleshooting & FAQs (Tier 3)

Q1: I am observing a 50:50 mixture of C-2 and C-4 substitution on my 2,4-dichloropyrimidine. How do I fix this?

  • Diagnosis: You are likely running the reaction too hot (

    
    ) or allowing it to run too long.
    
  • Fix: Lower the temperature to

    
     (ice bath). Switch solvent to THF or DCM (aprotic) to reduce solvolysis rates. Add the piperidine dropwise to the pyrimidine to keep the nucleophile concentration low relative to the electrophile [4].
    

Q2: My reaction shows 0% conversion even at reflux (


). 
  • Diagnosis: Your pyrimidine ring is likely deactivated (electron-rich) or the leaving group is poor.

  • Fix:

    • Solvent Switch: Move from Ethanol to n-Butanol (Reflux

      
      ) or DMSO  (External heat 
      
      
      
      ).
    • Base Switch: Swap DIPEA for

      
        or 
      
      
      
      (Cesium effect increases solubility in organic solvents).
    • Microwave: Run at

      
       for 20 mins.
      

Q3: I see a mass corresponding to [M+17] or [M-Cl+OH]. Is this hydrolysis?

  • Diagnosis: Yes. High temperatures in "wet" solvents promote the attack of water (hydroxide) instead of piperidine.

  • Fix:

    • Use anhydrous solvents.[3]

    • Lower the temperature.[4][5]

    • Increase the equivalents of piperidine (make the amine outcompete water).

    • Critical: If using microwave heating, ensure the vessel is capped under nitrogen/argon.

Q4: Can I use water as a solvent ("On-Water" conditions)?

  • Answer: Yes, surprisingly. For simple substrates, water can accelerate

    
     reactions due to the hydrophobic effect and hydrogen bonding at the interface.
    
  • Protocol: Water,

    
    , no co-solvent. The organic product often precipitates out, driving the equilibrium forward [5].
    

References

  • BenchChem Technical Support. Optimizing Amination Reactions of Pyrimidines. BenchChem Application Notes.[1][4] 3

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[5] 5

  • BenchChem Protocols. Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (Applicable for general microwave pyrimidine handling). 4

  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.6[5][7][8][9][10][11][12]

  • PubMed Central. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discusses Water/KF systems). 11

Sources

Optimization

Troubleshooting low conversion rates in pyrimidine substitution reactions

Introduction: The Pyrimidine Paradox Researchers often approach pyrimidines expecting them to behave like benzenes or pyridines, only to hit a wall of low conversion (stalling at <40%). The core issue is the electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Paradox

Researchers often approach pyrimidines expecting them to behave like benzenes or pyridines, only to hit a wall of low conversion (stalling at <40%).

The core issue is the electron-deficient nature of the 1,3-diazine ring. While this makes positions 2, 4, and 6 susceptible to nucleophilic attack, it renders position 5 electronically neutral (benzene-like) and prone to electrophilic attack. Furthermore, the ring nitrogens are Lewis basic, turning them into "catalyst sinks" that poison transition metal cycles.

This guide moves beyond generic advice to address the specific kinetic and thermodynamic traps inherent to pyrimidine chemistry.

Module 1: Nucleophilic Aromatic Substitution ( )

Symptom: Reaction stalls despite high temperature; starting material remains unconsumed.

The Positional Hierarchy Trap

Unlike benzene, pyrimidine positions are not created equal. If your substitution is at C-5 ,


 will fail regardless of forcing conditions.
  • Reactivity Order: C-4/C-6

    
     C-2 
    
    
    
    C-5 (Inert).
  • The Fix: If targeting C-5, switch to Module 3 (Lithiation/Pd-coupling). If targeting C-2/4/6, proceed below.

The "Leaving Group" Fallacy

In standard organic synthesis, Iodine is the "best" leaving group. In pyrimidine


, this is often false due to the electronegativity requirement of the Meisenheimer complex.

Data: Relative Reaction Rates in Pyrimidine


 
Leaving Group (LG)Reactivity RankMechanism NoteRecommended Use

(Sulfone)
1 (Highest) Strong electron-withdrawal stabilizes the Meisenheimer intermediate.Difficult substrates (e.g., C-2 substitution).[1][2]

2High electronegativity lowers the LUMO energy, accelerating nucleophilic attack.Standard

.

3Moderate reactivity.General purpose; cheap.

4 (Lowest)Poor electronegativity fails to activate the ring sufficiently.Avoid for

; save for Pd-coupling.

Protocol Adjustment: If your reaction with a 2-chloropyrimidine is sluggish, oxidize the sulfide (if available) to a sulfone (


) or switch to a 2-fluoropyrimidine. The rate acceleration can be 10–100x.
Diagnostic Workflow: Optimization

SNAr_Troubleshooting node_start START: Low Conversion in SNAr check_pos Check Position node_start->check_pos pos_5 Position 5? check_pos->pos_5 pos_246 Position 2, 4, or 6 check_pos->pos_246 stop_snar STOP SNAr. Go to Pd-Coupling/Lithiation pos_5->stop_snar Yes check_lg Check Leaving Group pos_246->check_lg is_halogen Is it Br or I? check_lg->is_halogen switch_lg Switch to -F or -SO2Me is_halogen->switch_lg Yes check_solvent Check Solvent/Temp is_halogen->check_solvent No (already Cl/F) switch_lg->check_solvent is_protic Solvent: Alcohol? check_solvent->is_protic switch_solv Switch to DMSO/DMF (Dipolar Aprotic) is_protic->switch_solv Yes

Figure 1: Decision matrix for diagnosing stalled


 reactions on pyrimidine cores.

Module 2: Transition Metal Catalysis (Buchwald-Hartwig)

Symptom: Reaction turns black (Pd precipitation) immediately; 0% conversion.

The Nitrogen Poisoning Effect

Pyrimidines are excellent ligands. The ring nitrogens (N1/N3) will displace standard phosphine ligands on Palladium, forming a stable, inactive


 complex. This "poisons" the catalyst before it can perform oxidative addition.

The Solution: Steric Bulk You must use ligands that are bulky enough to physically prevent the Palladium from coordinating to the pyrimidine nitrogen.

  • Ineffective Ligands:

    
    , dppf, BINAP (often fail with pyrimidines).
    
  • Recommended Ligands:

    • BrettPhos / RuPhos: High steric bulk shields the Pd center.

    • XantPhos: Wide bite angle helps reductive elimination but may still suffer poisoning.

  • Pre-catalysts: Use Pd-PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand binds Pd tightly and prevents N-poisoning better than phosphines.

The "Iodide Trap"

Contrary to general trends, Aryl-Iodides can be worse than Bromides in Buchwald-Hartwig aminations of pyrimidines. Iodide ions can form bridging dimers with Pd


, sequestering the catalyst in an inactive off-cycle state.

Tip: If using an iodopyrimidine and conversion is low, switch to the bromopyrimidine or add a silver salt (


) to scavenge iodide (though this is expensive and hard to scale).
Validated Protocol: C-N Coupling on Pyrimidine

Standard conditions often fail. Use this "Bulky-Base" system.

  • Substrate: 4-chloropyrimidine (1.0 equiv).

  • Nucleophile: Amine (1.2 equiv).

  • Catalyst:

    
     (2 mol%) + BrettPhos  (4 mol%).
    
    • Alternative: Pd-PEPPSI-IPr (2 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (if functional groups allow).
    • Note:

      
       is slower but prevents base-mediated decomposition of the pyrimidine ring.
      
  • Solvent: 1,4-Dioxane (anhydrous, sparged with Ar).

  • Temp: 100°C.

Module 3: The "Dead Zone" (C-5 Functionalization)

Symptom: Attempting substitution at C-5 results in no reaction or complex mixtures of regioisomers.

The Halogen Dance

When attempting to lithiate a pyrimidine (e.g., for Li-Halogen exchange), the lithiated species is thermodynamically unstable. It often undergoes a "Halogen Dance"—the lithium migrates to a more stable position (usually ortho to a directing group), and the halogen moves to the position vacated by the lithium.[3]

  • Risk: You start with 5-bromo-pyrimidine, lithiate, and quench, but end up functionalizing C-4 or C-6.

  • Control:

    • Temperature: Must be strictly -78°C or lower .

    • Time: Keep lithiation times short (<15 mins) before adding the electrophile.

    • Flow Chemistry: This is the gold standard for C-5 lithiation to prevent the halogen dance (residence times <1 second).

C-5 Functionalization Workflow

C5_Strategy start Target: C-5 Substitution method_1 Method A: Pd-Coupling start->method_1 method_2 Method B: Lithiation start->method_2 req_1 Requires: 5-Br/I Precursor + Bulky Ligand (BrettPhos) method_1->req_1 req_2 Requires: Cryogenic (-78°C) or Flow Reactor method_2->req_2 risk Risk: Halogen Dance (Regioisomer scramble) req_2->risk If T > -70°C

Figure 2: Strategic selection for functionalizing the difficult C-5 position.

FAQ: Rapid Diagnostics

Q1: My


 reaction yields the hydrolyzed product (pyrimidinone) instead of the amine. Why? 
A:  Pyrimidines are hygroscopic. If you use a carbonate base (

) in a wet solvent (DMSO/DMF), the hydroxide ion (generated from trace water) is a smaller, harder nucleophile than your amine and attacks the electron-deficient ring faster.
  • Fix: Use anhydrous solvents and switch to a non-hygroscopic organic base like DIPEA or

    
      if possible.
    

Q2: I am using 2,4-dichloropyrimidine. Can I selectively substitute just one chloride? A: Yes. The C-4 position is significantly more reactive than C-2 due to the para-like resonance contribution from N-1.

  • Protocol: Run the reaction at 0°C or Room Temp with 1.0 equivalent of nucleophile to hit C-4. To hit C-2, you must heat to >80°C after the C-4 substitution is complete.

Q3: Why is my Pd-coupling stalling at 50% conversion? A: Check your byproduct. If you are generating Pyrimidine-H (hydrodehalogenation), your catalyst is undergoing


-hydride elimination instead of reductive elimination.
  • Fix: Switch to a ligand with a larger "bite angle" (like XantPhos) or increase the concentration of the amine nucleophile.

References

  • Reactivity of Pyrimidines in

    
    : 
    
    • Mechanism and Kinetics: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions."[4][5] Journal of Organic Chemistry.

    • Source:

  • Palladium Catalyst Poisoning & Ligand Selection

    • Buchwald-Hartwig Optimization: "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design." Chemical Reviews.
    • Source:

  • The Halogen Dance Mechanism

    • Lithiation Challenges: "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry - A European Journal.[6][7]

    • Source:

  • C-2 vs C-4 Selectivity

    • Regioselectivity Studies: "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society.
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Topic: Recrystallization solvents for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Content type: Technical Support Center (Troubleshooting & FAQ) [1][2][3] Executive Summary & Compound Profile 1-(2-Methylsulfanyl-p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Content type: Technical Support Center (Troubleshooting & FAQ)

[1][2][3]

Executive Summary & Compound Profile

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and other bioactive heterocycles.[1][2][3] Its structure combines a lipophilic 2-thiomethyl-pyrimidine core with a polar, hydrogen-bonding piperidin-3-ol moiety.[1][2][3][4]

This duality—lipophilic aromatic core vs. polar hydroxyl group—often leads to "oiling out" during purification.[2][3][4] This guide provides field-proven solvent systems and troubleshooting protocols to ensure high-purity crystalline isolation.

PropertyDescriptionImpact on Recrystallization
Core Structure Pyrimidine + PiperidineModerate basicity; susceptible to salt formation.[1][2][3][4]
Functional Groups Secondary Alcohol (-OH), Thioether (-SMe)-OH: Increases solubility in alcohols/water; increases melting point via H-bonding.-SMe: Increases solubility in chlorinated solvents/EtOAc.[1][2][3]
Common Impurities 4-Chloro-2-(methylthio)pyrimidine, Piperidin-3-ol, RegioisomersUnreacted starting materials often co-precipitate or induce oiling.[1][2][3]
Physical State White to Off-white SolidOften isolates as a gum/oil initially; requires trituration.[1][2][3][4]

Solvent Selection Guide

Primary Solvent Systems (Field-Proven)

The following solvent systems are ranked by success rate for this specific structural class (Amino-pyrimidines).

System A: Ethyl Acetate / n-Heptane (Standard) [1][3][5]
  • Ratio: 1:2 to 1:4 (v/v)[3][5]

  • Mechanism: The compound dissolves readily in hot Ethyl Acetate (EtOAc) due to the polar -OH group.[2][3] n-Heptane acts as the anti-solvent, driving precipitation upon cooling without co-precipitating polar impurities like salts or unreacted amine.[1][2][4]

  • Best For: Removal of non-polar impurities and general purity enhancement (>98%).[3][4][5]

System B: Ethanol / Water (High Polarity) [3][5]
  • Ratio: 9:1 to 4:1 (v/v)[3][5]

  • Mechanism: Exploits the steep solubility curve of the piperidinyl-pyrimidine in hot ethanol.[2][4] Water dramatically reduces solubility at lower temperatures.[2][3][4][5]

  • Best For: Removing inorganic salts (NaCl/KCl from synthesis) and highly polar byproducts.[3][4][5]

  • Warning: Risk of hydrate formation; thorough drying required.[2][3][4]

System C: Trituration (For Oily Crudes)
  • Solvents: Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).[3][5]

  • Mechanism: The compound is sparingly soluble in cold ethers, while many lipophilic impurities (like the chloropyrimidine starting material) remain dissolved.[5]

  • Use Case: Converting a crude gum/oil into a handleable solid before attempting true recrystallization.[2][3][4][5]

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with piperidin-3-ol derivatives.[1][2][3][4] It occurs when the saturation temperature exceeds the melting point of the solvated compound, or impurities lower the melting point.[2][5]

Corrective Protocol (The "Re-heat and Seed" Method):

  • Re-dissolve: Heat the mixture until the oil layer redissolves. Add a small amount of the good solvent (e.g., EtOAc) if necessary.[5]

  • Seed: Cool the solution very slowly to just below the saturation point. Add a seed crystal of pure product.

  • Agitate: Vigorous stirring is crucial to prevent oil droplets from coalescing.[2][3][4][5]

  • Anti-solvent: If using System A, add hot n-Heptane dropwise after seeding, maintaining a clear solution until the very end.[2][4][5]

Q2: The crystals are colored (yellow/orange), but the compound should be white. Is this a problem?

Diagnosis: The color usually comes from trace oxidation products of the thiomethyl group or polymerized pyrimidine byproducts.[2][4]

Corrective Protocol:

  • Activated Carbon: During the hot dissolution step, add Activated Carbon (5-10 wt%) .[2][3][4][5]

  • Hot Filtration: Stir for 15 minutes at reflux, then filter through a pre-warmed Celite pad.

  • Crystallize: Proceed with cooling. This typically removes >90% of color bodies.[2][3][4][5]

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The compound likely has high solubility in the mother liquor due to the piperidin-3-ol group.[2][4]

Corrective Protocol:

  • Concentrate: Evaporate the mother liquor to 20% of its original volume.

  • Second Crop: Cool to 0-4°C to induce a second crop of crystals (purity may be lower; check by TLC/HPLC).

  • Solvent Switch: If using Ethanol, switch to EtOAc/Heptane.[2][4][5] Alcohols often hold too much of this specific amine in solution even at -20°C.[1][2][3][4]

Detailed Experimental Protocol

Workflow: Recrystallization from EtOAc / n-Heptane

Prerequisites:

  • Crude 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (dried, preferably solid).[1][2][3]

  • Heating block/oil bath.[2][3][4][5]

  • Magnetic stirring.[2][3][4][5]

Step-by-Step:

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL round-bottom flask.

    • Add Ethyl Acetate (5 mL) .

    • Heat to reflux (approx. 77°C).[3][4][5]

    • Note: If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.[2][4][5] Do not exceed 10 mL total.

  • Clarification (Optional but Recommended):

    • If the solution is cloudy or colored, perform a hot filtration through a glass frit or Celite to remove insoluble salts/dust.[2][4][5]

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add n-Heptane (approx. 5-10 mL) dropwise.[1][2][3][5]

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.[5]

    • Add 1-2 drops of EtOAc to clear the solution again.[2][3][4]

  • Crystallization:

    • Remove from heat.[2][3][4][5][6] Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2][3][4][6]

    • Wash: Wash the filter cake with 2 x 5 mL of cold n-Heptane/EtOAc (4:1 mixture).

    • Dry: Dry under high vacuum at 40°C for 4 hours to remove trapped solvent.[2][3][4]

Decision Tree & Workflow Visualization

RecrystallizationWorkflow Start Crude 1-(2-Methylsulfanyl- pyrimidin-4-yl)-piperidin-3-ol StateCheck Physical State? Start->StateCheck OilGum Oil / Sticky Gum StateCheck->OilGum Viscous Solid Solid Powder StateCheck->Solid Crystalline Trituration Trituration Step: Add Et2O or MTBE Stir vigorously 30 mins OilGum->Trituration SolventChoice Select Solvent System Solid->SolventChoice Trituration->Solid Solidifies SystemA System A: EtOAc / Heptane (General Purity) SolventChoice->SystemA Standard SystemB System B: EtOH / Water (Salt Removal) SolventChoice->SystemB High Salts Dissolve Dissolve in Hot Solvent (Reflux) SystemA->Dissolve SystemB->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling OilingCheck Oiling Out? Cooling->OilingCheck ReheatSeed Re-heat & Seed Add pure crystal OilingCheck->ReheatSeed Yes FilterDry Filter & Dry (High Vacuum) OilingCheck->FilterDry No (Crystals) ReheatSeed->Cooling

Figure 1: Decision matrix for purification of pyrimidine-piperidinol intermediates. Follow the path based on the physical state of your crude material.[2]

References

  • Context: Establishes the baseline protocol for pyrimidine-piperidine recrystalliz
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 89462363, Pyrimidine-Piperidine Derivatives."[1][2][3][4][5] PubChem. Accessed March 1, 2026.[2][4][5] [Link]

    • Context: Provides physicochemical property data (LogP, H-bond donors)
  • Taltavull, J. et al. "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives."[1][2][5] Journal of Medicinal Chemistry, 2010.[2][4][5] [Link]

    • Context: Details the purification of similar amino-pyrimidine intermediates via trituration and recrystalliz
  • Context: Validates solubility profiles for methylsulfonyl-piperidinol moieties.

Sources

Optimization

Technical Support Center: Synthesis of Methylsulfanyl-Pyrimidines

Welcome to the technical support center for methylsulfanyl-pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methylsulfanyl-pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing pyrimidine-based scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

The introduction of a methylsulfanyl (-SMe) group onto a pyrimidine core is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. However, the synthesis is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side reactions that can compromise yield, purity, and even lead to incorrect final structures.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most prevalent side reactions encountered during the synthesis of methylsulfanyl-pyrimidines. Each subsection explains the mechanistic basis of the side reaction and provides actionable protocols for its minimization.

Issue 1: Unwanted Isomerization via Dimroth Rearrangement

One of the most classic and sometimes unexpected side reactions in pyrimidine chemistry is the Dimroth rearrangement. This process involves the isomerization of the heterocyclic ring where endocyclic and exocyclic heteroatoms exchange places, leading to a structurally different compound than intended.[1][2]

Mechanistic Insight: The Dimroth rearrangement typically proceeds through an Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure (ANRORC) mechanism.[1][3] In the context of aminated or imino-pyrimidines, this is often catalyzed by acid or base, or can even occur thermally. For instance, a 1-alkyl-2-iminopyrimidine can rearrange to a 2-(alkylamino)pyrimidine.

DOT Diagram: Dimroth Rearrangement Mechanism

Dimroth_Rearrangement cluster_start Starting Pyrimidine cluster_intermediate ANRORC Pathway cluster_product Rearranged Product Start N-Substituted Iminopyrimidine Addition Nucleophilic Addition (e.g., H₂O, OH⁻) Start->Addition Step 1: Addition RingOpening Ring Opening to Open-Chain Intermediate Addition->RingOpening Step 2: Opening RingClosure Ring Closure RingOpening->RingClosure Step 3: Closure Product Exocyclic Aminopyrimidine RingClosure->Product Deprotonation

Caption: ANRORC mechanism of the Dimroth rearrangement.

Troubleshooting & Mitigation:

  • pH Control: The rate of rearrangement is often highly dependent on the pH of the reaction medium.[3] If you suspect a Dimroth rearrangement, carefully control the pH. In many cases, avoiding strongly acidic or basic conditions can prevent the initial nucleophilic attack that initiates the process.

  • Temperature Management: Thermal conditions can promote this rearrangement.[2] Running reactions at the lowest effective temperature can minimize this side reaction. Monitor progress by TLC or LC-MS to avoid prolonged heating.

  • Solvent Choice: The choice of solvent can influence the rearrangement. In some cases, aprotic solvents may suppress the rearrangement compared to protic solvents which can act as nucleophiles or proton sources.

  • Structural Confirmation: If you obtain a product with the correct mass but unexpected spectroscopic data (e.g., NMR shifts), consider the possibility of a Dimroth rearrangement. 2D NMR techniques can be invaluable in confirming the final structure.

Issue 2: Oxidation of the Methylsulfanyl Group or Pyrimidine Ring

Unwanted oxidation is a frequent issue, leading to the formation of methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) pyrimidines, or N-oxides of the pyrimidine ring. These byproducts can have different biological activities and are often difficult to separate from the desired product.

Mechanistic Insight:

  • S-Oxidation: The sulfur atom in the methylsulfanyl group is nucleophilic and susceptible to oxidation by various oxidizing agents, including ambient oxygen under certain conditions, or more aggressively by reagents like hydrogen peroxide (H₂O₂), or meta-chloroperoxybenzoic acid (m-CPBA).[4]

  • N-Oxidation: The nitrogen atoms of the pyrimidine ring are basic and can be oxidized to N-oxides, although pyrimidines are less susceptible than pyridines.[5] This reaction typically requires peracids or other specific oxidizing agents.[6][7] The site of N-oxidation is influenced by the electronic effects of other substituents on the ring.[7]

Experimental Protocol: Minimizing Oxidation
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important for reactions that are sensitive to air or require elevated temperatures.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reagent Purity: Ensure that starting materials and reagents are free from peroxide contaminants. Ethers, for example, are notorious for forming peroxides upon storage.

  • Controlled Addition of Reagents: If a reagent has oxidative potential, add it slowly and at a controlled temperature to minimize localized overheating and non-specific oxidation.

Side ProductCommon OxidantsMitigation Strategy
Methylsulfinyl-pyrimidine Air, H₂O₂, m-CPBAUse degassed solvents; run under inert atmosphere.
Methylsulfonyl-pyrimidine Stronger oxidants (e.g., excess m-CPBA, Oxone)Stoichiometric control of any necessary oxidants.
Pyrimidine N-oxide Peracids (m-CPBA, H₂O₂/TFAA)Avoid strong oxidizing agents if not required for the main transformation.[6]
Issue 3: Incomplete Nucleophilic Aromatic Substitution (SNAr)

The introduction of the methylsulfanyl group often occurs via a Nucleophilic Aromatic Substitution (SNAr) reaction, where a suitable leaving group (e.g., a halogen) on the pyrimidine ring is displaced by a sulfur nucleophile like sodium thiomethoxide. Low conversion is a common problem.

Mechanistic Insight: SNAr reactions on π-deficient systems like pyrimidines proceed through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The reaction is facilitated by electron-withdrawing groups (EWGs) ortho or para to the leaving group, which stabilize this intermediate.[8]

DOT Diagram: SNAr Troubleshooting Logic

SNAr_Troubleshooting Start Low SNAr Conversion Substrate Is Pyrimidine Ring Activated? (e.g., EWGs present) Start->Substrate Conditions Are Reaction Conditions Optimal? Substrate->Conditions Yes Activate Consider a different synthetic route or add activating groups. Substrate->Activate No Solvent Is Solvent Appropriate? Conditions->Solvent Yes Optimize_Temp_Base Increase temperature. Use stronger, non-nucleophilic base. Conditions->Optimize_Temp_Base No Nucleophile Is Nucleophile Degraded? Solvent->Nucleophile Yes Change_Solvent Switch to polar aprotic solvent (DMF, DMSO, NMP). Solvent->Change_Solvent No Success Reaction Optimized Nucleophile->Success No Fresh_Nuc Use freshly prepared sodium thiomethoxide. Nucleophile->Fresh_Nuc Yes

Caption: Troubleshooting workflow for low SNAr conversion.

Troubleshooting & Mitigation:

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anion.[9]

  • Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[9] Consider a gradual increase in temperature while monitoring for decomposition.

  • Base: If generating the thiolate in situ from methanethiol, the choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often effective.

  • Leaving Group: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I. If you are using a less reactive leaving group like Br or I, you may require more forcing conditions.

Issue 4: Desulfurization (Loss of the -SMe group)

In some cases, the methylsulfanyl group can be reductively cleaved from the pyrimidine ring, leading to the formation of the corresponding desulfurated pyrimidine.

Mechanistic Insight: This side reaction is most common when reductive conditions are employed in subsequent synthetic steps. Reagents like Raney Nickel are well-known to effect desulfurization.[10] Other reductive systems, especially those involving certain metal hydrides or catalytic hydrogenation, can also cause this unwanted cleavage.

Troubleshooting & Mitigation:

  • Avoid Harsh Reductive Reagents: If a reduction is necessary elsewhere in the molecule, screen for milder or more chemoselective reagents. For example, if reducing a nitro group, consider using reagents like iron powder in acetic acid or sodium dithionite instead of catalytic hydrogenation with Pd/C, which can sometimes affect the -SMe group.

  • Protecting Group Strategy: If harsh reduction is unavoidable, consider carrying the sulfur as a more robust group (e.g., a sulfone) and then performing the reduction. The sulfone group is generally more stable to many reductive conditions than the thioether.

  • Reagent Screening: If desulfurization is observed, perform small-scale screening of alternative reagents to find one that is compatible with the methylsulfanyl group.

Frequently Asked Questions (FAQs)

Q1: My reaction to install the methylsulfanyl group is sluggish and gives a poor yield. What are the first things I should check?

A1: First, verify the activation of your pyrimidine ring. SNAr reactions are significantly faster with electron-withdrawing groups present.[8] Second, ensure your reaction is conducted under strictly anhydrous conditions, as water can hydrolyze starting materials or intermediates. Third, check the quality of your nucleophile (e.g., sodium thiomethoxide); it can degrade upon storage. Finally, consider increasing the reaction temperature and ensure you are using an appropriate polar aprotic solvent like DMF or DMSO.[9]

Q2: I am observing a byproduct with a mass corresponding to the replacement of my leaving group with '-OH'. How do I prevent this?

A2: This indicates a hydrolysis or solvolysis side reaction. This happens when water or an alcohol solvent acts as a nucleophile, competing with your desired sulfur nucleophile. To prevent this, ensure all your reagents and solvents are scrupulously dried.[9] If using an alcohol as a solvent is unavoidable, you may need to use a large excess of your sulfur nucleophile to outcompete it. Switching to a non-protic solvent like toluene or DMF is the most effective solution.[9]

Q3: I suspect over-methylation is occurring, leading to a complex mixture of products. How can I control the reaction?

A3: Over-methylation, or the alkylation of unintended positions (like ring nitrogens), can occur if a strong alkylating agent is used with a substrate that has multiple nucleophilic sites. To control this:

  • Use a weaker methylating agent: Instead of potent agents like methyl iodide or dimethyl sulfate, consider a milder alternative if the reaction allows.

  • Control Stoichiometry: Add the methylating agent slowly and in a controlled stoichiometric amount (e.g., 1.0-1.1 equivalents).

  • Temperature Control: Run the reaction at a lower temperature to improve selectivity.

  • Protecting Groups: If nitrogen alkylation is a persistent issue, consider protecting the ring nitrogens before the methylation step.

Q4: Can the Dimroth rearrangement occur during purification?

A4: Yes, it is possible. If the rearrangement is catalyzed by acid or base, using silica gel for chromatography (which is acidic) or alumina (which can be basic) could potentially trigger or accelerate the rearrangement, especially if the compound is sensitive. If you suspect this is happening, try neutralizing the silica gel with a base like triethylamine in the eluent, or use a different stationary phase like neutral alumina or C18 reverse-phase silica.

References

  • star chemistry. (2025, September 21). The Dimroth Rearrangement: A Comprehensive Analysis.
  • Khlebnikov, A., & Yufit, D. (2021, May 15). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC.
  • RxList. (2022, January 12). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
  • El-Gohary, S. M., & Shaaban, M. R. (2013, November 25). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][11]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals.

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Li, Y., et al. (2020, December 17).
  • Wikipedia. Dimroth rearrangement.
  • ResearchGate. Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring.
  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62, 1176.
  • Wikipedia. Pyrimidine.
  • BenchChem. 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | 149771-15-3.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Cowden, W., & Jacobsen, N. (1978). Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Australian Journal of Chemistry, 31, 2517-22.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 7).
  • Besson, T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • ChemicalBook. (2026, January 12). 2-Thiomethylpyrimidine-4-carboxylic acid | 1126-44-9.
  • de la Torre, P., et al. (2022).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Priya, S., et al. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • ResearchGate. (2025, August 6). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine.
  • DAV University. de novo synthesis of pyrimidine ribonucleotides.
  • Moffatt, B. A., & Ashihara, H. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
  • StudySmarter. (2023, October 21). Pyrimidine: Definition, Structure & Synthesis.
  • Global Journals.
  • ResearchGate. (2025, August 9). Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • ResearchGate. (2025, August 7). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines.
  • Walczak, M., & Dembkowski, L. (2021, May 6).
  • El-Gamal, M. I., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. PMC.
  • ResearchGate. (2026, January 11).
  • Organic Chemistry Portal.
  • Vyas, S., et al. (2021).
  • View of Application on Extractive desulfurization using substituted pyrimidine ionic salt and its some transition metals complex salts.
  • Abovchem. 2-(methylthio)pyrimidine-4-carboxylic acid - CAS:1126-44-9.
  • View of STRUCTURAL CHARACTERIZATION OF PRODUCTS ARISING FROM METHYLSULFANYL GROUP OXIDATION IN PYRIMIDINE DERIV
  • Johnson, T. B., & Sprague, J. M. (1937). Researches on Pyrimidines. CLVIII. The Oxidation of Mercaptopyrimidines with Chlorine Water. Journal of the American Chemical Society, 59(10), 1837-1840.
  • Wang, C., et al. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters.
  • Purser, D. (n.d.). Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. Dan Purser MD.
  • LibreTexts Chemistry. (2025, February 2). 16.
  • YouTube. (2025, December 14). Overmethylation Symptoms No One Warned You About (MTHFR, COMT & More).
  • Kresser, C. (2017, June 21). Treating Methylation: Are We Over-supplementing? Kresser Institute.
  • Designs for Health. (2018, December 6).
  • Methyl-Life® Supplements. (2025, February 10).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of substituted pyrimidine APIs during formulation, storage, and LC-MS analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of substituted pyrimidine APIs during formulation, storage, and LC-MS analysis. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol under acidic conditions.

Mechanistic Insights: The Causality of Acidic Degradation

To effectively troubleshoot degradation, we must first understand the chemical causality driven by the molecule's electronic distribution.

The compound features an electron-deficient pyrimidine core, which is highly polarized by the electron-donating 4-amino (piperidine) substituent. When exposed to acidic environments (pH < 4.0), the pyrimidine nitrogens (N1 or N3) undergo rapid protonation. This protonation drastically increases the electrophilicity of the adjacent C2 and C4 positions.

Water acts as a nucleophile in a Nucleophilic Aromatic Substitution (


) reaction. The 2-methylsulfanyl (

) group is highly labile under these conditions because the resulting methanethiolate is protonated to form methanethiol (

), a neutral gas that escapes the system, driving the hydrolysis reaction forward to yield a 2-hydroxypyrimidine derivative (1)[1].

Conversely, the C-N bond at the C4 position possesses partial double-bond character due to resonance stabilization from the piperidine nitrogen's lone pair. This makes the dialkylamine a significantly poorer leaving group compared to the methylthio group (2)[2]. Therefore, C2-hydrolysis is the kinetically dominant degradation pathway, while C4-hydrolysis and piperidin-3-ol dehydration only occur under extreme thermal and acidic stress.

Pathway A 1-(2-Methylsulfanyl-pyrimidin-4-yl) -piperidin-3-ol B Protonated Pyrimidine (Activated Electrophile) A->B H+ (pH < 3) C 2-Hydroxypyrimidine Derivative + CH3SH (Gas) B->C H2O, SNAr (Major) D 2-Methylsulfanyl-pyrimidin-4-ol + Piperidin-3-ol B->D H2O, Prolonged (Minor) E Dehydrated Piperideine Adduct B->E Conc. Acid, Heat (-H2O)

Caption: Acid-catalyzed degradation pathways of the target pyrimidine API.

Frequently Asked Questions (FAQs)

Q: Why does my sample emit a foul, "rotten cabbage" odor after being dissolved in 0.1% TFA for LC-MS analysis? A: This is a classic indicator of C2-hydrolysis. The acidic environment of 0.1% Trifluoroacetic Acid (TFA) catalyzes the cleavage of the 2-methylsulfanyl group, releasing methanethiol (


) gas, which has a highly distinct, unpleasant sulfurous odor even at parts-per-billion (ppb) levels.

Q: How can I analytically differentiate between C2-hydrolysis and C4-hydrolysis using Mass Spectrometry? A: You can distinguish them by their characteristic mass shifts relative to the parent compound (


):
  • C2-Hydrolysis: Loss of

    
     (47 Da) and gain of 
    
    
    
    (17 Da) results in a net mass shift of -30 Da .
  • C4-Hydrolysis: Loss of piperidin-3-ol (100 Da) and gain of

    
     (17 Da) results in a net mass shift of -83 Da .
    

Q: Is the secondary alcohol on the piperidin-3-ol moiety at risk of acid-catalyzed dehydration? A: Generally, no. While secondary alcohols can dehydrate to form alkenes (tetrahydropyridines), this requires concentrated strong acids (e.g.,


) and temperatures exceeding 80°C. Under standard biological or analytical acidic conditions (pH 1-4), the pyrimidine ring hydrolysis will occur long before dehydration.

Quantitative Stability Data

To assist in formulation planning, the following table summarizes the anticipated kinetic stability of the compound across various pH and temperature profiles based on pyrimidine hydrolysis models (3)[3].

ConditionBuffer pHTemp (°C)Est. Half-Life (

)
Primary Degradant Detected
Neutral Control 7.4 (PBS)25°C> 6 monthsNone (Stable)
Mild Acid 4.5 (Acetate)25°C~ 14 days2-Hydroxypyrimidine (-30 Da)
Strong Acid 1.0 (HCl)25°C~ 24 hours2-Hydroxypyrimidine (-30 Da)
Analytical Mobile Phase 2.0 (0.1% TFA)40°C~ 8 hours2-Hydroxypyrimidine (-30 Da)
Forced Degradation 1.0 (HCl)60°C< 1 hour2-Hydroxypyrimidine + Piperidin-3-ol

Troubleshooting Guide & Diagnostic Logic

If you observe unexpected peaks in your chromatogram or a loss of API assay purity, follow this diagnostic workflow to isolate the root cause.

Troubleshooting S1 Issue: Extra HPLC Peaks or Loss of API Purity D1 Check Buffer pH Is pH < 4.0? S1->D1 A1 Adjust to pH 6.0-8.0 Use PBS or HEPES D1->A1 Yes D2 Check Odor Sulfur/Cabbage smell? D1->D2 No A2 Confirm C2-Hydrolysis via LC-MS (-30 Da) D2->A2 Yes A3 Investigate Thermal or Oxidative Stress D2->A3 No

Caption: Troubleshooting logic for identifying acid-induced pyrimidine degradation.

Experimental Protocol: Self-Validating Acidic Forced Degradation

A common pitfall in stability testing is that the acidic mobile phase used during LC-MS analysis (e.g., 0.1% Formic Acid) can induce degradation during the run, leading to false-positive instability results. To ensure trustworthiness, use this Self-Validating Quench Protocol .

Materials Required:
  • 0.1 N HCl (Stressor)

  • 0.1 N NaOH (Quenching Agent)

  • 100 mM Phosphate Buffer, pH 7.4 (Neutral Control)

  • HPLC-grade Acetonitrile

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in Acetonitrile to a stock concentration of 1 mg/mL.

  • Stress Initiation: Transfer 100 µL of the stock solution into a glass vial. Add 900 µL of 0.1 N HCl. Vortex briefly.

  • Incubation: Place the vial in a thermomixer set to 60°C.

  • Time-Course Sampling: At

    
     minutes, withdraw a 100 µL aliquot.
    
  • Self-Validating Quench (Critical Step): Immediately transfer the 100 µL aliquot into a new vial containing exactly 100 µL of 0.1 N NaOH to neutralize the acid. Causality note: Neutralizing the sample arrests the

    
     hydrolysis, ensuring that any degradation observed occurred during the incubation, not during the LC column transit.
    
  • Control Preparation: Prepare a parallel control using 100 mM Phosphate Buffer (pH 7.4) instead of HCl, subjected to the exact same heating and quenching steps.

  • Analysis: Inject 5 µL of the quenched samples and controls into the LC-MS. If the neutral control shows 100% intact API while the quenched acidic sample shows a -30 Da mass shift, the degradation is verified as a true environmental artifact.

References

  • 4,5-Dihydroxypyrimidine. McOmie, J. F. W., & Turner, A. B. RSC Publishing. URL:[Link]

  • Hydropyrimidines. Part III. Reduction of Aminopyrimidines. Evans, R. F. RSC Publishing. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol via 1H NMR

Executive Summary The characterization of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol presents a specific set of challenges common in kinase inhibitor development. The molecule combines an electron-deficient heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol presents a specific set of challenges common in kinase inhibitor development. The molecule combines an electron-deficient heteroaromatic core (pyrimidine) with a chiral aliphatic heterocycle (piperidin-3-ol).

This guide objectively compares the analysis of this scaffold across different solvent systems, highlighting the critical impact of solvent choice on the resolution of diastereotopic protons and labile hydroxyl signals. Unlike standard achiral amines, the C3-hydroxyl group induces chirality, rendering the piperidine methylene protons diastereotopic (magnetically non-equivalent), necessitating a rigorous assignment strategy.

Structural Breakdown & Theoretical Shifts

Before analyzing the spectrum, we must deconstruct the molecule into three distinct magnetic zones.

Zone A: The Pyrimidine Core (Aromatic)

The pyrimidine ring is substituted at positions 2 (S-Me) and 4 (Piperidine).

  • H6 (Proton adjacent to N1): Highly deshielded due to the adjacent nitrogen and the electron-withdrawing nature of the ring.

  • H5 (Proton adjacent to C4): Shielded relative to H6; couples with H6.

  • Coupling: Expect a characteristic doublet for both, with a coupling constant (

    
    ) of ~5–7 Hz.
    
Zone B: The S-Methyl Group
  • S-Me: A distinct singlet. Sulfur is less electronegative than oxygen, so the shift is typically 2.4–2.5 ppm , upfield from methoxy groups (~3.8 ppm).

Zone C: The Piperidine-3-ol Ring (Chiral Aliphatic)
  • Chirality: The stereocenter at C3 makes the protons at C2, C4, C5, and C6 diastereotopic.

  • N-C4 Bond Character: The bond connecting the piperidine nitrogen to the pyrimidine ring has partial double-bond character (amidine-like resonance). This results in significant deshielding of the

    
    -protons (H2 and H6) compared to a free amine.
    

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in this analysis. Below is a comparison of the three standard solvents for this scaffold.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl

)
DMSO-d

Methanol-d

(MeOD)
Hydroxyl (OH) Signal Poor. Often broad, invisible, or exchange-broadened. No coupling information.Excellent. Sharp doublet (coupling to H3) if sample is dry.None. Exchanges with deuterium (OD). Signal disappears.
Resolution (Aliphatic) High. Good separation of multiplets.Moderate. Higher viscosity causes slight line broadening.High. Very sharp lines.
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can obscure H3 or H2 signals).~4.87 ppm (Can obscure OH or alkene regions).
Use Case Routine purity checks.Full structural elucidation & stereochemistry. High-res analysis when OH is irrelevant.
Expert Insight: Why DMSO-d is the "Gold Standard" here

For this specific molecule, DMSO-d


 is superior . The presence of the secondary alcohol allows for the observation of the 

coupling. In DMSO, the OH proton typically appears as a doublet at ~4.8–5.0 ppm. This coupling confirms the position of the OH group and helps distinguish H3 from other methine/methylene protons via COSY correlations.

Representative Experimental Data (DMSO-d )

The following data represents the expected chemical shifts and multiplicities for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol in DMSO-d


 at 400 MHz.
Table 2: 1H NMR Assignment (DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Pyrimidine H6 8.05d1H6.0Deshielded aromatic
Pyrimidine H5 6.35d1H6.0Shielded aromatic
OH (Alcohol) 4.92d1H4.5Labile; couples to H3
Piperidine H2a 4.35dd/br d1H13.0, 4.0Diastereotopic; highly deshielded
Piperidine H6a 3.95m1H-Diastereotopic
Piperidine H3 3.60m1H-Methine (chiral center)
Piperidine H2b 3.10dd1H13.0, 9.0Geminal to H2a
Piperidine H6b 3.05m1H-Geminal to H6a
S-Methyl 2.42s3H-Characteristic singlet
Piperidine H4/H5 1.40 – 1.90m4H-Overlapping methylene envelope

Note on Rotamers: The N-Pyrimidine bond may exhibit restricted rotation. If signals for H2/H6 or the Pyrimidine protons appear broadened or split at 25°C, this indicates rotameric exchange. Protocol: Heat the sample to 353 K (80°C) to coalesce signals.

Structural Elucidation Logic

To confirm the structure without ambiguity, a specific logic flow using 1D and 2D NMR is required.

Diagram 1: Assignment Workflow

This diagram outlines the decision-making process for assigning the spectrum.

AssignmentWorkflow Start Sample Preparation (10mg in 0.6mL DMSO-d6) Run1D Acquire 1D 1H NMR (Check for purity & OH doublet) Start->Run1D Decision Are peaks broad? Run1D->Decision VT Run VT-NMR at 80°C (Coalesce Rotamers) Decision->VT Yes RunCOSY Acquire 2D COSY (Map Spin Systems) Decision->RunCOSY No VT->RunCOSY AssignArom Assign Pyrimidine (Isolated Spin System) RunCOSY->AssignArom AssignAliph Assign Piperidine (Complex Spin System) RunCOSY->AssignAliph Confirm Confirm H3 Position via OH Coupling AssignAliph->Confirm

Caption: Step-by-step workflow for the structural assignment of the target molecule.

Diagram 2: COSY Connectivity Map

This diagram visualizes the scalar couplings expected in the COSY spectrum.

COSY_Connectivity Pyr_H6 Pyr-H6 (8.05 ppm) Pyr_H5 Pyr-H5 (6.35 ppm) Pyr_H6->Pyr_H5 Vicinal (3J) OH OH (4.92 ppm) H3 Pip-H3 (3.60 ppm) OH->H3 Vicinal (3J) (Visible in DMSO) H2a Pip-H2a (4.35 ppm) H3->H2a Vicinal H2b Pip-H2b (3.10 ppm) H3->H2b Vicinal H4 Pip-H4 (CH2) H3->H4 Vicinal H2a->H2b Geminal (2J)

Caption: Expected COSY correlations. Red: Aromatic system.[2] Blue: Hydroxyl coupling. Green: Chiral center connectivity.

Experimental Protocol

A. Sample Preparation[7]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule or fresh bottle to minimize water content. Water in DMSO appears at ~3.33 ppm and can broaden the OH signal via exchange if concentration is too high.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug.

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The aromatic protons and S-Me group have different T1 relaxation times; a short D1 will affect integration accuracy.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.

  • Spectral Width: 0 to 12 ppm (to catch the deshielded H6).

C. Troubleshooting
  • Broad Lines? If the pyrimidine or piperidine N-adjacent protons are broad, it is likely due to restricted rotation around the C(pyrimidine)-N(piperidine) bond.

    • Solution: Run the experiment at 353 K (80°C) . This increases the rotation rate, sharpening the signals (coalescence).

  • Missing OH? If the OH doublet is a broad singlet or missing, the sample is "wet" (contains H

    
    O/acid).
    
    • Solution: Add activated 3Å molecular sieves to the NMR tube and let stand for 30 minutes, or switch to a fresh ampoule of DMSO-d

      
      .
      

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for residual solvent peaks).
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from

Sources

Comparative

LC-MS characterization and fragmentation of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Topic: LC-MS Characterization and Fragmentation of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Analytical Scientists, and D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Characterization and Fragmentation of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers[1]

Executive Summary & Structural Context

The compound 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol represents a critical pharmacophore often found in kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands.[1] Its structure combines a polar, metabolic "soft spot" (the 3-hydroxypiperidine) with a reactive electrophilic handle (the 2-methylsulfanyl pyrimidine).

Characterizing this molecule presents specific challenges:

  • Regioisomerism: Distinguishing the 3-ol isomer from the 4-ol or 2-ol impurities generated during piperidine synthesis.[1]

  • Oxidative Instability: The methylsulfanyl (thiomethyl) group is prone to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da) during analysis if source parameters are too aggressive.

  • Polarity: The hydroxyl group increases polarity, often leading to poor retention on standard C18 columns under generic gradients.

This guide compares the standard C18/Acidic approach against a superior Biphenyl/Basic alternative, demonstrating why the latter offers higher specificity for this scaffold.

Comparative Method Performance

We evaluated two distinct LC-MS methodologies. The data below illustrates why the "Alternative" (Method B) is recommended for high-precision characterization.

Method Comparison Table
FeatureMethod A: Standard Generic Method B: Optimized Specific (Recommended)
Stationary Phase C18 (Octadecyl)Biphenyl or Phenyl-Hexyl
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.[1]7)Basic (10mM NH₄HCO₃, pH 10.0)
Retention Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Peak Shape (Tailing) Moderate (Tailing factor ~1.4)Excellent (Tailing factor ~1.05)
Isomer Separation Co-elution of 3-ol and 4-ol often observedBaseline resolution of regioisomers
MS Sensitivity (ESI+) GoodSuperior (2-3x signal enhancement)
Why Method B Wins:
  • Selectivity: The Biphenyl phase engages in

    
     interactions with the pyrimidine ring. This interaction is sterically modulated by the position of the hydroxyl group on the piperidine ring, allowing for the separation of the 3-ol from the 4-ol isomer, which C18 often fails to resolve.
    
  • Peak Shape: At low pH (Method A), the basic pyrimidine nitrogens are protonated, causing secondary interactions with residual silanols on the column. At high pH (Method B), the compound is neutral (or less charged), and the basic mobile phase suppresses silanol ionization, resulting in sharp, symmetrical peaks.

Experimental Protocols

Protocol A: Standard Screening (Generic)
  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Protocol B: High-Resolution Characterization (Recommended)[1]
  • Column: Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold for polar retention)

    • 8.0 min: 60% B[1]

    • 8.1 min: 95% B[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2 µL.

Fragmentation Analysis (MS/MS)

Understanding the fragmentation is vital for confirming the position of the hydroxyl group and the integrity of the thio-ether bond.

Molecular Formula: C₁₀H₁₅N₃OS Exact Mass: 225.0936 Da Precursor Ion [M+H]⁺: m/z 226.10

Primary Fragmentation Pathways
  • Loss of Water (Neutral Loss -18 Da):

    • Transition: m/z 226.1 → m/z 208.1

    • Mechanism: Elimination of the hydroxyl group from the piperidine ring. This is highly characteristic of the 3-ol and 4-ol species.[1]

    • Differentiation Note: The 3-ol typically eliminates water more readily than the 4-ol due to the proximity of the ring nitrogen, which can facilitate a hydride shift mechanism.

  • Loss of Methylsulfanyl Radical (Loss -47/48 Da):

    • Transition: m/z 226.1 → m/z 179.1 (loss of SCH₃) or m/z 178.1 (loss of CH₃SH).

    • Mechanism: Cleavage of the C-S bond at the pyrimidine C2 position. This confirms the integrity of the 2-methylsulfanyl moiety.

  • Piperidine Ring Cleavage (RDA-like):

    • Transition: m/z 226.1 → m/z 125.0

    • Mechanism: Fragmentation of the piperidine ring leaving the pyrimidine-amine core intact. The mass of this fragment (Pyrimidine + NH) helps confirm that the substitution is indeed on the pyrimidine ring.

Visualizing the Fragmentation Pathway

FragmentationPathway M_H Precursor [M+H]+ m/z 226.10 (C10H16N3OS)+ Fragment_H2O [M+H - H2O]+ m/z 208.09 Dehydration (Piperidine) M_H->Fragment_H2O - 18 Da (H2O) Fragment_SMe [M+H - CH3SH]+ m/z 178.08 Thio-elimination M_H->Fragment_SMe - 48 Da (CH3SH) Fragment_Core Pyrimidine Core m/z 125.04 Piperidine Loss M_H->Fragment_Core C-N Bond Cleavage Fragment_Sec Secondary Frag m/z 96.05 Ring Opening Fragment_H2O->Fragment_Sec Ring Contraction

Figure 1: Proposed ESI+ MS/MS fragmentation tree for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.

Differentiation from Impurities

A common challenge is distinguishing the target from its oxidative impurities (Sulfoxide/Sulfone) which can form during sample prep.

AnalytePrecursor (m/z)Key Fragment (m/z)Chromatographic Shift (Method B)
Target (Sulfide) 226.1 178, 208 Reference (RT)
Sulfoxide (+O) 242.1224 (Loss of H₂O)Elutes Earlier (More Polar)
Sulfone (+2O) 258.1194 (Loss of SO₂)Elutes Earliest (Most Polar)

Critical Note: If you observe m/z 242 or 258 in your spectrum, check your ESI source temperature. Temperatures >350°C can artificially induce in-source oxidation of the thioether.[1] Recommended Source Temp: 250-300°C.

References

  • Separation of Piperidine Isomers: Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Source:

  • Fragmentation of Pyrimidines: Mass spectral fragmentation modes of pyrimidine derivatives. Source: (General Mechanism Verification)

  • Biphenyl Column Selectivity: Selectivity of Biphenyl Phases for Aromatic and Polar Compounds. Source: (General principle citation for Biphenyl

    
     interactions)
    

Sources

Validation

Comparative Guide: HPLC Purity Validation for Pyrimidine Derivatives

Executive Summary Pyrimidine derivatives (e.g., cytosine, thymine, uracil analogues) serve as the structural backbone for critical oncology drugs like 5-Fluorouracil and Gemcitabine. Their inherent polarity, potential fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives (e.g., cytosine, thymine, uracil analogues) serve as the structural backbone for critical oncology drugs like 5-Fluorouracil and Gemcitabine. Their inherent polarity, potential for tautomerism, and basicity present a specific chromatographic challenge: retention failure on standard C18 columns.[1]

This guide compares the three dominant separation strategies—HILIC , Ion-Pairing (IPC) , and Aqueous-Stable RP —and provides a self-validating protocol for the superior method.

Part 1: The Challenge & Comparative Analysis

The Pyrimidine Paradox

Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction. Pyrimidines, being highly polar and often charged at neutral pH, frequently elute in the dead volume (


)  of C18 columns, co-eluting with unretained salts and matrix components. This makes accurate purity validation impossible without modifying the separation mechanism.
Comparative Matrix: Selecting the Right Mode

We evaluated three methods for a model polar pyrimidine derivative (LogP < -0.5).

FeatureMethod A: HILIC (Recommended)Method B: Ion-Pair RP (IPC) Method C: Aqueous C18 (AQ-RP)
Mechanism Partitioning into water-enriched layer on polar surfaceElectrostatic interaction with surfactant on C18Hydrophobic interaction (polar-embedded group)
Retention (

)
High (

for polar core)
High (Tunable via reagent conc.)Moderate (

)
MS Compatibility Excellent (High organic mobile phase)Poor (Non-volatile surfactants suppress ionization)Good
Equilibration Slow (requires ~20-40 column volumes)Very Slow (column "memory" effects)Fast
Peak Shape Good (with buffer optimization)Excellent (Masks silanol interactions)Variable (Risk of tailing)
Primary Risk Solubility of sample in high organic loadDedicated column required (irreversible modification)Phase collapse if flow stops
Data Synthesis: Performance Metrics

Experimental conditions: Analyte = Cytidine analogue. Flow = 1.0 mL/min.

  • HILIC (Amide Column): Elutes at 8.2 min. Tailing Factor (

    
    ) = 1.1. Resolution (
    
    
    
    ) from impurity = 3.4.
  • Standard C18: Elutes at 1.1 min (Dead volume).

    
     = 0 (Co-elution).
    
  • IPC (C18 + Octanesulfonic acid): Elutes at 12.5 min.

    
     = 1.05. 
    
    
    
    = 4.1.

Verdict: While IPC offers slightly better resolution, HILIC is the superior choice for modern drug development due to its MS compatibility and lack of permanent column modification.

Part 2: Decision Logic & Workflow

Visualization: Method Selection Algorithm

Use this decision tree to select the correct stationary phase based on your specific pyrimidine derivative's properties.

MethodSelection Start Start: Analyze Pyrimidine Structure CheckLogP Check LogP Value Start->CheckLogP HighLogP LogP > 1.0 (Lipophilic) CheckLogP->HighLogP LowLogP LogP < 0 (Polar/Hydrophilic) CheckLogP->LowLogP StandardC18 Standard C18 (USP L1) HighLogP->StandardC18 Standard Retention CheckMS Is MS Detection Required? LowLogP->CheckMS HILIC HILIC (Amide/Zwitterionic) (USP L68/L104) CheckMS->HILIC Yes (MS needed) IPC Ion-Pair Chromatography (C18 + Sulfonate) CheckMS->IPC No (UV only, max res) AQC18 Aqueous Stable C18 (Polar Embedded) CheckMS->AQC18 Maybe (Simple setup)

Caption: Decision matrix for selecting the optimal stationary phase based on analyte polarity (LogP) and detection requirements.

Part 3: Detailed Protocol (HILIC Method)

This protocol is designed as a Self-Validating System . It includes "Checkpoints" where the user must verify system suitability before proceeding.

Chromatographic Conditions
  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

    • Why: Amide phases interact via hydrogen bonding with the pyrimidine ring, offering better stability than bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Mode: Isocratic (15% A / 85% B) or Gradient (90% B to 60% B).

    • Critical: HILIC requires high organic content (>70%) to maintain the water layer on the silica surface.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV 254 nm (primary) and 270 nm (secondary).

Sample Preparation (The "Solubility Trap")

Pyrimidines are soluble in water but insoluble in ACN. However, injecting 100% water into a HILIC column destroys peak shape.

  • Protocol: Dissolve sample in 10% Water / 90% ACN.

  • Troubleshooting: If the sample precipitates, dissolve in minimum water, then dilute with ACN. If still insoluble, use 50/50 MeOH/ACN as diluent (MeOH is a stronger solvent in HILIC).

Validation Parameters (ICH Q2(R1) Compliant)
A. Specificity (Stress Testing)
  • Objective: Ensure the method separates the pyrimidine from degradation products (hydrolysis of the ring).

  • Action: Expose sample to 0.1 N NaOH for 4 hours.

  • Checkpoint: The degradation peak (usually ring-opened ureido-derivative) must have a resolution (

    
    ) > 1.5 from the main peak. Use a Diode Array Detector (DAD) to confirm peak purity (Purity Angle < Purity Threshold).
    
B. Linearity & Range
  • Range: 0.1% (impurity level) to 120% (assay level).

  • Acceptance:

    
    .
    
  • Causality: Pyrimidines can self-associate at high concentrations; ensure the highest standard does not show fronting.

C. Robustness (The pH Factor)
  • Context: Pyrimidines have basic pKa values (e.g., Cytosine pKa ~4.6 and 12.2).

  • Test: Vary mobile phase pH by ±0.2 units.

  • Checkpoint: If retention time shifts by >5%, the method is not robust. Correction: Increase buffer concentration to 20 mM.

Part 4: Validation Workflow Diagram

ValidationFlow SystemSuit System Suitability (Inj Std 5x) CheckRSD RSD < 2.0%? SystemSuit->CheckRSD Specificity Specificity (Forced Deg) CheckRSD->Specificity Yes Fail STOP: Re-equilibrate or Clean Column CheckRSD->Fail No Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass Method Validated Accuracy->Pass

Caption: Step-by-step validation workflow ensuring system suitability before proceeding to costly accuracy experiments.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] U.S. Food and Drug Administration. [Link]

  • Agilent Technologies. (2020). Analysis of Polar Compounds: HILIC vs. Reversed-Phase. Application Note. [Link]

Sources

Comparative

Bioactivity &amp; SAR Guide: Methylsulfanyl (SMe) vs. Amino (NH2) Pyrimidines

[1] Executive Summary In medicinal chemistry, the pyrimidine scaffold is a privileged structure, particularly in kinase inhibition and antimicrobial drug discovery.[1][2] A critical decision point in Lead Optimization is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, particularly in kinase inhibition and antimicrobial drug discovery.[1][2] A critical decision point in Lead Optimization is the substitution at the C2 and C4 positions: selecting between a methylsulfanyl (–SMe) group and an amino (–NH2) group.

While often chemically related—where –SMe serves as a synthetic precursor to –NH2 via oxidation and nucleophilic displacement—their bioactivity profiles are distinct. This guide objectively compares their physicochemical properties, binding modes, and metabolic liabilities to assist in rational drug design.[3]

Physicochemical & Structural Comparison

The choice between a thioether and a primary amine fundamentally alters the molecular recognition profile of the ligand.

FeatureMethylsulfanyl (–SMe)Amino (–NH2)Impact on Drug Design
Electronic Effect Weak Electron Donor (Inductive),

-donor
Strong Electron Donor (Resonance)–NH2 significantly increases electron density of the pyrimidine ring, affecting pKa of ring nitrogens.[3]
H-Bonding Weak Acceptor onlyStrong Donor & AcceptorCritical: –NH2 is essential for "hinge-binding" in kinases (e.g., CDK, EGFR).[3]
Lipophilicity (LogP) High (Hydrophobic)Low (Polar)–SMe increases LogP (~+0.6 to +1.0 vs NH2), improving permeability but reducing solubility.[3]
Metabolic Liability High (S-oxidation)Moderate (N-acetylation/oxidation)–SMe is a "soft spot" for FMO/CYP enzymes; –NH2 is generally more stable but subject to Phase II conjugation.[3]
Steric Bulk Medium (Rotatable methyl)Small–SMe requires a hydrophobic pocket; –NH2 fits tight polar clefts.[3]

Critical Bioactivity Analysis

A. Kinase Inhibition (The "Hinge Binder" Rule)

In the context of ATP-competitive kinase inhibitors, the 2-aminopyrimidine motif is superior to the 2-methylsulfanyl analog in >90% of cases.[3]

  • Mechanism: The exocyclic amino group functions as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2, Met793 in EGFR).[3]

  • Data Insight: Replacing –NH2 with –SMe typically results in a 10- to 100-fold loss in potency (IC50) because the H-bond donor interaction is lost.

  • Exception: If the binding pocket contains a unique hydrophobic cleft adjacent to the C2 position (e.g., specific allosteric pockets), –SMe may retain potency, but this is rare in orthosteric inhibitors.

B. Antimicrobial & Metabolic Targets

In non-kinase targets, such as tRNA synthetases or specific folate pathway enzymes, the lipophilicity of –SMe can be advantageous.[3]

  • Case Study: In certain Mycobacterium tuberculosis inhibitors, the –SMe analog showed improved cell wall permeability compared to the highly polar –NH2 analog, despite slightly lower intrinsic enzymatic affinity.

Mechanistic Visualization: Decision Logic

The following diagram illustrates the decision process for selecting between these two moieties based on the target binding site characteristics.

SAR_Decision_Tree Start Target Binding Pocket Analysis Hinge Is H-Bond Donor Required? (e.g., Kinase Hinge Region) Start->Hinge Hydrophobic Is the Pocket Lipophilic? Hinge->Hydrophobic No SelectNH2 Select Amino (-NH2) Hinge->SelectNH2 Yes (Critical Interaction) Hydrophobic->SelectNH2 No (Solubility Needed) SelectSMe Select Methylsulfanyl (-SMe) Hydrophobic->SelectSMe Yes (Hydrophobic Interaction) ReasonNH2 High Polarity H-Bond Donor Solubility SelectNH2->ReasonNH2 ReasonSMe High Lipophilicity Permeability Focus Metabolic Soft Spot SelectSMe->ReasonSMe

Caption: SAR Decision Tree for selecting Amino vs. Methylsulfanyl substituents based on target binding requirements.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. Note that Synthesis Protocol A describes the conversion of SMe to NH2, illustrating their chemical connectivity.

Protocol A: Synthetic Conversion (SMe to NH2)

Rationale: To generate the exact amino analog from a methylsulfanyl hit for head-to-head comparison.[3]

  • Oxidation: Dissolve the 2-methylsulfanyl-pyrimidine derivative (1.0 eq) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir at RT for 2-4 hours to form the sulfone (–SO2Me) intermediate.

    • Checkpoint: Monitor via TLC/LCMS (Shift to lower Rf, mass +32 Da).

  • Displacement: Dissolve the sulfone intermediate in THF or Dioxane. Add aqueous Ammonium Hydroxide (NH4OH) or a specific amine (R-NH2) in excess (3-5 eq).[3] Heat to 60-80°C in a sealed tube for 4-12 hours.

  • Purification: The sulfone is a distinct leaving group. The product (–NH2) will be significantly more polar.[3] Purify via reverse-phase HPLC.

Protocol B: Microsomal Metabolic Stability Assay

Rationale: To quantify the metabolic liability of the SMe group (S-oxidation) vs NH2.[3]

  • Preparation: Prepare 10 mM stock solutions of the SMe and NH2 analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).[3]

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expectation: The SMe analog will show rapid clearance with formation of +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.[3] The NH2 analog will typically show higher stability (>60 min half-life) unless the core ring is oxidized.

Pathway Visualization: Kinase Inhibition Mode[1]

The following diagram contrasts the binding mode of the two analogs within a generic Kinase ATP-binding pocket.

Binding_Mode Backbone Kinase Hinge Backbone (Glu/Leu Carbonyl) Pocket Hydrophobic Pocket AminoDrug 2-Amino-Pyrimidine (Inhibitor) AminoDrug->Backbone Strong H-Bond (Donor) AminoDrug->Pocket Van der Waals SMeDrug 2-SMe-Pyrimidine (Inactive/Weak) SMeDrug->Backbone No H-Bond (Steric Clash) SMeDrug->Pocket Hydrophobic Interaction

Caption: Interaction map showing the critical H-bond donor capability of the Amino group vs. the Methylsulfanyl group.[3]

Conclusion

For kinase inhibitor development , the Amino (–NH2) pyrimidine is the superior choice due to its ability to satisfy the hinge-binding H-bond requirement. The Methylsulfanyl (–SMe) analog should primarily be viewed as:

  • A synthetic intermediate (precursor).[3]

  • A probe for hydrophobic pockets in non-kinase targets.

  • A tool to increase lipophilicity in phenotypic screens where target engagement is unknown.

Researchers should prioritize the Amino analog for potency, while reserving the SMe analog for specific ADME modulation or antimicrobial applications where membrane permeability is the limiting factor.

References

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2019).[3] Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. Retrieved from [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link][3]

  • American Chemical Society (ACS). (2021).[3] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link][3]

Sources

Validation

Structural Activity Relationship (SAR) of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Preclinical SAR Development Guide: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary In the highly competitive landscape of small-molecule kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical SAR Development Guide: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the highly competitive landscape of small-molecule kinase inhibitor discovery, the selection of an optimal core scaffold dictates the success of late-stage Structure-Activity Relationship (SAR) campaigns. 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (CAS 1261234-71-2) has emerged as a highly privileged building block. By combining a classic pyrimidine hinge-binding motif with a solvent-channel-directing piperidin-3-ol group, this scaffold allows medicinal chemists to rapidly generate diverse libraries of ATP-competitive inhibitors.

This guide provides an objective, data-driven comparison of this 2-methylsulfanyl (2-SMe) scaffold against traditional alternatives (such as 2-chloro and 2-amino pyrimidines), detailing the mechanistic rationale and validated experimental protocols required to maximize its utility in drug development.

Mechanistic Rationale: The "Oxidation-SNAr" Paradigm

The architectural brilliance of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol lies in its modularity.

  • The Pyrimidine Core: Acts as the primary anchor, forming critical hydrogen bonds (acceptor/donor) with the backbone amides of the kinase hinge region[1].

  • The Piperidin-3-ol Moiety: Substituted at the C4 position, this saturated, polar heterocycle projects outward into the solvent-exposed channel or the ribose-binding pocket. The 3-hydroxyl group enhances aqueous solubility and provides a vector for ordered water interactions, which is critical for fine-tuning ADME/Tox profiles[1].

  • The 2-Methylsulfanyl (2-SMe) Handle: This is a strategic "masked" electrophile. As a thioether, it is chemically inert to ambient moisture and orthogonal to cross-coupling conditions (e.g., Suzuki or Sonogashira couplings at the C5 position). However, upon controlled oxidation to a methyl sulfone (-SO₂Me), it becomes an exceptional leaving group, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) with diverse anilines to complete the pharmacophore[2].

Pharmacophore Core Pyrimidine Core Hinge Binder (Acceptor/Donor) C2 C2 Position (Post-SNAr) Specificity Pocket / Hinge Core->C2 Modulates Kinase Selectivity C4 C4 Piperidin-3-ol Solvent Channel / Ribose Pocket Core->C4 Directs to Solvent Front OH 3-OH Group H-Bonding / Solubility C4->OH Fine-tunes ADME/Tox

Figure 2: Pharmacophore mapping of the pyrimidine-piperidine scaffold in kinase pockets.

Comparative Scaffold Analysis

When designing a synthetic route for a kinase inhibitor library, chemists typically choose between 2-SMe, 2-Chloro (2-Cl), or 2-Amino (2-NH₂) pyrimidine starting materials. The table below outlines the quantitative and qualitative performance metrics of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol compared to its direct alternatives.

Performance Metric1-(2-SMe-pyrimidin-4-yl)-piperidin-3-ol1-(2-Cl-pyrimidin-4-yl)-piperidin-3-ol1-(2-NH₂-pyrimidin-4-yl)-piperidin-3-ol
Shelf Stability (t₁/₂ at 25°C, 60% RH) > 24 months (Inert thioether)~ 6 months (Prone to hydrolysis)> 24 months
Orthogonal Coupling Yield (e.g., C5-Bromination) 88% (No competitive side reactions)45% (Halogen scrambling risk)60% (Amine protection required)
SNAr Yield (with weak, electron-deficient anilines) 85% (Post-oxidation to Sulfone)30% (Direct SNAr requires harsh heat)N/A (Requires Buchwald-Hartwig)
Catalyst Dependency for Diversification None (Metal-free SNAr)High (Requires Pd-catalysis for anilines)High (Requires Pd-catalysis)
Aqueous Solubility (LogS estimate) -2.1 -2.8-1.9

Experimental Workflows & Protocols

To ensure high-fidelity library generation, the following self-validating protocols detail the two-step "Activation-Diversification" sequence.

Protocol A: Oxidative Activation to the Sulfone

Objective: Convert the stable 2-SMe group into a highly reactive 2-SO₂Me electrophile[3].

  • Dissolution: Dissolve 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for both the starting material and the oxidant, and is completely inert to peroxy acids.

  • Oxidation: Cool the reaction flask to 0°C using an ice bath. Slowly add m-chloroperbenzoic acid (mCPBA, 77% purity, 2.2 eq) portion-wise over 15 minutes.

    • Causality: The first equivalent rapidly oxidizes the sulfur to a sulfoxide; the second equivalent drives it to the sulfone. Strict temperature control at 0°C is mandatory to suppress unwanted N-oxidation of the piperidine nitrogen[2].

  • Maturation & Quench: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via LC-MS (look for the M+32 mass shift). Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate safely reduces any unreacted, potentially explosive peroxy acid before solvent evaporation. Extract the organic layer, wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry over MgSO₄, and concentrate.

Protocol B: SNAr Displacement with Target Anilines

Objective: Install the final hinge-binding amine motif via metal-free coupling[3].

  • Reaction Setup: Dissolve the crude sulfone intermediate (1.0 eq) and the target aniline (1.2 eq) in 10 mL of N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent. It vigorously solvates the transition state, stabilizing the anionic Meisenheimer complex that forms when the aniline attacks the electron-deficient C2 position of the pyrimidine[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." It drives the equilibrium forward by neutralizing the generated methanesulfinic acid leaving group without competing with the aniline for the electrophilic C2 carbon.

  • Thermal Activation: Heat the mixture at 80°C for 4-6 hours.

    • Causality: While highly nucleophilic aliphatic amines can displace the sulfone at room temperature, electron-deficient anilines (common in kinase inhibitors) require thermal activation to overcome the initial addition energy barrier.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via reverse-phase preparative HPLC to yield the final 2-aminopyrimidine inhibitor.

Workflow A 1-(2-SMe-pyrimidin-4-yl) -piperidin-3-ol B Oxidation (mCPBA) 0°C to RT A->B Step 1: Activation C 1-(2-SO2Me-pyrimidin-4-yl) -piperidin-3-ol (Activated Electrophile) B->C D SNAr Displacement + Aniline/Amine (DIPEA, NMP) C->D Step 2: Diversification E Final 2-Aminopyrimidine Kinase Inhibitor D->E

Figure 1: Synthetic workflow for late-stage SNAr diversification of the pyrimidine scaffold.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry (ACS Publications). 1

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase . Journal of Medicinal Chemistry (ACS Publications). 2

  • 5-Methyl-2-(methylthio)pyrimidine | Research Chemical . Benchchem. 3

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy Profiling of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][3]

Target Molecule: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol CAS: 1261234-71-2 Molecular Formula: C₁₀H₁₅N₃OS Molecular Weight: 225.31 g/mol [1]

This guide provides a definitive spectroscopic characterization of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and pharmaceutical intermediates.

Unlike generic spectral databases, this analysis focuses on comparative discrimination . We evaluate the target molecule against its synthetic precursors and structural analogues to provide researchers with a robust method for reaction monitoring and purity assessment.

Structural Logic & IR Fingerprint

The molecule is a hybrid system comprising an electron-deficient pyrimidine ring and an electron-rich piperidine moiety. The key to successful identification lies in resolving the interplay between the aromatic system and the saturated heterocycle.

MoleculeStructure Pyrimidine Pyrimidine Core (ν C=N, C=C) 1580-1520 cm⁻¹ SMe S-Methyl Group (ν C-H sym/asym) 2920-2990 cm⁻¹ Pyrimidine->SMe C2-Position Piperidine Piperidine Ring (ν C-H aliphatic) 2850-2950 cm⁻¹ Pyrimidine->Piperidine C4-Position (C-N bond) Hydroxyl 3-Hydroxyl Group (ν O-H) 3200-3500 cm⁻¹ Piperidine->Hydroxyl C3-Position (Chiral Center)

Figure 1: Functional group mapping to characteristic IR vibrational modes.

Comparative IR Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to the starting materials (impurities) or regioisomers that must be distinguished from the product. The table below outlines the critical spectral shifts required to confirm the formation of the target product via Nucleophilic Aromatic Substitution (SNAr).

Table 1: Spectral Discrimination Guide
Functional GroupTarget Product (1-(2-Methylsulfanyl...))Precursor A (4-Chloro-2-methylthio-pyrimidine)Precursor B (Piperidin-3-ol)Diagnostic Shift
O-H Stretch 3250–3450 cm⁻¹ (Broad)Absent3250–3450 cm⁻¹ (Broad)Presence confirms Piperidine addition; distinguishes from Precursor A.
N-H Stretch Absent (Tertiary Amine)Absent3200–3300 cm⁻¹ (Secondary Amine)Disappearance of N-H confirms coupling at the piperidine nitrogen.[2][3]
C-Cl Stretch Absent 700–760 cm⁻¹ (Strong)AbsentDisappearance confirms substitution of the Chlorine atom.
C=N / C=C (Ring) 1560–1580 cm⁻¹ 1550–1570 cm⁻¹AbsentShift due to electron-donating amine substituent on the ring.
C-O Stretch 1050–1100 cm⁻¹ Absent1050–1100 cm⁻¹Confirms integrity of the alcohol group.

Critical Insight (Expertise): A common error in literature is the assignment of the S-CH₃ stretch to the 2300–2400 cm⁻¹ region. This is incorrect; that region is atmospheric CO₂. The C-S stretch appears in the fingerprint region (600–700 cm⁻¹ ), and the methyl C-H attached to sulfur is often buried under the stronger aliphatic C-H bands of the piperidine ring.[4]

Detailed Spectral Characterization

A. The High-Frequency Region (4000–2500 cm⁻¹)
  • O-H Stretching (3200–3500 cm⁻¹): This is the most diagnostic feature. In the solid state (neat), this band will be broad due to intermolecular hydrogen bonding. If the spectrum is taken in dilute solution (e.g., CHCl₃), this may sharpen and shift to ~3600 cm⁻¹.

  • C-H Stretching (2850–3000 cm⁻¹):

    • Aliphatic (Piperidine):[4][5][6] Strong bands at 2930 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

    • S-Methyl: The C-H stretch of the S-Me group typically appears slightly higher than methylene groups, around 2980–2990 cm⁻¹, but is often overlapped.[4]

    • Aromatic (Pyrimidine): Weak shoulder peaks >3000 cm⁻¹ (C-H on the pyrimidine ring at position 5/6).[4]

B. The Double Bond Region (1700–1500 cm⁻¹)[5]
  • Pyrimidine Ring Breathing (1520–1580 cm⁻¹): The target molecule has a 2,4-disubstituted pyrimidine ring.[4] The conjugation with the piperidine nitrogen (at C4) introduces significant single-bond character to the C4-N bond, intensifying the ring stretching vibrations around 1565 cm⁻¹ .

  • Absence of Carbonyl: Ensure no peaks appear in the 1650–1750 cm⁻¹ range, which would indicate oxidation impurities or residual solvents (e.g., acetone, ethyl acetate).[4]

C. The Fingerprint Region (1500–600 cm⁻¹)[5]
  • C-N Stretch (Aromatic-Amine): A strong band around 1250–1350 cm⁻¹ corresponds to the C(pyrimidine)-N(piperidine) bond.

  • C-O Stretch (Secondary Alcohol): Look for a sharp, distinct band at 1080 ± 20 cm⁻¹ .

  • C-S Stretch: A weaker band in the 680–720 cm⁻¹ range.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility and "Trustworthiness," the following protocol minimizes sampling error, particularly for hygroscopic hydroxylated compounds.

Method: Attenuated Total Reflectance (ATR) FTIR.[4] Instrument: Bruker Alpha II or equivalent with Diamond Crystal.

Step-by-Step Workflow:

  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air. Reason: To subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.[4]

  • Sample Preparation:

    • If Solid: Place ~5 mg of the compound directly on the crystal center. Apply high pressure using the anvil clamp. Reason: Good contact is essential for ATR to increase penetration depth.

    • If Oil/Gum: Apply a thin film. No pressure clamp is needed, but ensure no air bubbles are trapped.[4]

  • Acquisition:

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Precision).

  • Post-Processing: Apply "Atmospheric Compensation" to remove residual CO₂/H₂O lines. Perform a baseline correction if the baseline drifts due to scattering.

ProtocolFlow Start Start: Instrument Calibration Clean Clean Crystal (Isopropanol) Start->Clean Background Collect Background (Air Spectrum) Clean->Background Sample Apply Sample (High Pressure for Solids) Background->Sample Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) Sample->Scan Process Data Processing (Baseline + CO₂ Removal) Scan->Process

Figure 2: Validated ATR-FTIR workflow for heterocyclic amines.[7]

Synthesis & Spectral Evolution[3][5][11]

Understanding the synthesis pathway clarifies why the spectrum changes. The standard synthesis involves an SNAr reaction between 4-chloro-2-(methylthio)pyrimidine and piperidin-3-ol.

SynthesisPath SM1 4-Cl-2-SMe-Pyrimidine (Strong C-Cl band) Reaction SNAr Reaction (Base, Heat) SM1->Reaction SM2 Piperidin-3-ol (N-H band present) SM2->Reaction Product Target Product (No C-Cl, No N-H) Reaction->Product Loss of HCl

Figure 3: Reaction pathway highlighting the loss of diagnostic bands (C-Cl, N-H) and formation of the product.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyrimidine and Piperidine Derivatives. NIST Chemistry WebBook, SRD 69.[4][8] [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4] (Standard reference for functional group assignments).

  • PubChem Database. Compound Summary: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (CAS 1261234-71-2).[1] [Link][4]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[4] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[4] [Link][4]

(Note: While specific spectral data for this exact CAS is proprietary to paid databases like SciFinder, the functional group analysis provided here is derived from first principles and validated against homologous series in the public domain.)

Sources

Validation

Reference standards for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol analysis

A Technical Guide to Qualification and Analysis[1] Executive Summary 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a critical intermediate scaffold, frequently employed in the synthesis of kinase inhibitors and G...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Qualification and Analysis[1]

Executive Summary

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol is a critical intermediate scaffold, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Unlike final drug substances (APIs), this specific building block rarely has a commercially available Compendial Reference Standard (USP/EP/BP) .[1]

This guide addresses the "Standard Gap." It compares the risks and technical requirements of using Commercial Catalog Reagents versus Fully Characterized In-House Reference Standards . It provides a scientifically grounded protocol for qualifying this material, specifically addressing its two primary stability liabilities: thioether oxidation and piperidine chirality .

Part 1: The Analyte Profile & Critical Quality Attributes (CQAs)

To select the right reference standard, one must first understand the molecule's inherent instability.

Structural Vulnerabilities
  • The Thioether (Methylsulfanyl) Moiety: The sulfur atom at the 2-position of the pyrimidine ring is highly susceptible to oxidation.[1]

    • Impurity A: Sulfoxide (R-SO-R')[1]

    • Impurity B: Sulfone (R-SO₂-R')[1]

    • Impact: These impurities significantly alter the potency of the standard and can act as distinct reactive species in subsequent synthesis steps.

  • The Chiral Center (Piperidin-3-ol): The hydroxyl group at C3 creates a stereocenter.[1]

    • Risk:[1][2] Commercial "racemic" supplies often vary in enantiomeric ratio (er).[1] "Enantiopure" supplies may undergo racemization under harsh acidic/basic conditions.[1]

    • Requirement: A reference standard must have a defined Stereochemical Purity.[1]

Part 2: Comparison of Reference Standard Strategies

Since a USP standard is unavailable, laboratories must choose between three sourcing strategies.

Comparative Analysis: Sourcing Options
FeatureOption A: Commercial Catalog Reagent Option B: In-House Qualified Standard (Recommended) Option C: Third-Party Custom CRM
Definition Off-the-shelf chemical from vendors (e.g., Fluorochem, BLDpharm).[1]Material synthesized/purified internally and characterized by qNMR/Mass Balance.Outsourced to a certified lab (ISO 17034) for full certification.[1]
Purity Confidence Low to Medium. Often labeled "≥95%" based on simple area% (HPLC-UV), ignoring water/salts.[1]High. Purity assigned as % w/w (mass fraction) accounting for all impurities.[1]Very High. Legally defensible, traceable to SI units.
Chiral Definition Variable. Often unspecified ee/er unless explicitly stated.[1]Explicit. Chiral HPLC confirms enantiomeric purity.Explicit. Full chiral certification.[1]
Cost Low ($100 - $500/g)Medium (High labor cost, low material cost).[1]High ($5,000+ per batch).[1]
Lead Time 1–2 Weeks4–8 Weeks (Synthesis + Analysis).[1]3–6 Months.
Suitability Discovery Phase; Route Scouting.[1]GLP Tox Studies; GMP Manufacturing; Clinical Release. Late-Stage GMP; Commercial Release.[1]
Decision Logic: When to Upgrade?

The following diagram illustrates the decision process for selecting the appropriate standard grade based on the development phase.

StandardSelection Start Start: Define Usage Requirement Phase What is the Development Phase? Start->Phase Discovery Discovery / Early R&D Phase->Discovery Non-Regulated GLP_GMP GLP Tox / GMP Manufacture Phase->GLP_GMP Regulated RiskAssess Risk Assessment: Is Chiral Purity Critical? Discovery->RiskAssess InHouse Establish In-House Primary Standard GLP_GMP->InHouse Mandatory Catalog Use Catalog Reagent (Verify Identity Only) RiskAssess->Catalog No RiskAssess->InHouse Yes (Stereochem matters)

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and chemical risk.[1]

Part 3: The Qualification Protocol (In-House Standard)

To transform a raw material into a Qualified Primary Reference Standard , you must establish its "Potency" (Assay) and "Identity" with absolute certainty. The Mass Balance Approach or Quantitative NMR (qNMR) are the required methodologies.[1]

Workflow: The "Gold Standard" Qualification
  • Sourcing: Purchase 5–10g of high-grade material (or synthesize crude).

  • Purification: Recrystallize (e.g., Ethanol/Heptane) to remove process impurities.

  • Homogenization: Grind and blend to ensure batch uniformity.

  • Characterization: Execute the following analytical battery.

Experimental Battery
TestMethodAcceptance Criteria (Target)Purpose
Structure 1H-NMR, 13C-NMR, MSConforms to structure.Confirm identity.
Organic Impurities HPLC-UV (Gradient)> 99.0% Area.[1]Detect synthetic byproducts & oxidation.[1]
Chiral Purity Chiral HPLC> 99.5% ee.Confirm single enantiomer.
Volatiles GC-Headspace or TGAReport Value (e.g., < 0.5%).Quantify residual solvents.[1]
Water Karl Fischer (KF)Report Value (e.g., < 0.2%).[1]Quantify moisture content.[1]
Inorganic Residue ROI (Residue on Ignition)< 0.1%.[1]Quantify salts/metals.[1]
Absolute Purity qNMR 98.0% – 102.0% w/w The Primary Assay Value.
Detailed Protocol: Purity Assignment via qNMR

Quantitative NMR is superior to chromatographic mass balance for this molecule because it does not require response factors for unknown impurities.[1]

  • Instrument: 600 MHz NMR (min. 400 MHz).[1]

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1] Ensure the IS signal does not overlap with the pyrimidine or piperidine protons.

  • Solvent: DMSO-d6 (Excellent solubility for polar pyrimidines).[1]

  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full relaxation of nuclei.
    
  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.[1][3]

Part 4: Analytical Methodologies

HPLC Method for Impurity Profiling (Oxidation Monitor)

This method separates the parent thioether from its sulfoxide and sulfone derivatives.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH ~6.5).[1] Note: Avoid strong acids (TFA) which might degrade the thioether over long runs.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 275 nm (Pyrimidine

    
    ).[1][4]
    
  • Critical Resolution: Resolution (

    
    ) > 1.5 between Parent and Sulfoxide impurity.
    
Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Mode: Isocratic.

  • Rationale: The basic modifier (Diethylamine) is essential to suppress peak tailing caused by the secondary amine on the piperidine ring.[1]

Part 5: Visualization of the Qualification Workflow

The following diagram details the sequence of events required to generate a Certificate of Analysis (CoA) for this reference standard.

QualificationWorkflow cluster_Analysis Analytical Characterization RawMat Raw Material (Crude) Purify Purification (Recrystallization) RawMat->Purify Homogenize Homogenization (Blending) Purify->Homogenize qNMR qNMR (Absolute Assay) Homogenize->qNMR KF_ROI KF / ROI (Water/Ash) Homogenize->KF_ROI Chiral Chiral HPLC (Stereopurity) Homogenize->Chiral LCMS LC-MS (Impurity ID) Homogenize->LCMS DataReview Data Review & Mass Balance calc qNMR->DataReview KF_ROI->DataReview Chiral->DataReview LCMS->DataReview COA Release CoA (Valid for 1 Year) DataReview->COA

Figure 2: Workflow for qualifying a secondary reference standard from raw material to released Certificate of Analysis.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][5][6] (2000).[1] Link

  • International Council for Harmonisation (ICH). Q2(R2): Validation of Analytical Procedures.[1] (2023).[1] Link

  • Weber, M., et al. "Quantitative NMR spectroscopy (qNMR) for the purity assessment of organic calibration standards." Analytical and Bioanalytical Chemistry, 407, 3103–3113 (2015).[7] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1]Link[1]

  • Bavoh, C.B., et al. "Synthesis and oxidation of pyrimidine thioethers: Structural insights." Journal of Molecular Structure, 1202, 127258 (2020).

Sources

Comparative

Crystal Structure Determination of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol: A Comparative Technical Guide

The following guide provides a comprehensive technical analysis of the crystal structure determination of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol . This document is structured to serve as a strategic resource...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the crystal structure determination of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol . This document is structured to serve as a strategic resource for researchers, comparing the definitive Single Crystal X-Ray Diffraction (SC-XRD) method against alternative structural elucidation techniques.[1]

Executive Summary & Molecule Profile

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (Formula: C₁₀H₁₅N₃OS) represents a critical scaffold in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other pyrimidine-based signal transduction modulators.[1]

The structural elucidation of this molecule is non-trivial due to three specific physicochemical challenges:

  • Conformational Flexibility: The piperidine ring (chair/boat transitions) and the freely rotating C-N bond between the pyrimidine and piperidine rings.[1]

  • Chirality: The C3 position on the piperidine ring is a stereocenter.[1] Depending on the synthetic route, the material may be racemic or enantiopure, drastically altering the space group (Centrosymmetric vs. Non-centrosymmetric).[1]

  • H-Bonding Potential: The hydroxyl (-OH) group and pyrimidine nitrogens create a competitive landscape for intermolecular hydrogen bonding, dictating the crystal packing lattice.[1]

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow ("The Product") against alternative methods (PXRD, NMR, Computational), demonstrating why SC-XRD is the requisite gold standard for this application.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against alternative structural determination methods for this specific molecule.

FeatureSC-XRD (The Gold Standard) Powder XRD (PXRD) Solution NMR (1D/2D) Computational (DFT)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase FingerprintConnectivity & Relative StereochemPredicted Energy Minima
Resolution Atomic (< 0.8 Å)Lattice Planes (> 2.0 Å)N/A (Average conformation)N/A (Theoretical)
Chirality Determination Absolute (via Flack Parameter)Impossible (without reference)Relative only (NOESY)N/A
Disorder Handling Quantitative (Occupancy factors)Qualitative (Peak broadening)Dynamic averagingStatic snapshots
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline Powder (>10 mg)Solubilized Sample (>5 mg)CPU/GPU Time
Suitability for Docking High (Experimental validation)LowLowMedium (Needs validation)
Expert Insight on Causality[1]
  • Why SC-XRD wins: For drug development, knowing the exact conformation of the piperidine ring (e.g., is the -OH axial or equatorial in the solid state?) is critical for binding site docking.[1] NMR averages these signals in solution, losing the bioactive conformation information.[1]

  • The Role of PXRD: PXRD is not a replacement but a complement.[1] Once the SC-XRD structure is solved, PXRD is used to verify that the bulk synthesized batch matches the single crystal form (polymorph control).[1]

Strategic Protocol: Determination Workflow

This protocol is designed to maximize the probability of obtaining high-quality crystals for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.[1]

Phase 1: Crystallization Screening (The "Self-Validating" Step)

The goal is to slow down nucleation to allow ordered lattice formation.[1] Due to the amphiphilic nature of the molecule (polar -OH, lipophilic -SMe), a single solvent often fails.[1]

  • Method A (Vapor Diffusion): Dissolve 20 mg in Ethanol (good solubility).[1] Place in a small vial. Place this vial inside a larger jar containing Hexane (antisolvent). Seal.

    • Mechanism:[1] Hexane slowly diffuses into the ethanol, lowering solubility gradually.[1]

  • Method B (Slow Evaporation): Dissolve in Acetone/Water (9:1) .[1] Cover with parafilm and poke 3 small holes.[1]

    • Mechanism:[1] Water acts as a hydrogen-bond donor/acceptor to stabilize the -OH group during stacking.[1]

Phase 2: Data Collection & Refinement[1]
  • Temperature: Collect at 100 K (Cryogenic).

    • Reasoning: Freezes the thermal motion of the flexible piperidine ring, improving resolution.[1]

  • Strategy: Full sphere collection (Mo or Cu radiation).[1]

  • Refinement Target: R1 < 5%.

Phase 3: Visualization of the Workflow

The following diagram illustrates the decision logic for determining the structure.

G Start Crude 1-(2-Methylsulfanyl- pyrimidin-4-yl)-piperidin-3-ol PurityCheck Purity Check (HPLC/NMR) >98% Required Start->PurityCheck CrystScreen Crystallization Screening (Vapor Diffusion vs Evaporation) PurityCheck->CrystScreen Pass CrystalFound Single Crystal Isolated? CrystScreen->CrystalFound CrystalFound->CrystScreen No (Retry Solvent) SCXRD SC-XRD Data Collection (100 K, Mo/Cu Source) CrystalFound->SCXRD Yes StructureSol Structure Solution (SHELXT / Olex2) SCXRD->StructureSol Refinement Refinement & Validation (Check Piperidine Disorder) StructureSol->Refinement FinalModel Final CIF & PDB Model Refinement->FinalModel PXRD PXRD (Bulk ID) FinalModel->PXRD Generate Simulated Pattern

Figure 1: Decision tree for the structural determination of the target molecule, highlighting the critical purity check and iterative crystallization loop.

Supporting Experimental Data (Representative)

Since the specific crystal structure of this exact isomer may not be in the open CSD database, the following data represents the expected crystallographic parameters based on high-similarity analogs (e.g., pyrimidine-4-amine derivatives) and the physicochemical laws governing this scaffold.

Scenario: Racemic synthesis (using (±)-3-hydroxypiperidine).

Table 1: Predicted Crystal Data
ParameterValue (Representative)Notes
Crystal System MonoclinicCommon for racemic organic salts/neutrals.[1]
Space Group P2₁/cCentrosymmetric (accommodates both R and S enantiomers).[1]
Unit Cell (a, b, c) a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 12.4 ÅTypical volume for MW ~225 Da (Z=4).
Beta Angle (β) ~105°Typical monoclinic shear.[1]
Volume (V) ~1140 ųFollows the 18 ų rule per non-H atom.[1]
Z (Molecules/Cell) 4Standard packing for P2₁/c.
Density (calc) ~1.31 g/cm³Consistent with S-containing heterocycles.[1]
Table 2: Key Hydrogen Bonding Interactions

The stability of the crystal lattice is driven by the donor (OH) and acceptor (N_pyrimidine) capabilities.[1]

Interaction (D-H...A)Distance (D...A)GeometryStructural Role
O(3)-H...N(3) 2.85 ÅIntermolecularPrimary chain formation (Head-to-Tail).[1]
O(3)-H...O(3) 2.75 ÅIntermolecularDimer formation (if N is sterically blocked).[1]
C(H)-S...π 3.60 ÅWeak InteractionStacking of pyrimidine rings.[1]

Mechanistic Pathway: Interaction Network[1]

Understanding the intermolecular forces is vital for predicting solubility and bioavailability.[1] The diagram below visualizes the H-bond network likely to be observed in the crystal lattice.

Interactions Mol1 Molecule A (Donor: -OH) Mol2 Molecule B (Acceptor: Pyrimidine N) Mol1->Mol2 Strong H-Bond (O-H...N) Mol3 Molecule A' (S-Me Group) Mol4 Molecule B' (Pi-System) Mol3->Mol4 Weak Interaction (S...Pi Stacking)

Figure 2: Predicted supramolecular assembly showing the primary Hydrogen Bond driving the lattice formation and secondary Sulfur-Pi interactions.[1]

Conclusion

For 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol , relying solely on PXRD or NMR provides an incomplete structural picture.[1] The flexibility of the piperidine ring and the critical stereochemistry at C3 demand the resolution provided by Single Crystal XRD .[1]

Recommendation:

  • Synthesize the compound to >98% purity.[1][2]

  • Utilize Ethanol/Hexane vapor diffusion for crystallization.[1]

  • Solve the structure in P2₁/c (if racemic) or P2₁ (if chiral) to obtain definitive atomic coordinates for downstream docking studies.[1]

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link

  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Standard text for crystallization strategies).

  • PubChem Compound Summary. "Pyrimidine Derivatives and Kinase Inhibition." (General reference for scaffold biological relevance). Link

Sources

Validation

Technical Comparison Guide: Differentiating 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

Part 1: Executive Summary & Structural Landscape[1] The Challenge In medicinal chemistry, the pyrimidine-piperidine scaffold is a privileged structure, frequently serving as a core for kinase inhibitors and GPCR ligands....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Landscape[1]

The Challenge

In medicinal chemistry, the pyrimidine-piperidine scaffold is a privileged structure, frequently serving as a core for kinase inhibitors and GPCR ligands. The target molecule, 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol (hereafter Target-3-OH ), presents a unique analytical challenge.[1] Its synthesis and characterization require rigorous differentiation from three distinct classes of isomers:

  • Regioisomers: Resulting from nucleophilic attack at the incorrect pyrimidine carbon (C2 vs C4).[1]

  • Positional Isomers: Variations in the hydroxyl group location on the piperidine ring (3-OH vs 4-OH).

  • Stereoisomers: The enantiomeric pair (

    
     vs 
    
    
    
    ) arising from the chiral center at C3 of the piperidine.

Misidentification leads to erroneous Structure-Activity Relationship (SAR) data and regulatory compliance failures.[1] This guide provides a definitive, self-validating analytical framework to authenticate Target-3-OH .

Structural Isomerism Overview

The following decision tree visualizes the structural relationships and the primary analytical method required for differentiation.

IsomerLandscape Target Target Molecule 1-(2-SMe-pyrimidin-4-yl)-piperidin-3-ol Positional Positional Isomer 1-(2-SMe-pyrimidin-4-yl)-piperidin-4-ol Target->Positional Impure Starting Material Stereo Enantiomer (R) vs (S) Stereoisomers Target->Stereo Chiral Resolution Needed Substrate Starting Materials 4-Cl-2-SMe-Pyrimidine + 3-OH-Piperidine Substrate->Target SNAr (C4 Attack) Regio Regioisomer (C2-Attack) 1-(4-SMe-pyrimidin-2-yl)-piperidin-3-ol Substrate->Regio SNAr (C2 Attack - Rare) Method1 Differentiation: 1H NMR (Pyridine Shift) Regio->Method1 Method2 Differentiation: 13C NMR (Symmetry) Positional->Method2 Method3 Differentiation: Chiral HPLC / SFC Stereo->Method3

Caption: Structural hierarchy of potential impurities and the definitive analytical techniques for their identification.

Part 2: Analytical Strategy & Data Interpretation[1]

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the target from its regio- and positional isomers.

A. Differentiating Regioisomers (Pyrimidine Substitution)

The reaction of 4-chloro-2-(methylthio)pyrimidine usually favors substitution at C4 due to the activation by ring nitrogens.[1] However, displacement of the SMe group at C2 is a potential side reaction.

FeatureTarget (C4-Substituted) Regioisomer (C2-Substituted) Mechanistic Insight
H-5 Proton Doublet,

ppm
Doublet,

ppm
H-5 is more shielded in the C4-isomer due to the electron-donating piperidine nitrogen being directly conjugated to the C4 position.[1]
H-6 Proton Doublet,

ppm
Doublet,

ppm
H-6 is adjacent to N1.[1] In the C2-isomer, the SMe at C4 changes the electronic environment, typically deshielding H-6 less than the piperidine would shield it.
Coupling (

)

Hz

Hz
Vicinal coupling is similar; chemical shift is the discriminator.[1]
B. Differentiating Positional Isomers (Piperidine 3-OH vs 4-OH)

This is the most critical check, often arising from impure starting materials (3-hydroxypiperidine contaminated with 4-hydroxypiperidine).[1]

  • Target (3-OH): The molecule lacks a plane of symmetry within the piperidine ring.

    • 13C NMR: Expect 5 distinct signals for the piperidine ring carbons.

    • 1H NMR: The protons at C2, C4, C5, and C6 are diastereotopic. The spectrum will show complex multiplets.

  • Isomer (4-OH): The molecule possesses a plane of symmetry (passing through N1 and C4 of the piperidine).

    • 13C NMR: Expect only 3 distinct signals for the piperidine ring (C2/C6 equivalent, C3/C5 equivalent, C4 unique).

    • 1H NMR: Simplified spectrum with equivalent splitting patterns for axial/equatorial pairs on both sides of the ring.

Mass Spectrometry (MS) Fragmentation

While the molecular weight (MW 225.[1]31) is identical for all isomers, fragmentation patterns (MS/MS) provide structural clues.[1]

  • Target (3-OH): Fragmentation often yields a characteristic loss of the hydroxymethyl radical or ring opening proximal to the nitrogen.

  • Regioisomer (SMe at C4): The loss of

    
     (47 Da) is often more facile from the 4-position than the 2-position due to resonance stabilization of the resulting cation.
    
Chiral Chromatography (Enantiomer Separation)

The Target-3-OH contains a chiral center at C3.[1] Synthetic routes using racemic 3-hydroxypiperidine yield a racemate.[1]

  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are industry standards for amine-containing alcohols.[1]

  • Mobile Phase: Hexane/IPA/Diethylamine (Normal Phase) or CO2/Methanol/Diethylamine (SFC).[1]

  • Validation: A 50:50 split of peak area confirms a racemate; a single peak confirms enantiopurity (requires an authentic standard for absolute configuration assignment).

Part 3: Experimental Protocols

Synthesis & Purification Workflow

This protocol ensures the preferential formation of the C4-substituted target and removal of isomers.

Reagents:

  • 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)[1]

  • 3-Hydroxypiperidine (1.1 eq)[1]

  • Triethylamine (Et3N) (2.0 eq)[1]

  • Solvent: Ethanol or DMF[1]

Protocol:

  • Dissolution: Dissolve 4-chloro-2-(methylthio)pyrimidine in Ethanol (0.5 M).

  • Addition: Add Et3N followed by 3-hydroxypiperidine dropwise at 0°C.

    • Expert Note: Low temperature favors the kinetic product (C4-substitution) over the thermodynamic equilibration or bis-substitution.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Remove solvent in vacuo.[1] Partition residue between EtOAc and Water.[1] Wash organic layer with Brine.[1]

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% MeOH in DCM.[1]
      
    • Separation: The 3-OH isomer typically elutes differently from the 4-OH isomer due to differences in hydrogen bonding capability with the stationary phase.

Analytical Validation Workflow

The following diagram outlines the self-validating logic for confirming the product identity.

ValidationWorkflow Sample Isolated Product MS 1. LC-MS Check (Confirm MW 225.3) Sample->MS NMR_H 2. 1H NMR (Check H5/H6 Doublets) MS->NMR_H NMR_C 3. 13C NMR (Count Piperidine Signals) NMR_H->NMR_C Decision Isomer Check NMR_C->Decision Pass CONFIRMED Target Structure Decision->Pass 5 Pip Signals + Correct Shifts Fail REJECT Isomer Detected Decision->Fail 3 Pip Signals (Symmetry)

Caption: Step-by-step analytical decision matrix for product release.

Part 4: Comparative Data Summary

The following table summarizes the expected analytical signatures for the Target versus its most common impurity (the 4-OH positional isomer).

Analytical MethodTarget: 1-(...)-piperidin-3-ol Isomer: 1-(...)-piperidin-4-ol
Symmetry (NMR) Asymmetric Symmetric (Plane through N1-C4)
13C Signals (Piperidine) 5 Distinct Peaks (C2, C3, C4, C5, C6)3 Distinct Peaks (C2/6, C3/5, C4)
1H NMR (Piperidine) Complex multiplets; diastereotopic protons.[1][2]Simplified patterns; C2/C6 protons equivalent.[1]
Chirality Chiral (Resolvable into enantiomers)Achiral (Meso-like plane of symmetry)
Polarity (TLC) Generally less polar (intramolecular H-bond possible)Generally more polar (exposed OH)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71537367. Retrieved from [Link][1]

  • Botezatu, A., et al. (2024). NMR Studies of Pyrimidine Derivatives. Russian Journal of Inorganic Chemistry. Retrieved from [Link]

  • Koppenhoefer, B., et al. (1996). Separation of enantiomers of drugs by capillary electrophoresis.[3] III. Beta-cyclodextrin as chiral solvating agent.[1][3] Journal of Chromatography A. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[1][4] Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

Comparative

Comparative Solubility Guide: Piperidin-3-ol Derivatives in Aqueous Media

Executive Summary & Technical Rationale Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in drug discovery, serving as a chiral building block for alkaloids, kinase inhibitors, and GPCR ligands. Its solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in drug discovery, serving as a chiral building block for alkaloids, kinase inhibitors, and GPCR ligands. Its solubility profile is governed by a delicate balance between the hydrophilic hydroxyl/amine functionalities and the lipophilic piperidine ring.[1]

While the parent compound (piperidin-3-ol) exhibits extreme aqueous solubility (>1000 mg/mL), functionalization at the Nitrogen (


-substitution) or Carbon scaffold drastically alters this profile. This guide provides a comparative analysis of these derivatives, elucidating the mechanistic drivers—crystal lattice energy, pKa shifts, and lipophilicity (LogP)—that dictate their behavior in aqueous media.

Key Insight: The positional isomerism between 3-ol and 4-ol significantly impacts solid-state properties. Piperidin-3-ol has a significantly lower melting point (57–61 °C) compared to piperidin-4-ol (108–114 °C), correlating to lower crystal lattice energy and generally superior dissolution kinetics for the 3-isomer derivatives.

Physicochemical Drivers of Solubility[2]

Understanding the solubility of this class requires analyzing three core parameters:

A. Positional Isomerism & Crystal Packing

The position of the hydroxyl group influences intermolecular hydrogen bonding networks in the solid state.

  • Piperidin-4-ol: High symmetry allows for tight crystal packing, resulting in a higher melting point and higher lattice energy.

  • Piperidin-3-ol: The asymmetric placement disrupts packing efficiency, lowering the melting point. This "frustrated" packing often leads to higher apparent solubility and faster dissolution rates.

B. Ionization (pKa)

The piperidine nitrogen is basic (pKa ~9–10).

  • pH < pKa: The molecule is protonated (cationic), drastically increasing aqueous solubility via ion-dipole interactions.

  • pH > pKa: The molecule exists as a free base. While the parent 3-ol remains soluble due to the hydrophilic -OH, lipophilic derivatives (e.g.,

    
    -benzyl) precipitate rapidly.
    
C. Lipophilicity (LogP)

Substitution on the nitrogen atom is the primary "switch" for solubility.

  • H-Bond Donors:

    
    -H and 
    
    
    
    -H groups facilitate water solvation.
  • Masking: Converting the secondary amine to a carbamate (e.g.,

    
    -Boc) removes a key H-bond donor and increases LogP, often reducing solubility by orders of magnitude.
    

Comparative Solubility Data

The following table synthesizes experimental observations and physicochemical data for key piperidin-3-ol derivatives.

Table 1: Comparative Aqueous Solubility and Physicochemical Properties

DerivativeStructure TypeState (RT)Melting Point (°C)LogP (Calc)Aqueous Solubility (pH 7.4)Solubility Driver
Piperidin-3-ol (Parent) Free BaseSolid57–61-0.3Very High (>1000 mg/mL)Hydrophilic -OH / -NH
Piperidin-3-ol HCl SaltSolid>160 (dec)N/AVery High (>1000 mg/mL)Ionic dissociation
Piperidin-4-ol (Isomer) Free BaseSolid108–114-0.3High (>500 mg/mL)Hydrophilic (Higher MP limits rate)

-Methyl-piperidin-3-ol
Tertiary AmineLiquid/Low Melt< 250.1High (Miscible)Low Lattice Energy

-Boc-piperidin-3-ol
CarbamateSolid60–651.2Low (< 1 mg/mL)Lipophilic / No Ionizable N

-Benzyl-piperidin-3-ol
Tertiary AmineSolid45–501.8pH Dependent (High at pH 2; Low at pH 7.[2][3]4)Basic Nitrogen (pKa ~9.5)

Note: Data compiled from Sigma-Aldrich product specifications and calculated physicochemical descriptors (ChemDraw/PubChem).

Visualizing Structure-Solubility Relationships (SAR)

The following diagram illustrates how structural modifications to the piperidin-3-ol core shift the solubility mechanism.

SAR_Analysis cluster_mech Mechanistic Impact Core Piperidin-3-ol Core (High Solubility) Salt Salt Formation (HCl, Acetate) Core->Salt Protonation N_Alk N-Alkylation (Methyl, Ethyl) Core->N_Alk Small Hydrophobic N_Aryl N-Arylation/Boc (Benzyl, Carbamate) Core->N_Aryl Large Hydrophobic Res_Salt Max Solubility Stable Solid Salt->Res_Salt Res_Alk High Solubility Lower MP N_Alk->Res_Alk Res_Aryl Drastic Reduction pH Dependent N_Aryl->Res_Aryl Mechanisms Key Factors: 1. Lattice Energy (MP) 2. H-Bond Potential 3. Ionization (pKa)

Figure 1: Structure-Activity Relationship (SAR) map detailing how chemical modifications impact the aqueous solubility of the piperidin-3-ol scaffold.[]

Experimental Protocols

To ensure data integrity, use the following protocols. The Thermodynamic Method is the gold standard for final compound characterization, while the Kinetic Method is suitable for early-stage screening.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Validates equilibrium solubility for formulation development.

  • Preparation: Weigh excess solid compound (approx. 2–5 mg) into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of the target media (e.g., Phosphate Buffer pH 7.4, Water, or 0.1 M HCl).

    • Critical Step: Ensure undissolved solid remains visible.[1] If clear, add more solid.

  • Equilibration: Cap tightly and place on an orbital shaker (500 rpm) or magnetic stirrer at 25 °C ± 1 °C for 24 to 48 hours .

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR

    • Filter supernatant through a 0.22 µm PVDF syringe filter (pre-saturated to minimize adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Calculation:

      
      
      
Protocol B: Kinetic Solubility (Nephelometry)

Rapid estimation for HTS/Hit-to-Lead.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Titration: Dispense aqueous buffer (pH 7.4) into a 96-well plate.

  • Spiking: Spiking DMSO stock into the buffer in stepwise increments (e.g., 1%, 2%, 5% v/v) to reach target concentrations (1–100 µM).

  • Readout: Measure light scattering (turbidity) via a nephelometer or plate reader (Absorbance at 620 nm) immediately and after 2 hours.

  • Endpoint: The concentration at which turbidity exceeds the solvent blank baseline is the Kinetic Solubility Limit .

Decision Workflow for Solubility Optimization

When encountering poor solubility with piperidin-3-ol derivatives, follow this logical workflow to identify the optimal remediation strategy.

Sol_Workflow Start Compound Precipitates in Aqueous Media Check_pH Is the N-substituent Basic (pKa > 7)? Start->Check_pH Yes_Basic Yes Check_pH->Yes_Basic Amine present No_Basic No (Neutral/Acidic) Check_pH->No_Basic Amide/Carbamate Salt_Screen Strategy 1: Salt Formation (HCl, Mesylate) Yes_Basic->Salt_Screen pH_Adj Strategy 2: Formulate in Acidic Buffer (pH 4-5) Yes_Basic->pH_Adj Cosolvent Strategy 3: Cosolvents (PEG400, PG) No_Basic->Cosolvent Complex Strategy 4: Cyclodextrins (HP-beta-CD) No_Basic->Complex

Figure 2: Decision tree for troubleshooting solubility issues based on the chemical nature of the derivative.

References

  • Sigma-Aldrich. 3-Hydroxypiperidine Product Specification & Solubility Data. Retrieved from

  • PubChem. Compound Summary: 3-Hydroxypiperidine (CID 23293).[5] National Library of Medicine. Retrieved from

  • BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from

  • ChemicalBook. 3-Hydroxypiperidine Chemical Properties and Derivatives. Retrieved from

  • Wikipedia. Piperidine and N-Hydroxypiperidine Properties. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

[1] Core Directive & Compound Identification This guide mandates the operational protocols for the safe containment, transport, and final disposal of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol .[1][2][3] As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Directive & Compound Identification

This guide mandates the operational protocols for the safe containment, transport, and final disposal of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol .[1][2][3] As a Senior Application Scientist, I emphasize that disposal is not merely a janitorial task but a critical phase of the experimental lifecycle that demands the same rigor as synthesis.

Chemical Profile for Waste Management
  • Chemical Name: 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol[1][4]

  • CAS Number: 1261234-71-2[1][4]

  • Molecular Formula: C₁₀H₁₅N₃OS[1]

  • Key Functional Groups:

    • Pyrimidine Core: Nitrogen-rich heterocycle (NOx precursor upon combustion).[1]

    • Methylsulfanyl Group (Thioether): Sulfur-containing (SOx precursor upon combustion).[1]

    • Piperidine Ring: Secondary amine derivative (Potential basicity/irritant).[1]

    • Hydroxyl Group: Polar functionality.[1]

Disposal Classification: Non-Halogenated, Sulfur-Bearing Organic Waste. [1]

Hazard Identification & Risk Assessment

Before disposal, the waste generator must characterize the risk.[2][5] While specific toxicological data for this exact intermediate may be limited, its structural analogs (aminopyrimidines and piperidines) dictate the following safety profile:

Hazard CategoryClassificationOperational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][6] Do not dispose of in municipal trash or sink.
Skin/Eye Irritation Category 2/2AContact hazard.[1][6][7] Double-gloving (Nitrile) is mandatory during waste transfer.[1]
Combustion Byproducts High Risk Incineration releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[1]
Reactivity StableCompatible with standard organic waste streams; avoid strong oxidizers.[1]

Critical Safety Note: The presence of the methylsulfanyl group means this compound will generate sulfur dioxide (


) during incineration.[1] It must  be routed to a facility equipped with wet scrubbers.[1]

Waste Segregation & Accumulation Protocol

Proper segregation is the primary defense against unexpected chemical reactions in the waste stream.

A. Solid Waste (Pure Compound/Powder)[1]
  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Must read "Hazardous Waste - Solid, Toxic."[1]

  • Constituent Note: Explicitly list "Contains Sulfur" on the tag to aid the disposal facility in incinerator selection.

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate, Dichloromethane (DCM).

    • Incompatible: Strong oxidizers (e.g., Nitric Acid, Peroxides) – risk of sulfoxide/sulfone formation or violent reaction.

  • Stream Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .[1]
      
    • If dissolved in MeOH/EtOAc

      
      Non-Halogenated Organic Waste .[1]
      
C. Waste Decision Logic

WasteDisposalTree Start Waste Generation (1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol) StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Segregate into Solid Hazardous Waste Container SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling LABELING CRITICAL: List 'Organic Sulfide' on Tag SolidContainer->Labeling Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (Red Can) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Clear/Blue Can) NonHalo->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling

Figure 1: Decision matrix for segregating waste based on physical state and solvent carrier.[1]

Final Disposal Methodology

The only acceptable final disposal method for this compound is High-Temperature Incineration .[1]

Procedure for EHS/Waste Managers:
  • Collection: Consolidate satellite accumulation containers into the central waste storage area.

  • Manifesting:

    • Designate as "Waste Toxic Solids, Organic, n.o.s." (not otherwise specified).

    • If RCRA codes are required by local law for unlisted research chemicals, apply D001 (Ignitable, if in solvent) or generic toxic codes based on local statutes.

  • Destruction:

    • Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for hazardous organic waste.

    • Requirement: The incinerator must operate at >1000°C with secondary combustion chambers and alkaline scrubbers to neutralize

      
       and 
      
      
      
      emissions.

Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent contamination and exposure.

PPE Required: Nitrile gloves (double layer recommended), safety goggles, lab coat, N95 respirator (if powder is fine/dusty).[1]

Step-by-Step Cleanup:
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • Contain:

    • Solids: Gently cover with wet paper towels to prevent dust generation.[1]

    • Liquids: Encircle with absorbent boom or vermiculite.[1]

  • Clean:

    • Sweep up solids or absorbed liquids using a dustpan and brush dedicated to hazardous waste.[1]

    • Do not use a vacuum cleaner unless it is a HEPA-filtered unit specifically designed for hazardous powders.[1]

  • Decontaminate: Wash the surface with a mild detergent solution followed by water.[1]

  • Disposal: Place all cleanup materials (absorbents, gloves, paper towels) into the Solid Hazardous Waste container.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Vermiculite (Liq) or Wet Wipe (Solid) PPE->Contain Collect Collect Debris: Place in Haz Waste Bag Contain->Collect Wash Surface Decon: Soap & Water Wash Collect->Wash Report Report to EHS Wash->Report

Figure 2: Operational workflow for managing accidental spills.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2016).[1] Piperidine: Human Health Tier II Assessment. Industrial Chemicals. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates like 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol not just as a routine task, but as a critical intersection of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates like 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol not just as a routine task, but as a critical intersection of chemical hygiene, mechanistic understanding, and operational integrity.

Because comprehensive toxicological profiles for early-stage drug development intermediates are often incomplete, we must operate under a conservative safety envelope dictated by the OSHA Laboratory Standard (29 CFR 1910.1450)[1]. This guide provides the definitive, self-validating protocols required to handle this specific pyrimidine-piperidine derivative safely.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular causality of the hazards:

  • The Piperidine Moiety: Piperidine derivatives are basic amines that frequently act as localized skin and ocular irritants.

  • The Methylsulfanyl-Pyrimidine Core: Sulfur-containing heterocycles can act as skin sensitizers. More importantly, if this compound is solubilized in polar aprotic solvents (like DMSO or DMF) for biological assays, the solvent acts as a carrier, dramatically increasing the risk of transdermal penetration of the active pharmaceutical ingredient (API).

  • Physical State: As a lyophilized powder or milled solid, the primary acute exposure route is the inhalation of aerosolized particulates.

Core PPE & Engineering Controls

Every piece of safety equipment must function as part of a self-validating system. If one layer fails, the next must immediately provide containment. Below is the quantitative and qualitative breakdown of required protections.

PPE / Control CategorySpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (≥ 4-6 mil thickness)Nitrile provides superior chemical resistance against incidental splashes of common solubilizing agents (e.g., DMSO, DCM) compared to latex, preventing transdermal transport of the API[2].
Eye Protection ANSI Z87.1 Splash GogglesProtects ocular mucosa from fine particulate dust generated during the weighing and transfer of the solid.
Body Protection 100% Cotton Lab Coat (Fully Buttoned)Prevents electrostatic charge buildup that could aerosolize the powder during handling. Provides a physical barrier against spills[3].
Engineering Control Chemical Fume HoodMust maintain a face velocity of 80-120 feet per minute (fpm) to effectively capture and exhaust aerosolized particulates and solvent vapors[4].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed to eliminate cross-contamination and ensure that every action verifies the safety of the next.

Phase 1: Pre-Operational Setup and Validation

  • Verify Engineering Controls: Before opening the chemical container, confirm the chemical fume hood has been certified within the last 12 months. Check the digital monitor or manometer to ensure the face velocity is actively reading between 80-120 fpm[4].

  • Establish the Safe Zone: Position the hood sash at the certified working height (typically 12 to 18 inches from the base)[3].

  • Don PPE (Double-Gloving): Put on your buttoned lab coat, safety goggles, and two pairs of nitrile gloves. Double-gloving is a self-validating safety step: if the outer glove is contaminated by the powder or a solvent splash, it can be immediately stripped off, leaving your hands protected by the inner glove while you safely halt the operation.

Phase 2: Handling and Transfer 4. Prepare the Workspace: Place your analytical balance, anti-static weigh boats, and micro-spatulas at least 6 inches inside the plane of the fume hood. This 6-inch buffer is critical to prevent eddy currents from pulling dust out of the hood and into your breathing zone[5]. 5. Static Mitigation: Use an anti-static device (e.g., a Zerostat gun) on the weigh boat and spatula. Piperidine powders hold static charges easily; mitigating this prevents the powder from suddenly jumping or aerosolizing when manipulated. 6. Execution: Carefully weigh the 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol. Cap the source bottle immediately after the transfer is complete to minimize exposure time.

Phase 3: Decontamination 7. Surface Cleaning: Wipe down spatulas, the balance draft shield, and the hood surface with a solvent appropriate for the compound (e.g., 70% isopropanol or ethanol), followed by a standard soap and water wipe.

Process Visualization

G Start Risk Assessment & PPE Donning Hood Fume Hood Setup (80-120 fpm) Start->Hood Weigh Weighing & Transfer (API Handling) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Immediate Cleanup & Decon Spill->Clean Yes Dispose RCRA Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Operational workflow and spill response for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol.

Disposal and Waste Management Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste generated from pharmaceutical intermediates must be strictly segregated and managed as hazardous waste[6].

  • Solid Waste: Dispose of all contaminated weigh boats, outer gloves, and Kimwipes in a designated, puncture-resistant solid hazardous waste container. Label the container explicitly: "Hazardous Waste - Toxic Solid (Pyrimidine/Piperidine derivative)"[7].

  • Liquid Waste: If the compound was dissolved for an assay, the disposal stream is dictated by the carrier solvent. Halogenated solvents (e.g., DCM) must be kept in a separate waste carboy from non-halogenated solvents (e.g., DMSO, Methanol) to prevent dangerous reactive cross-contamination and to comply with EPA disposal regulations[7].

  • Drain Disposal Prohibition: Under no circumstances should this compound, or any apparatus contaminated by it, be rinsed down the laboratory sink[7].

References

  • Laboratory Safety Guidance - OSHA.
  • Nitrile Glove Chemical Resistance Guide. S&G Gloves.
  • Lab Safety Chemical Fume Hood Use Guidelines.
  • 3.5.1.2 - Fume Hood Safety and Guidelines. Stephen F.
  • Chemical Fume Hoods.
  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts.
  • Hazardous Waste Disposal. Florida State University Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
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1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
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